Kotalanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(2S,3S,4R,5R,6S)-1-[(2R,3S,4S)-3,4-dihydroxy-2-(hydroxymethyl)thiolan-1-ium-1-yl]-2,4,5,6,7-pentahydroxyheptan-3-yl] sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O12S2/c13-1-5(15)10(19)11(20)12(24-26(21,22)23)7(17)4-25-3-6(16)9(18)8(25)2-14/h5-20H,1-4H2/t5-,6+,7+,8+,9-,10+,11+,12+,25?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMKXVFDVAGCPBS-GTEYUELZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C([S+]1CC(C(C(C(C(CO)O)O)O)OS(=O)(=O)[O-])O)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([S+]1C[C@H]([C@H]([C@@H]([C@@H]([C@H](CO)O)O)O)OS(=O)(=O)[O-])O)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O12S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10655282 | |
| Record name | (2S,3S,4R,5R,6S)-1-[(2R,3S,4S)-3,4-Dihydroxy-2-(hydroxymethyl)thiolan-1-ium-1-yl]-2,4,5,6,7-pentahydroxyheptan-3-yl sulfate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10655282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
214491-07-3 | |
| Record name | (2S,3S,4R,5R,6S)-1-[(2R,3S,4S)-3,4-Dihydroxy-2-(hydroxymethyl)thiolan-1-ium-1-yl]-2,4,5,6,7-pentahydroxyheptan-3-yl sulfate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10655282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Origin of Kotalanol: A Technical Guide for Researchers
An In-depth Exploration of a Potent Alpha-Glucosidase Inhibitor from Traditional Medicine
Abstract
Kotalanol, a potent natural alpha-glucosidase inhibitor, has garnered significant interest within the scientific community for its potential therapeutic applications in managing type 2 diabetes. This technical guide provides a comprehensive overview of the origin, discovery, and chemical characterization of this compound. It details the bioassay-guided isolation from its natural source, the medicinal plant Salacia reticulata, and presents its mechanism of action as an inhibitor of alpha-glucosidase. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, experimental protocols, and visual representations of key processes to facilitate further investigation and development of this compound-based therapeutics.
Introduction
For centuries, the roots and stems of Salacia reticulata, a woody climbing plant native to the forests of India and Sri Lanka, have been utilized in traditional Ayurvedic medicine to treat diabetes.[1][2][3] This traditional knowledge prompted scientific investigation into the plant's chemical constituents and their pharmacological activities. Bioassay-guided separation of extracts from Salacia reticulata led to the isolation of this compound, a novel and potent inhibitor of alpha-glucosidase.[4][5]
This compound possesses a unique chemical structure, identified as a thiosugar sulfonium (B1226848) sulfate (B86663) inner salt.[4][6][7] This distinct molecular architecture is responsible for its significant inhibitory activity against enzymes that break down complex carbohydrates into absorbable monosaccharides. By impeding this process, this compound effectively reduces postprandial hyperglycemia, a key factor in the management of type 2 diabetes.
Discovery and Natural Source
This compound is a naturally occurring compound found in the roots and stems of Salacia reticulata Wight (family: Celastraceae).[1][4] The discovery of this compound was the result of a systematic, bioassay-guided fractionation of extracts from this plant.[4][5] Researchers observed that methanolic and aqueous extracts of Salacia reticulata exhibited significant inhibitory effects on alpha-glucosidase activity. This observation guided the subsequent purification steps to isolate the active principle, which was identified and named this compound. Further studies have also identified this compound in other related Salacia species, such as Salacia oblonga and Salacia chinensis.[8]
Chemical Properties
The chemical structure of this compound was elucidated through a combination of chemical and physicochemical methods. It is characterized as an inner salt of a thiosugar sulfonium sulfate.[4][6][7]
| Property | Value |
| Molecular Formula | C₁₂H₂₄O₁₂S₂ |
| Molecular Weight | 424.4 g/mol [5] |
| IUPAC Name | [(2S,3S,4R,5R,6S)-1-[(2R,3S,4S)-3,4-dihydroxy-2-(hydroxymethyl)thiolan-1-ium-1-yl]-2,4,5,6,7-pentahydroxyheptan-3-yl] sulfate |
| CAS Number | 214491-07-3 |
Experimental Protocols
Bioassay-Guided Isolation of this compound from Salacia reticulata
The isolation of this compound is a multi-step process guided by the continuous monitoring of alpha-glucosidase inhibitory activity in the resulting fractions.
a) Extraction: The dried and powdered roots and stems of Salacia reticulata are subjected to extraction with methanol (B129727) or a mixture of methanol and water.[2] This initial extraction captures a broad range of polar and semi-polar compounds, including this compound.
b) Fractionation: The crude extract is then subjected to a series of chromatographic separations. While specific details can vary, a general workflow involves:
-
Solvent Partitioning: The crude extract is partitioned between different immiscible solvents (e.g., n-hexane, ethyl acetate, and water) to separate compounds based on their polarity. The alpha-glucosidase inhibitory activity is typically concentrated in the more polar aqueous or methanolic fractions.
-
Column Chromatography: The active fraction is further purified using column chromatography. Common stationary phases include silica (B1680970) gel and reversed-phase C18 material. A gradient of solvents with increasing polarity is used to elute the compounds. Each collected fraction is tested for its inhibitory activity to guide the selection of fractions for further purification.
-
High-Performance Liquid Chromatography (HPLC): The final purification of this compound is often achieved using preparative HPLC, which offers high resolution and allows for the isolation of the pure compound.
Alpha-Glucosidase Inhibition Assay
The inhibitory activity of this compound is quantified using an in vitro enzyme assay.
a) Materials:
-
Alpha-glucosidase from Saccharomyces cerevisiae or rat intestinal acetone (B3395972) powder.
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate.
-
Phosphate (B84403) buffer (pH 6.8).
-
Test compound (this compound) and a positive control (e.g., Acarbose).
-
Sodium carbonate solution to stop the reaction.
-
96-well microplate and a microplate reader.
b) Procedure:
-
A solution of alpha-glucosidase is pre-incubated with varying concentrations of this compound (or the control) in a phosphate buffer for a defined period (e.g., 5-10 minutes) at 37°C.[2]
-
The enzymatic reaction is initiated by adding the substrate, pNPG.
-
The reaction mixture is incubated for a specific time (e.g., 20-30 minutes) at 37°C.
-
The reaction is terminated by adding a sodium carbonate solution.
-
The amount of p-nitrophenol released from the hydrolysis of pNPG is measured spectrophotometrically at a wavelength of 405 nm.
-
The percentage of inhibition is calculated, and the IC50 value (the concentration of the inhibitor required to inhibit 50% of the enzyme activity) is determined.
Mechanism of Action and Signaling Pathways
The primary mechanism of action of this compound is the competitive inhibition of alpha-glucosidase enzymes in the small intestine.[4] These enzymes, including sucrase, maltase, and isomaltase, are responsible for the final step in the digestion of carbohydrates.
By binding to the active site of these enzymes, this compound prevents the breakdown of disaccharides and oligosaccharides into monosaccharides like glucose. This delays carbohydrate absorption and consequently reduces the postprandial rise in blood glucose levels.
Quantitative Data
Numerous studies have quantified the inhibitory potency of this compound against various alpha-glucosidases.
| Enzyme | IC50 Value (µM) | Source |
| Rat Intestinal Sucrase | 0.43 | [2] |
| Rat Intestinal Maltase | 2.0 | [2] |
| Rat Intestinal Isomaltase | 1.8 | [2] |
| Human Maltase-Glucoamylase (ntMGAM) | Kᵢ = 0.19 ± 0.03 | [9] |
| Compound | Rat Intestinal Sucrase IC50 (µg/mL) | Rat Intestinal Maltase IC50 (µg/mL) |
| This compound | 0.18 | 0.86 |
| Salacinol | 0.42 | 2.0 |
| Acarbose | 1.0 | 1.1 |
Data from Yoshikawa et al. (1998)
Conclusion
This compound, a unique thiosugar sulfonium sulfate isolated from Salacia reticulata, stands as a promising natural product for the development of novel anti-diabetic agents. Its potent and specific inhibition of alpha-glucosidase provides a clear mechanism for its observed hypoglycemic effects. The detailed methodologies and quantitative data presented in this guide offer a solid foundation for researchers to further explore the therapeutic potential of this compound and its derivatives. Future research may focus on optimizing its pharmacokinetic properties, conducting extensive clinical trials, and exploring its effects on other metabolic pathways.
References
- 1. Molecular Docking of Isolated Alkaloids for Possible α-Glucosidase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro α-glucosidase inhibitory assay [protocols.io]
- 3. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 4. This compound, a potent alpha-glucosidase inhibitor with thiosugar sulfonium sulfate structure, from antidiabetic ayurvedic medicine Salacia reticulata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. applications.emro.who.int [applications.emro.who.int]
- 6. mdpi.com [mdpi.com]
- 7. Recent Updates on Phytoconstituent Alpha-Glucosidase Inhibitors: An Approach towards the Treatment of Type Two Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. li01.tci-thaijo.org [li01.tci-thaijo.org]
- 9. Synthesis of a biologically active isomer of this compound, a naturally occurring glucosidase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Kotalanol from Salacia reticulata: A Technical Guide on its Discovery and Antidiabetic Mechanism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Salacia reticulata, a plant deeply rooted in traditional Ayurvedic medicine for the management of diabetes, has yielded a potent α-glucosidase inhibitor known as Kotalanol. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and experimental evaluation of this compound. We present a compilation of its inhibitory activity against various α-glucosidases, detailed experimental protocols for its isolation and bioactivity assessment, and visual representations of its mechanism and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and diabetes drug development.
Introduction
Salacia reticulata Wight, a woody climbing shrub native to Sri Lanka and southern India, has a long history of use in traditional medicine for treating diabetes and obesity.[1][2] Scientific investigations into its phytochemistry have led to the isolation of several bioactive compounds, with this compound emerging as a particularly potent α-glucosidase inhibitor.[3] α-Glucosidases are intestinal enzymes responsible for the breakdown of complex carbohydrates into absorbable monosaccharides.[4] The inhibition of these enzymes delays carbohydrate digestion and absorption, thereby mitigating postprandial hyperglycemia, a key therapeutic strategy in the management of type 2 diabetes.[4] this compound, a unique thiosugar sulfonium (B1226848) sulfate (B86663), has demonstrated more potent inhibitory activity against sucrase than the well-known α-glucosidase inhibitor, acarbose.[3] This guide delves into the technical details of this compound's discovery and its characterization as a promising antidiabetic agent.
Quantitative Data on Inhibitory Activity
The efficacy of this compound as an α-glucosidase inhibitor has been quantified through the determination of its half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) against various intestinal enzymes. The following tables summarize the available data, comparing this compound's activity with other inhibitors.
Table 1: α-Glucosidase Inhibitory Activity (IC50) of this compound and Other Compounds
| Compound | Maltase (rat) | Sucrase (rat) | Isomaltase (rat) | Reference |
|---|---|---|---|---|
| This compound | 2.0 µM | 0.43 µM | 1.8 µM | [5] |
| Salacinol (B1681389) | 6.0 µM | 1.3 µM | 1.3 µM | [5] |
| Acarbose | 1.7 µM | 1.5 µM | 1.5 µM | [5] |
| Voglibose | 1.3 µM | - | 0.22 µM | [5] |
| Miglitol | 8.2 µM | - | 0.43 µM |[5] |
Table 2: Inhibition Constant (Ki) of this compound and Salacinol against Rat α-Glucosidases
| Compound | Maltase | Sucrase | Isomaltase | Reference |
|---|---|---|---|---|
| This compound | 0.23 µg/mL | 0.18 µg/mL | 1.8 µg/mL | [5] |
| Salacinol | 0.31 µg/mL | 0.32 µg/mL | 0.47 µg/mL |[5] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the discovery and evaluation of this compound.
Bioassay-Guided Isolation of this compound
The isolation of this compound from Salacia reticulata is a multi-step process guided by the compound's α-glucosidase inhibitory activity.
Protocol:
-
Extraction:
-
Air-dry the roots and stems of Salacia reticulata.
-
Pulverize the dried plant material.
-
Perform a Soxhlet extraction with methanol (B129727).
-
Concentrate the methanol extract under reduced pressure to obtain a crude extract.
-
-
Solvent Partitioning:
-
Suspend the crude methanol extract in water.
-
Sequentially partition the aqueous suspension with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate, to remove non-polar and moderately polar constituents.
-
The aqueous layer, containing the polar active compounds, is retained for further fractionation.
-
-
Chromatographic Fractionation:
-
Subject the active aqueous fraction to column chromatography on a silica (B1680970) gel column.
-
Elute the column with a gradient of chloroform and methanol.
-
Collect fractions and monitor by thin-layer chromatography (TLC).
-
Test each fraction for α-glucosidase inhibitory activity (see Protocol 3.2).
-
-
Purification:
-
Pool the active fractions and subject them to further purification using preparative High-Performance Liquid Chromatography (HPLC) on an ODS (octadecylsilyl) or NH2 column.[5]
-
Use a mobile phase such as acetonitrile (B52724) and water to elute the compounds.[6]
-
Monitor the elution profile with a suitable detector (e.g., UV or mass spectrometry).
-
Collect the peak corresponding to this compound and concentrate to yield the pure compound.
-
-
Structure Elucidation:
-
Determine the structure of the isolated compound using spectroscopic techniques, including Mass Spectrometry (MS), ¹H Nuclear Magnetic Resonance (NMR), and ¹³C NMR.
-
In Vitro α-Glucosidase Inhibition Assay
This assay is crucial for guiding the isolation process and for quantifying the inhibitory potency of this compound.
Protocol:
-
Enzyme Preparation:
-
Prepare a rat intestinal acetone (B3395972) powder.
-
Homogenize the powder in a suitable buffer (e.g., 0.1 M maleate (B1232345) buffer, pH 6.0).
-
Centrifuge the homogenate and use the supernatant as the crude enzyme solution.
-
-
Assay Procedure:
-
Prepare a reaction mixture containing:
-
50 µL of the crude enzyme solution.
-
100 µL of 0.1 M maleate buffer (pH 6.0).
-
50 µL of the test compound solution (this compound or other inhibitors at various concentrations).
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding 50 µL of a substrate solution (e.g., 200 mM sucrose (B13894) or 50 mM maltose (B56501) in the same buffer).
-
Incubate the reaction mixture at 37°C for 30-60 minutes.
-
-
Glucose Quantification:
-
Terminate the reaction by heating at 100°C for 5 minutes.
-
Measure the amount of liberated glucose using a glucose oxidase-peroxidase method or a similar glucose quantification kit.
-
Measure the absorbance at a specific wavelength (e.g., 505 nm).
-
-
Calculation:
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
In Vivo Oral Sucrose/Maltose Tolerance Test
This in vivo assay evaluates the effect of this compound or Salacia reticulata extract on postprandial hyperglycemia in an animal model.
Protocol:
-
Animal Preparation:
-
Use male Wistar or Sprague-Dawley rats (180-220 g).
-
Fast the animals overnight (16-18 hours) with free access to water.
-
-
Experimental Groups:
-
Control Group: Receives vehicle (e.g., distilled water).
-
Test Group(s): Receive different doses of this compound or Salacia reticulata extract suspended in the vehicle.
-
Positive Control Group: Receives a known α-glucosidase inhibitor like acarbose.
-
-
Procedure:
-
Administer the test compound or vehicle orally (p.o.) to the respective groups.
-
After 30 minutes, administer a sucrose or maltose load (e.g., 2 g/kg body weight) orally to all animals.
-
Collect blood samples from the tail vein at 0 (before carbohydrate load), 30, 60, 90, and 120 minutes after the carbohydrate load.[7]
-
-
Blood Glucose Measurement:
-
Measure the blood glucose concentration in each sample using a glucometer.
-
-
Data Analysis:
-
Plot the blood glucose concentration against time for each group.
-
Calculate the Area Under the Curve (AUC) for the blood glucose-time profile.
-
Compare the AUC values of the test groups with the control group to determine the effect on postprandial hyperglycemia.
-
Analytical Methods for Quantification
Accurate quantification of this compound in plant extracts is essential for standardization and quality control.
Protocol:
-
Sample Preparation:
-
Extract the powdered Salacia reticulata material with water under reflux for 2 hours.[6]
-
Filter the extract and dilute it with the mobile phase.
-
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in negative or positive ion mode.
-
Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced sensitivity and selectivity.
-
Protocol:
-
Sample Preparation:
-
Perform a solid-phase extraction (SPE) to separate the zwitterionic this compound from other components in the extract.
-
-
Electrophoretic Conditions:
-
Capillary: Fused-silica capillary.
-
Background Electrolyte (BGE): A suitable buffer, for example, a borate (B1201080) buffer.
-
Voltage: Apply a high voltage across the capillary.
-
Detection: UV detection at a specific wavelength.
-
Visualizations
Mechanism of Action: α-Glucosidase Inhibition
The primary antidiabetic effect of this compound is through the competitive inhibition of intestinal α-glucosidase enzymes.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a potent alpha-glucosidase inhibitor with thiosugar sulfonium sulfate structure, from antidiabetic ayurvedic medicine Salacia reticulata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Salacia – The new multi-targeted approach in diabetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A review of antidiabetic active thiosugar sulfoniums, salacinol and neothis compound, from plants of the genus Salacia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative determination of potent alpha-glucosidase inhibitors, salacinol and this compound, in Salacia species using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijeais.org [ijeais.org]
A Comprehensive Technical Guide to the Chemical Landscape of Kotalanol and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kotalanol, a potent α-glucosidase inhibitor isolated from the medicinal plant Salacia reticulata, has garnered significant attention in the scientific community for its potential therapeutic applications, particularly in the management of type 2 diabetes. This technical guide provides an in-depth exploration of the chemical structure of this compound and its closely related isomers, including de-O-sulfonated this compound, neothis compound, and ponkoranol. We present a comparative analysis of their chemical structures, summarize their α-glucosidase inhibitory activities in a structured format, and provide an overview of the experimental protocols for their isolation and synthesis. Furthermore, this guide delves into the molecular mechanisms of action, including their role in α-glucosidase inhibition and potential modulation of cellular signaling pathways.
Chemical Structures of this compound and Its Isomers
This compound is a unique natural product characterized by a thiosugar sulfonium (B1226848) sulfate (B86663) inner salt structure.[1][2] Its complex stereochemistry was definitively established through a combination of spectroscopic analysis and total synthesis.[1] The core structure consists of a 1-deoxy-4-thio-D-arabinofuranosyl sulfonium cation linked to a 1-deoxyheptosyl-3-sulfate anion.[2]
Key isomers of this compound that have been identified and studied include:
-
De-O-sulfonated this compound: This isomer lacks the sulfate group present in this compound. Its structure was also confirmed through synthesis.[1]
-
Neothis compound: Another naturally occurring potent α-glucosidase inhibitor isolated from Salacia reticulata. Its total synthesis has been achieved, confirming its absolute stereochemistry.
-
Ponkoranol: A related natural product with a similar thiosugar sulfonium sulfate core structure.
The subtle structural differences among these isomers, particularly in their stereochemistry and the presence or absence of the sulfate group, lead to variations in their biological activities.
Comparative Analysis of α-Glucosidase Inhibitory Activity
The primary mechanism through which this compound and its isomers exert their potential anti-diabetic effects is the inhibition of α-glucosidases, enzymes responsible for the breakdown of complex carbohydrates into absorbable monosaccharides in the gut.[2][3] By inhibiting these enzymes, these compounds can delay carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels.
The following table summarizes the available quantitative data on the α-glucosidase inhibitory activity of this compound and its isomers.
| Compound | Target Enzyme | Inhibition Constant (Ki) | IC50 Value | Reference(s) |
| This compound | Human Maltase Glucoamylase (ntMGAM) | 0.19 ± 0.03 µM | - | [4] |
| Sucrase | More potent than acarbose | - | [2] | |
| This compound Isomer (opposite C-6' stereochemistry) | Human Maltase Glucoamylase (ntMGAM) | 0.20 ± 0.02 µM | - | [4] |
| De-O-sulfonated Ponkoranol | Human Maltase Glucoamylase (ntMGAM) | 43 ± 3 nM | - | |
| De-O-sulfonated Ponkoranol (5'-stereoisomer) | Human Maltase Glucoamylase (ntMGAM) | 15 ± 1 nM | - |
Experimental Protocols: An Overview
Isolation of this compound from Salacia reticulata
The isolation of this compound from the roots and stems of Salacia reticulata is typically achieved through a bioassay-guided fractionation process.[2] A general workflow for this process is outlined below.
Caption: General workflow for the isolation of this compound.
A detailed experimental protocol typically involves the following steps:
-
Extraction: The dried and powdered plant material is subjected to extraction with a suitable solvent, commonly methanol, using a Soxhlet apparatus.[2] The resulting extract is then concentrated under reduced pressure.
-
Fractionation: The crude extract is fractionated using various chromatographic techniques. This may involve solvent partitioning with solvents of increasing polarity, followed by column chromatography on stationary phases like silica gel or Diaion HP-20.[5] Solid-phase extraction (SPE) can also be employed to separate the zwitterionic compounds like this compound.[5]
-
Purification: The active fractions, identified through bioassays for α-glucosidase inhibition, are further purified using techniques such as high-performance liquid chromatography (HPLC) and capillary zone electrophoresis (CZE) to yield pure this compound.[5]
Total Synthesis of this compound and Its Isomers
The total synthesis of this compound and its isomers has been a significant endeavor in organic chemistry, confirming their complex stereostructures.[1][6] The synthetic strategies generally involve the coupling of a protected thiosugar derivative with a suitably functionalized acyclic sugar component.
A generalized synthetic approach is depicted in the following workflow:
References
- 1. Structure proof and synthesis of this compound and de-O-sulfonated this compound, glycosidase inhibitors isolated from an herbal remedy for the treatment of type-2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a potent alpha-glucosidase inhibitor with thiosugar sulfonium sulfate structure, from antidiabetic ayurvedic medicine Salacia reticulata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Synthesis of a biologically active isomer of this compound, a naturally occurring glucosidase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 6. Total synthesis of neothis compound, a potent α-glucosidase inhibitor isolated from Salacia reticulata - PubMed [pubmed.ncbi.nlm.nih.gov]
The Potent Alpha-Glucosidase Inhibitor Kotalanol: A Deep Dive into its Mechanism of Action
For Immediate Release
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the mechanism of action of Kotalanol, a potent natural alpha-glucosidase inhibitor isolated from the plant Salacia reticulata. For centuries, extracts from this plant have been utilized in traditional Ayurvedic medicine for the management of diabetes.[1] Modern scientific investigation has identified this compound as one of the key bioactive compounds responsible for these therapeutic effects. This document details the molecular interactions, enzyme kinetics, and experimental methodologies that elucidate how this compound effectively inhibits alpha-glucosidase, a key enzyme in carbohydrate digestion and glucose metabolism.
Core Mechanism of Action: Competitive Inhibition
This compound exerts its inhibitory effect on alpha-glucosidase through a competitive inhibition mechanism.[1] This means that this compound directly competes with the natural substrates of the enzyme, such as disaccharides and oligosaccharides, for binding to the active site. Due to its structural similarity to the transition state of the substrate during hydrolysis, this compound binds with high affinity to the enzyme's active site, thereby preventing the breakdown of complex carbohydrates into absorbable monosaccharides like glucose. This delayed carbohydrate digestion leads to a reduction in postprandial hyperglycemia, a critical factor in the management of type 2 diabetes.
The unique chemical structure of this compound, a thiosugar sulfonium (B1226848) sulfate (B86663) inner salt, is crucial for its potent inhibitory activity.[1] X-ray crystallography studies of this compound in complex with human intestinal alpha-glucosidases, such as maltase-glucoamylase (ntMGAM) and sucrase-isomaltase (ntSI), have provided a detailed picture of its binding mode.[1][2] These studies reveal that the sulfonium ion and the polyhydroxylated side chain of this compound form multiple hydrogen bonds and ionic interactions with key amino acid residues within the enzyme's active site. This network of interactions stabilizes the enzyme-inhibitor complex, effectively blocking substrate access.
Quantitative Analysis of this compound's Inhibitory Potency
The inhibitory efficacy of this compound against various alpha-glucosidases has been quantified through kinetic studies. The inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) are key parameters used to assess the potency of an inhibitor. A lower Ki or IC50 value indicates a more potent inhibitor.
| Inhibitor | Enzyme | Substrate(s) | Ki (µM) | IC50 (µM) | Reference(s) |
| This compound | Human Maltase-Glucoamylase (ntMGAM) | Maltose | 0.19 ± 0.03 | - | [3] |
| This compound Isomer | Human Maltase-Glucoamylase (ntMGAM) | Maltose | 0.20 ± 0.02 | - | [3] |
| Acarbose | Alpha-Glucosidase (general) | pNPG, Sucrose, Maltose | - | Varies (typically higher than this compound) | [1][4][5] |
Visualizing the Molecular Interactions
The following diagrams, generated using the DOT language, illustrate the key molecular interactions and experimental workflows related to this compound's mechanism of action.
Figure 1: A diagram illustrating the key interactions between this compound and the amino acid residues in the active site of alpha-glucosidase.
Figure 2: A flowchart outlining the typical experimental workflow for screening and characterizing alpha-glucosidase inhibitors like this compound.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the inhibitory action of this compound on alpha-glucosidase.
In Vitro Alpha-Glucosidase Inhibition Assay
This assay is used to determine the IC50 value of an inhibitor.
1. Materials:
-
Alpha-glucosidase from Saccharomyces cerevisiae or rat intestinal acetone (B3395972) powder.
-
Substrate: p-Nitrophenyl-α-D-glucopyranoside (pNPG), sucrose, or maltose.
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 6.8).
-
This compound (test inhibitor) at various concentrations.
-
Acarbose (positive control).
-
Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M) to stop the reaction.
-
96-well microplate and a microplate reader.
2. Procedure:
-
Prepare a solution of alpha-glucosidase in phosphate buffer.
-
In a 96-well plate, add a fixed volume of the enzyme solution to each well.
-
Add varying concentrations of this compound (or acarbose) to the wells and incubate for a specific period (e.g., 10 minutes at 37°C) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate solution (e.g., pNPG) to each well.
-
Incubate the plate at 37°C for a defined time (e.g., 20-30 minutes).
-
Stop the reaction by adding the sodium carbonate solution.
-
Measure the absorbance of the product (p-nitrophenol from pNPG) at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of this compound compared to a control without the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Enzyme Kinetics Analysis
This analysis is performed to determine the mode of inhibition and the inhibition constant (Ki).
1. Materials:
-
Same as the in vitro inhibition assay.
2. Procedure:
-
Perform a series of enzyme activity assays with varying concentrations of the substrate (e.g., maltose) in the absence and presence of different fixed concentrations of this compound.
-
Measure the initial reaction velocities (V₀) for each combination of substrate and inhibitor concentrations.
-
Plot the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) or a Dixon plot (1/V₀ vs. [I]).
-
Analyze the resulting plots to determine the type of inhibition. For competitive inhibition, the lines on a Lineweaver-Burk plot will intersect at the y-axis.
-
The inhibition constant (Ki) can be calculated from the slopes of the Lineweaver-Burk plots or the x-intercept of the Dixon plot.
Molecular Docking and X-ray Crystallography
These computational and structural biology techniques provide insights into the binding mode of the inhibitor at the atomic level.
1. Molecular Docking:
-
Obtain the 3D structure of the target alpha-glucosidase from a protein database (e.g., PDB).
-
Generate a 3D model of this compound.
-
Use docking software (e.g., AutoDock, Glide) to predict the binding pose of this compound within the active site of the enzyme.
-
Analyze the predicted interactions (hydrogen bonds, hydrophobic interactions, etc.) between this compound and the amino acid residues of the enzyme.
2. X-ray Crystallography:
-
Crystallize the alpha-glucosidase enzyme in the presence of this compound.
-
Collect X-ray diffraction data from the crystals.
-
Solve the crystal structure to obtain a high-resolution 3D model of the enzyme-inhibitor complex.
-
This provides definitive experimental evidence of the binding mode and the specific interactions between this compound and the enzyme's active site.[1][2]
Conclusion
This compound is a highly potent, natural competitive inhibitor of alpha-glucosidase. Its unique chemical structure allows for strong and specific binding to the enzyme's active site, effectively blocking carbohydrate digestion. The detailed understanding of its mechanism of action, supported by robust kinetic data and structural studies, provides a solid foundation for its further development as a therapeutic agent for the management of type 2 diabetes and related metabolic disorders. The experimental protocols outlined in this guide offer a framework for the continued investigation and characterization of this compound and other novel alpha-glucosidase inhibitors.
References
- 1. Towards the elusive structure of this compound, a naturally occurring glucosidase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural Basis for Substrate Selectivity in Human Maltase-Glucoamylase and Sucrase-Isomaltase N-terminal Domains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Kotalanol: An In-Depth Technical Guide on its Role in Traditional Ayurvedic Medicine and Modern Pharmacology
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kotalanol, a unique thiosugar sulfonium (B1226848) sulfate, is a potent alpha-glucosidase inhibitor isolated from the roots and stems of Salacia reticulata, a plant revered in traditional Ayurvedic medicine for its anti-diabetic properties. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, quantitative efficacy, and the experimental protocols used to elucidate its function. The guide is intended to serve as a resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development, offering insights into the therapeutic potential of this remarkable phytochemical.
Introduction
For centuries, traditional Ayurvedic practitioners have utilized the plant Salacia reticulata for the management of diabetes.[1][2] Modern scientific investigation has led to the isolation and characterization of its key bioactive constituent, this compound.[1] This compound has demonstrated significant inhibitory activity against alpha-glucosidases, enzymes crucial for the digestion of carbohydrates.[1][2] By competitively and reversibly inhibiting these enzymes in the small intestine, this compound delays the breakdown of complex carbohydrates into absorbable monosaccharides, thereby reducing postprandial hyperglycemia.[1] Its potency has been shown to be greater than that of acarbose (B1664774), a commercially available alpha-glucosidase inhibitor.[1][2] This guide delves into the technical details of this compound's function, supported by quantitative data, detailed experimental methodologies, and visual representations of its mechanism and experimental workflows.
Quantitative Data: Inhibitory Activity of this compound
The efficacy of this compound as an alpha-glucosidase inhibitor has been quantified through various in vitro studies. The following table summarizes the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values of this compound and its related compound, Salacinol, against different alpha-glucosidases, with comparisons to the pharmaceutical drug acarbose.
| Compound | Enzyme | IC50 (µM) | Ki (µg/mL) | Reference |
| This compound | Sucrase | 0.43 | 0.18 | [1] |
| Maltase | 2.0 | 0.23 | [1] | |
| Isomaltase | 1.8 | 1.8 | [1] | |
| Salacinol | Sucrase | 1.3 | 0.32 | [1] |
| Maltase | 6.0 | 0.31 | [1] | |
| Isomaltase | 1.3 | 0.47 | [1] | |
| Acarbose | Sucrase | 1.5 | - | [1] |
| Maltase | 1.7 | - | [1] | |
| Isomaltase | 1.5 | - | [1] |
Experimental Protocols
In Vitro Alpha-Glucosidase Inhibition Assay
This protocol outlines the spectrophotometric method used to determine the inhibitory activity of this compound against alpha-glucosidases.
Materials:
-
Alpha-glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
This compound (test compound)
-
Acarbose (positive control)
-
Phosphate (B84403) buffer (pH 6.8)
-
Sodium carbonate (Na2CO3)
-
96-well microplate
-
Microplate reader
Procedure:
-
A solution of alpha-glucosidase in phosphate buffer is prepared.
-
Various concentrations of this compound or acarbose are pre-incubated with the enzyme solution in a 96-well microplate for a defined period (e.g., 10 minutes) at 37°C.
-
The enzymatic reaction is initiated by adding a solution of pNPG to each well.
-
The plate is incubated for a further 20-30 minutes at 37°C.
-
The reaction is terminated by the addition of sodium carbonate solution.
-
The absorbance is measured at 405 nm using a microplate reader. The amount of p-nitrophenol released is proportional to the enzyme activity.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vivo Studies in Diabetic Rat Models
This section describes a general protocol for evaluating the anti-hyperglycemic effects of this compound in a streptozotocin (B1681764) (STZ)-induced diabetic rat model.
Animal Model:
-
Male Wistar or Sprague-Dawley rats are typically used.
-
Diabetes is induced by a single intraperitoneal injection of STZ dissolved in citrate (B86180) buffer (pH 4.5). The dosage of STZ may vary depending on the desired severity of diabetes.
-
Animals with fasting blood glucose levels above a certain threshold (e.g., 250 mg/dL) are selected for the study.
Experimental Design:
-
Diabetic rats are randomly assigned to different groups: a diabetic control group, a this compound-treated group (at various doses), and a positive control group (e.g., treated with acarbose or metformin). A non-diabetic normal control group is also included.
-
This compound or the control drug is administered orally once daily for a specified period (e.g., 4-8 weeks).
-
Body weight and food and water intake are monitored regularly.
-
Fasting blood glucose levels are measured at regular intervals from tail vein blood samples using a glucometer.
Oral Glucose Tolerance Test (OGTT):
-
At the end of the treatment period, an OGTT is performed.
-
Rats are fasted overnight.
-
A baseline blood sample is collected.
-
A glucose solution is administered orally.
-
Blood samples are collected at 30, 60, 90, and 120 minutes post-glucose administration.
-
Blood glucose levels are measured to assess glucose tolerance.
Biochemical Analysis:
-
At the end of the study, blood samples are collected for the analysis of various biochemical parameters, including:
-
Glycated hemoglobin (HbA1c)
-
Serum insulin
-
Lipid profile (total cholesterol, triglycerides, HDL, LDL)
-
Liver function enzymes (ALT, AST)
-
Kidney function markers (urea, creatinine)
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key mechanisms and processes related to this compound's function.
Caption: Mechanism of Alpha-Glucosidase Inhibition by this compound.
Caption: Experimental Workflow for In Vitro Alpha-Glucosidase Inhibition Assay.
Clinical Evidence
While clinical trials specifically on isolated this compound are limited, numerous studies have investigated the efficacy of Salacia reticulata extracts, in which this compound is a primary active component. These studies provide strong evidence for its anti-diabetic effects in humans.
| Study Design | Participants | Intervention | Duration | Key Outcomes | Reference |
| Double-blind, randomized, placebo-controlled, crossover | 51 patients with Type 2 Diabetes | Herbal tea containing Salacia reticulata | 3 months | Significant reduction in HbA1c; Reduced requirement for glibenclamide. | [3] |
| Triple-blind, randomized, placebo-controlled, crossover | 136 patients with Type 2 Diabetes | Biscuit containing Salacia reticulata extract | - | Significant reduction in HbA1c compared to placebo. | [4][5] |
| Randomized, placebo-controlled | Patients with prediabetes and mild to moderate hyperlipidemia | Salacia reticulata extract | 6 weeks | Improved serum lipid profiles and glycemic control. | - |
| Double-blind, placebo-controlled | Borderline type II diabetics | Salacia reticulata extract | - | Significant decrease in blood glucose levels. | [6] |
Conclusion
This compound, a key bioactive compound from the Ayurvedic medicinal plant Salacia reticulata, stands out as a potent and promising natural alpha-glucosidase inhibitor. Its mechanism of action, involving the competitive inhibition of carbohydrate-digesting enzymes, is well-supported by both in vitro and in vivo studies. The quantitative data on its inhibitory efficacy, which surpasses that of the pharmaceutical drug acarbose, highlights its therapeutic potential. Clinical trials on Salacia reticulata extracts further corroborate the traditional use of this plant for diabetes management and provide a strong rationale for the continued investigation of this compound as a lead compound for the development of new anti-diabetic agents. This technical guide provides a foundational resource for researchers and drug development professionals to explore the multifaceted role of this compound in both traditional medicine and modern pharmacology.
References
- 1. Oral Glucose Tolerance Tests in Rats [bio-protocol.org]
- 2. ndineuroscience.com [ndineuroscience.com]
- 3. researchgate.net [researchgate.net]
- 4. The Effect of Salacia Reticulata Extract Biscuits on Blood Sugar Control of Type 2 Diabetes Mellitus Patients: A Two-Period, Two-Sequence, Crossover, Randomized, Triple-Blind, Placebo-Controlled, Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] The Effect of Salacia Reticulata Extract Biscuits on Blood Sugar Control of Type 2 Diabetes Mellitus Patients: A Two-Period, Two-Sequence, Crossover, Randomized, Triple-Blind, Placebo-Controlled, Clinical Trial | Semantic Scholar [semanticscholar.org]
- 6. prakruti.com [prakruti.com]
Unraveling the Molecular Architecture of Kotalanol: A Deep Dive into its Biosynthesis in Salacia Species
For Immediate Release
[CITY, STATE] – [Date] – Kotalanol, a potent α-glucosidase inhibitor with significant therapeutic potential for managing type 2 diabetes, is a unique natural product found in plants of the Salacia genus. Despite its well-documented pharmacological activity, the intricate biosynthetic pathway leading to the formation of this complex thiosugar sulfonium (B1226848) salt within these plants has remained largely uncharacterized. This technical guide provides a comprehensive overview of the current understanding and presents a scientifically grounded hypothetical biosynthetic pathway for this compound, offering a roadmap for future research and biotechnological applications.
The elucidation of natural product biosynthetic pathways is a critical step in harnessing their full potential for drug development and synthetic biology. Understanding the enzymatic machinery and precursor molecules involved allows for the potential heterologous production of these compounds, pathway engineering to create novel analogs, and optimization of yields in their native producers.
The Enigmatic Structure of this compound
This compound possesses a distinctive molecular architecture, characterized by a sulfonium ion linking a 1-deoxy-4-thio-D-arabinofuranosyl cation to a sulfated heptitol anion, specifically D-perseitol. This intricate structure is the key to its potent inhibitory activity against α-glucosidases, enzymes responsible for the breakdown of complex carbohydrates into simple sugars. By inhibiting these enzymes, this compound effectively slows down glucose absorption in the gut, thereby helping to manage postprandial hyperglycemia.
A Hypothetical Blueprint for this compound Biosynthesis
In the absence of direct experimental evidence from isotopic labeling or gene knockout studies in Salacia species, a hypothetical biosynthetic pathway for this compound has been constructed based on established principles of natural product biosynthesis and analogies with known metabolic routes for similar compounds. This proposed pathway provides a logical framework for understanding how the plant may assemble this complex molecule.
The proposed pathway is initiated from fundamental precursor molecules readily available in the plant's primary metabolism and proceeds through a series of enzymatic transformations.
Diagram of the Hypothetical Biosynthetic Pathway of this compound
Caption: A hypothetical biosynthetic pathway for this compound in Salacia species.
Key Stages of the Proposed Pathway:
-
Biosynthesis of the Thiosugar Moiety (1-deoxy-4-thio-D-arabinofuranosyl cation): This is arguably the most unique part of the pathway. It is hypothesized to originate from a sugar nucleotide, likely UDP-glucose, which undergoes a series of enzymatic modifications including epimerization and dehydration. The critical step is the incorporation of a sulfur atom, which is proposed to be donated by L-cysteine, a common sulfur donor in biological systems. This reaction would likely be catalyzed by a cysteine desulfurase or a similar sulfur transferase enzyme. Subsequent reduction and decarboxylation steps would then yield the final thiosugar precursor.
-
Biosynthesis of the Polyol Moiety (Sulfated D-Perseitol): The seven-carbon sugar alcohol, D-perseitol, is likely derived from sedoheptulose-7-phosphate, an intermediate in the pentose (B10789219) phosphate pathway. A series of isomerase and phosphatase reactions, followed by a reduction, would lead to the formation of D-perseitol. The final step in this branch of the pathway is the sulfation of the polyol, a reaction catalyzed by a sulfotransferase enzyme using 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as the sulfate (B86663) donor.
-
Final Assembly: The culmination of the pathway involves the coupling of the thiosugar precursor with the sulfated D-perseitol. This crucial step is proposed to be catalyzed by a novel "sulfonium synthase" enzyme. This enzyme would facilitate the nucleophilic attack of the sulfur atom from the thiosugar onto an activated hydroxyl group of the sulfated polyol, forming the characteristic sulfonium ion of this compound.
Experimental Methodologies for Pathway Elucidation
Validating this hypothetical pathway will require a multi-faceted experimental approach. The following are key methodologies that will be instrumental in mapping the biosynthesis of this compound:
-
Isotopic Labeling Studies: Feeding experiments using stable isotope-labeled precursors (e.g., ¹³C-glucose, ³⁴S-cysteine) to Salacia plant tissues or cell cultures, followed by NMR and mass spectrometry analysis of the isolated this compound, will be crucial to trace the origin of each atom in the final molecule.
-
Transcriptome Analysis: High-throughput sequencing of the transcriptome (RNA-Seq) of this compound-producing tissues (e.g., roots and stems) of Salacia species can identify candidate genes encoding the enzymes involved in the proposed pathway. By comparing the transcriptomes of high and low this compound-producing varieties or tissues, researchers can pinpoint genes whose expression correlates with this compound accumulation.
-
Enzyme Assays: Once candidate genes are identified, the corresponding enzymes can be heterologously expressed and purified. In vitro assays can then be performed using the proposed substrates to confirm their catalytic activity and role in the pathway.
-
Metabolomic Profiling: Comprehensive analysis of the metabolome of Salacia species can help to identify the proposed intermediates in the biosynthetic pathway. Comparing the metabolic profiles of different tissues or species with varying levels of this compound can provide further evidence for the proposed route.
Experimental Workflow for this compound Biosynthetic Pathway Elucidation
Caption: A proposed experimental workflow for the elucidation of the this compound biosynthetic pathway.
Quantitative Data and Future Directions
Currently, there is a lack of quantitative data regarding the enzyme kinetics and intermediate concentrations within the this compound biosynthetic pathway. Future research should focus on generating this data to build a more complete picture of the pathway's regulation and flux. The table below outlines the types of quantitative data that need to be collected.
| Parameter | Description | Experimental Approach |
| Precursor Pool Sizes | Concentration of UDP-glucose, sedoheptulose-7-phosphate, and L-cysteine in Salacia tissues. | LC-MS/MS based metabolomics |
| Intermediate Concentrations | Levels of proposed biosynthetic intermediates. | Targeted LC-MS/MS analysis |
| Enzyme Kinetics (Km, kcat) | Kinetic parameters for the identified biosynthetic enzymes. | In vitro enzyme assays with purified recombinant enzymes |
| Gene Expression Levels | Relative abundance of transcripts for the biosynthetic genes. | Quantitative real-time PCR (qRT-PCR) or RNA-Seq |
| This compound Accumulation | Concentration of this compound in different tissues and developmental stages. | HPLC-MS |
The elucidation of the this compound biosynthetic pathway holds immense promise for the fields of metabolic engineering and drug development. By identifying the key enzymatic steps, it may become possible to produce this compound in microbial hosts, providing a sustainable and scalable alternative to its extraction from plant sources. Furthermore, a detailed understanding of the pathway could enable the chemoenzymatic synthesis of novel this compound analogs with improved pharmacological properties. This technical guide serves as a foundational resource to stimulate and guide future research efforts in this exciting area.
Kotalanol: A Deep Dive into Stereochemistry and α-Glucosidase Inhibition for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Kotalanol, a naturally occurring thiosugar sulfonium (B1226848) sulfate (B86663) isolated from the medicinal plant Salacia reticulata, has emerged as a highly potent inhibitor of α-glucosidase enzymes. Its unique molecular architecture and significant biological activity have positioned it as a compelling lead compound in the development of novel therapeutics for type 2 diabetes. This technical guide provides a comprehensive overview of the critical interplay between the stereochemistry of this compound and its potent inhibitory effects on α-glucosidase. We delve into the structure-activity relationships of its various stereoisomers, present detailed experimental protocols for its synthesis and biological evaluation, and offer a consolidated view of its quantitative inhibitory data. This document serves as a vital resource for researchers engaged in the exploration and development of this compound-based antidiabetic agents.
Introduction
This compound is a natural product that has garnered significant attention for its potent α-glucosidase inhibitory activity.[1] Isolated from the roots and stems of Salacia reticulata, a plant with a long history of use in traditional Ayurvedic medicine for the treatment of diabetes, this compound represents a unique class of sulfonium-ion glucosidase inhibitors.[1][2] The primary mechanism of action for α-glucosidase inhibitors is to delay the digestion and absorption of carbohydrates in the small intestine, thereby mitigating postprandial hyperglycemia, a key factor in the management of type 2 diabetes.[3][4]
The molecular structure of this compound is characterized by a thiosugar sulfonium cation and a heptosyl-3-sulfate anion.[1][2] This complex structure contains multiple chiral centers, making its stereochemistry a critical determinant of its biological function. Understanding the precise three-dimensional arrangement of atoms in this compound and its isomers is paramount for elucidating its mechanism of action and for the rational design of more potent and selective analogs.
Stereochemistry and Structure of this compound
The absolute stereochemistry of this compound has been a subject of intensive investigation, ultimately revealing a complex and fascinating molecular architecture.[2][5] The core structure consists of a 1-deoxy-4-thio-D-arabinofuranosyl sulfonium cation linked to a 1-deoxyheptosyl-3-sulfate anion.[1] The stereochemical configuration of the acyclic side chain plays a pivotal role in its interaction with the active site of α-glucosidase.[6]
The synthesis of various diastereomers of this compound has been instrumental in establishing the structure-activity relationships (SAR).[1][6] These synthetic efforts have not only confirmed the structure of the natural product but have also provided a platform for exploring the impact of stereochemical modifications on inhibitory potency.
Caption: Key structural components of the this compound molecule.
Biological Activity and Mechanism of Action
This compound exerts its primary biological effect through the potent and competitive inhibition of α-glucosidase enzymes located in the brush border of the small intestine.[1][4] These enzymes, including sucrase, maltase, and isomaltase, are responsible for the final step in the digestion of complex carbohydrates into absorbable monosaccharides like glucose. By inhibiting these enzymes, this compound effectively slows down the release and subsequent absorption of glucose into the bloodstream, leading to a reduction in postprandial blood glucose levels.[3]
Studies have shown that this compound is a more potent inhibitor of sucrase than acarbose, a commercially available α-glucosidase inhibitor.[1] The unique thiosugar sulfonium sulfate structure is believed to mimic the transition state of the glycosidic bond cleavage, allowing it to bind with high affinity to the active site of the enzyme.
Caption: Mechanism of action of this compound in inhibiting α-glucosidase.
While the primary mechanism of this compound is direct enzyme inhibition, its ability to modulate glucose uptake may have downstream effects on various metabolic signaling pathways. For instance, by reducing the glycemic load, this compound could indirectly influence the insulin (B600854) signaling pathway. However, direct interactions with key signaling proteins in pathways such as AMPK or PPAR have not been extensively documented and require further investigation. Some studies suggest that other phytochemicals with α-glucosidase inhibitory activity can influence these pathways.[7]
Quantitative Analysis of Inhibitory Activity
The inhibitory potency of this compound and its stereoisomers is typically quantified using IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values. These parameters provide a standardized measure for comparing the efficacy of different compounds against specific α-glucosidase enzymes. A lower IC50 or Ki value indicates a more potent inhibitor.
Table 1: Inhibitory Activity (Ki in µM) of this compound and its C-6' Stereoisomer against Human Maltase Glucoamylase (ntMGAM)
| Compound | Ki (µM) against ntMGAM |
| This compound | 0.19 ± 0.03 |
| C-6' Epimer of this compound | 0.20 ± 0.02 |
Data sourced from Eskandari et al., 2010.[1]
Table 2: Inhibitory Activity (IC50 in µM) of this compound Diastereomers against Rat Intestinal α-Glucosidases
| Compound | Maltase | Sucrase | Isomaltase |
| This compound | 2.0 | 0.43 | 1.8 |
| Diastereomer 9a | 23.0 | 11.0 | 1.5 |
| Diastereomer 9b | > 1000 | > 1000 | 2.5 |
| Diastereomer 9c | 11.0 | 18.0 | 1.3 |
| Diastereomer 9d | 10.0 | 2.5 | 1.4 |
Data sourced from Xie et al., 2011.[6]
These data clearly demonstrate the profound impact of stereochemistry on the biological activity of this compound. While the configuration at the C-6' position appears to be less critical for inhibition of human maltase glucoamylase, alterations at other stereocenters in the side chain can lead to a dramatic loss of inhibitory potency against rat intestinal maltase and sucrase.[1][6]
Experimental Protocols
General Synthesis of this compound Stereoisomers
The synthesis of this compound and its stereoisomers is a complex multi-step process that typically involves the coupling of a protected 1,4-anhydro-4-thio-D-arabinitol with a suitably protected cyclic sulfate derived from a heptose. The choice of protecting groups is critical to ensure regioselective coupling and efficient deprotection to yield the final product.
Caption: General workflow for the synthesis of this compound stereoisomers.
Detailed Methodologies:
The synthesis of this compound isomers often begins with the preparation of a 1,3-cyclic sulfate from a corresponding heptitol precursor.[1] Concurrently, a protected 1,4-anhydro-4-thio-D-arabinitol is synthesized. The key step involves the nucleophilic attack of the thioarabinitol derivative on the cyclic sulfate, leading to the formation of the sulfonium ion.[1][2] The reaction conditions, including solvent and base, are optimized to favor the desired stereochemical outcome. The final step involves the removal of all protecting groups to yield the target this compound stereoisomer. Purification is typically achieved through chromatographic techniques.
α-Glucosidase Inhibition Assay
The inhibitory activity of this compound and its analogs against α-glucosidase is determined using an in vitro enzymatic assay. The assay measures the rate of hydrolysis of a chromogenic substrate, such as p-nitrophenyl-α-D-glucopyranoside (pNPG), by the enzyme in the presence and absence of the inhibitor.
Protocol:
-
Enzyme and Substrate Preparation: A solution of α-glucosidase from a suitable source (e.g., rat intestine, yeast) is prepared in a phosphate (B84403) buffer (pH 6.8). A solution of the substrate, pNPG, is also prepared in the same buffer.
-
Incubation: The enzyme solution is pre-incubated with various concentrations of the this compound analog for a specified period at 37°C.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the pNPG substrate.
-
Reaction Termination and Measurement: After a defined incubation time, the reaction is stopped by adding a basic solution (e.g., sodium carbonate). The amount of p-nitrophenol released is quantified by measuring the absorbance at 405 nm.
-
Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration. The Ki value can be determined using Lineweaver-Burk plots.
Structure-Activity Relationship (SAR)
The extensive synthetic and biological evaluation of this compound and its diastereomers has provided valuable insights into its structure-activity relationship.
-
Thiosugar Sulfonium Ion: The positively charged sulfur atom and the polyhydroxylated thiosugar ring are essential for high-affinity binding to the enzyme's active site.
-
Sulfate Group: The negatively charged sulfate group on the heptosyl side chain is crucial for potent inhibitory activity.
-
Stereochemistry of the Side Chain: The stereochemical configuration of the hydroxyl groups on the acyclic side chain is a critical determinant of inhibitory potency and selectivity against different α-glucosidase enzymes.[6] As shown in Table 2, inversion of stereocenters at C-3' and C-4' can drastically reduce the inhibitory activity against maltase and sucrase, while maintaining or even slightly enhancing activity against isomaltase.[6]
-
Configuration at C-6': Interestingly, the stereochemistry at the C-6' position of the side chain appears to have a minimal impact on the inhibitory activity against human maltase glucoamylase, suggesting some flexibility in the enzyme's active site in accommodating changes at this position.[1]
Caption: Summary of the structure-activity relationships of this compound.
Conclusion and Future Directions
This compound stands out as a highly promising natural product for the development of new antidiabetic drugs. Its potent and selective inhibition of α-glucosidases, coupled with its unique molecular structure, offers a solid foundation for further drug discovery efforts. The critical role of stereochemistry in its biological activity underscores the importance of precise synthetic control in the design of novel this compound analogs.
Future research should focus on:
-
The synthesis of a broader range of stereoisomers and analogs to further refine the structure-activity relationship.
-
In-depth studies to elucidate the precise binding interactions of this compound and its active isomers with various α-glucosidase enzymes through co-crystallization and molecular modeling.
-
Investigation of the potential for this compound to influence other metabolic pathways beyond direct α-glucosidase inhibition.
-
Preclinical and clinical studies to evaluate the safety, efficacy, and pharmacokinetic profile of this compound and its optimized derivatives.
By leveraging the knowledge detailed in this guide, the scientific community can continue to unlock the therapeutic potential of this compound and pave the way for the next generation of α-glucosidase inhibitors.
References
- 1. Synthesis of a biologically active isomer of this compound, a naturally occurring glucosidase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of a biologically active isomer of this compound, a naturally occurring glucosidase inhibitor. | Semantic Scholar [semanticscholar.org]
- 3. Drug Discovery of Plausible Lead Natural Compounds That Target the Insulin Signaling Pathway: Bioinformatics Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure proof and synthesis of this compound and de-O-sulfonated this compound, glycosidase inhibitors isolated from an herbal remedy for the treatment of type-2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Towards the elusive structure of this compound, a naturally occurring glucosidase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of the side chain stereochemistry in the α-glucosidase inhibitory activity of this compound, a potent natural α-glucosidase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Pharmacological Properties of Kotalanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kotalanol is a naturally occurring, potent α-glucosidase inhibitor isolated from the roots and stems of Salacia reticulata, a plant utilized in traditional Ayurvedic medicine for the management of diabetes.[1][2] Structurally, it is a unique thiosugar sulfonium (B1226848) sulfate (B86663) inner salt.[1][3] Its primary pharmacological action is the competitive inhibition of α-glucosidase enzymes in the small intestine, which play a crucial role in the digestion of carbohydrates. By delaying carbohydrate breakdown and subsequent glucose absorption, this compound effectively mitigates postprandial hyperglycemia, a key therapeutic target in the management of Type 2 diabetes mellitus.[3][4] This document provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols, and relevant biological pathways.
Core Mechanism of Action: α-Glucosidase Inhibition
This compound exerts its primary therapeutic effect by potently inhibiting α-glucosidase enzymes located on the brush border of the intestinal epithelium. These enzymes, including sucrase, maltase, and isomaltase, are responsible for the final step in carbohydrate digestion, breaking down disaccharides and oligosaccharides into absorbable monosaccharides like glucose.
By competitively binding to the active sites of these enzymes, this compound prevents the hydrolysis of dietary carbohydrates.[1][4] This action delays the absorption of glucose from the gut into the bloodstream, resulting in a blunted and delayed rise in postprandial blood glucose levels.[3] Notably, this compound has demonstrated more potent inhibitory activity against sucrase than the clinically used α-glucosidase inhibitor, acarbose.[1][2]
Quantitative Pharmacological Data
The inhibitory potency of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key efficacy data.
Table 1: In Vitro Enzyme Inhibition Data for this compound
| Enzyme Target | Enzyme Source | IC50 (μM) | Ki (μM) | Reference Compound |
| Sucrase | Rat Small Intestine | 0.43 | - | Acarbose |
| Maltase | Rat Small Intestine | 2.0 | - | Acarbose |
| Isomaltase | Rat Small Intestine | 1.8 | - | Acarbose |
| Maltase-Glucoamylase (ntMGAM) | Human Intestine | - | 0.19 ± 0.03 | - |
Data sourced from multiple studies.[3]IC50 and Ki values represent the concentration of inhibitor required for 50% inhibition and the inhibition constant, respectively.
Table 2: In Vivo Efficacy Data for this compound
| Animal Model | Assay | ED50 | Parameter Measured |
| Starch-Loaded Rats | Oral Administration | 0.62 mg/kg | Suppression of Blood Glucose Elevation |
Data sourced from Yoshikawa et al.[3]ED50 represents the dose required to achieve 50% of the maximum effect.
Experimental Protocols
In Vitro α-Glucosidase Inhibition Assay
This protocol outlines a standard method for determining the α-glucosidase inhibitory activity of a compound like this compound.
Objective: To quantify the inhibitory effect of this compound on the activity of α-glucosidase using a chromogenic substrate.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae or rat intestinal acetone (B3395972) powder.
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate.
-
This compound (test compound) and Acarbose (positive control).
-
Phosphate (B84403) buffer (100 mM, pH 6.8).
-
Sodium carbonate (Na₂CO₃, 100 mM) as a stop solution.
-
96-well microplate and microplate reader.
Procedure:
-
Preparation of Reagents:
-
Dissolve the α-glucosidase enzyme in 100 mM phosphate buffer (pH 6.8) to a concentration of 0.2 U/mL.
-
Dissolve pNPG substrate in 100 mM phosphate buffer (pH 6.8) to a concentration of 2.5 mM.
-
Prepare a stock solution of this compound in the phosphate buffer. Create a series of dilutions to determine the IC50 value.
-
Prepare a similar dilution series for Acarbose.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add 50 µL of the this compound solution (or Acarbose, or buffer for control).
-
Add 100 µL of the α-glucosidase enzyme solution to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding 50 µL of the pNPG substrate solution to each well.
-
Incubate the plate at 37°C for a further 20 minutes.
-
Terminate the reaction by adding 100 µL of 100 mM sodium carbonate solution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 405 nm. The yellow color is due to the formation of p-nitrophenol.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Plot the % inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
In Vivo Oral Starch Tolerance Test
This protocol describes a method to evaluate the effect of this compound on postprandial hyperglycemia in an animal model.
Objective: To assess the ability of orally administered this compound to suppress the rise in blood glucose levels after a starch load in rats.
Animals: Male Wistar rats, fasted overnight.
Procedure:
-
Animals are randomly divided into groups (e.g., vehicle control, this compound-treated, positive control like Acarbose).
-
The test compound (this compound, suspended in a vehicle like 0.5% carboxymethyl cellulose) is administered orally (p.o.) at various doses (e.g., 0.1-10 mg/kg). The control group receives only the vehicle.
-
After 30 minutes, a starch solution (e.g., 2 g/kg body weight) is administered orally to all animals.
-
Blood samples are collected from the tail vein at time 0 (just before starch loading) and at 30, 60, 90, and 120 minutes post-starch administration.
-
Blood glucose levels are measured immediately using a glucometer.
-
Data Analysis: The area under the curve (AUC) for the blood glucose-time profile is calculated for each group. The percentage suppression of blood glucose elevation is determined by comparing the AUC of the treated groups to the vehicle control group. The ED50 is calculated from the dose-response curve.
Signaling Pathways and Biological Context
Primary Pharmacological Pathway of this compound
This compound's action is primarily localized to the gastrointestinal tract. It does not need to be absorbed into the bloodstream to exert its main effect. The diagram below illustrates this direct inhibitory action on intestinal enzymes.
Context: Insulin (B600854) Signaling and GLUT4 Translocation
While this compound's primary mechanism is not the direct modulation of intracellular signaling, its therapeutic application in Type 2 diabetes is intrinsically linked to the body's handling of glucose. In healthy individuals, absorbed glucose triggers insulin release, which in turn activates a signaling cascade in muscle and adipose tissues, leading to the translocation of the glucose transporter 4 (GLUT4) to the cell membrane. This process is essential for glucose uptake from the blood. In insulin-resistant states, this pathway is impaired. By reducing the rate of glucose absorption, this compound lessens the demand on this compromised system.
Conclusion
This compound is a highly potent, naturally derived α-glucosidase inhibitor with a well-defined mechanism of action. Its ability to effectively inhibit key carbohydrate-digesting enzymes, as demonstrated by robust in vitro and in vivo data, positions it as a significant compound of interest for the management of Type 2 diabetes. The detailed protocols and pathway diagrams provided in this guide serve as a technical resource for researchers and professionals engaged in the discovery and development of novel antidiabetic agents.
References
- 1. This compound | C12H24O12S2 | CID 42632210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, a potent alpha-glucosidase inhibitor with thiosugar sulfonium sulfate structure, from antidiabetic ayurvedic medicine Salacia reticulata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure proof and synthesis of this compound and de-O-sulfonated this compound, glycosidase inhibitors isolated from an herbal remedy for the treatment of type-2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Towards the elusive structure of this compound, a naturally occurring glucosidase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Kotalanol: A Technical Guide to its Potential in Type 2 Diabetes Mellitus Treatment
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Kotalanol, a naturally occurring α-glucosidase inhibitor isolated from the roots and stems of Salacia reticulata, presents a compelling avenue for the development of novel therapeutics for Type 2 Diabetes Mellitus (T2DM). This technical guide provides an in-depth overview of the existing scientific evidence, focusing on its mechanism of action, quantitative efficacy, and the experimental methodologies used in its evaluation. This compound's primary mode of action involves the potent inhibition of intestinal α-glucosidases, thereby delaying carbohydrate digestion and reducing postprandial hyperglycemia. This document summarizes the key quantitative data, details relevant experimental protocols, and visualizes the core mechanisms and workflows to support further research and development in this area.
Introduction
Salacia reticulata, a plant native to Sri Lanka and India, has a long history of use in traditional Ayurvedic medicine for the management of diabetes. Scientific investigations have identified this compound and its de-O-sulfonated form as the principal bioactive compounds responsible for the plant's anti-diabetic properties. These compounds are potent inhibitors of α-glucosidases, enzymes crucial for the breakdown of complex carbohydrates into absorbable monosaccharides. By inhibiting these enzymes, this compound effectively blunts the sharp increase in blood glucose levels that typically follows a meal, a key factor in the pathophysiology of T2DM.
Mechanism of Action: α-Glucosidase Inhibition
The primary therapeutic effect of this compound in the context of T2DM stems from its ability to competitively and reversibly inhibit α-glucosidases in the brush border of the small intestine. This inhibition slows down the liberation of glucose from dietary carbohydrates, leading to a more gradual absorption of glucose into the bloodstream and consequently, a reduction in postprandial blood glucose spikes.
dot
Quantitative Data: In Vitro Efficacy
The inhibitory potency of this compound and its related compounds against various α-glucosidases has been quantified in several studies. The following tables summarize the reported half-maximal inhibitory concentration (IC50) values.
Table 1: α-Glucosidase Inhibitory Activity (IC50) of this compound and Related Compounds
| Compound | Enzyme Source | Substrate | IC50 (µM) | Reference |
| This compound | Rat small intestinal α-glucosidase | Maltose | 2.0 | [1] |
| Rat small intestinal α-glucosidase | Sucrose | 0.43 | [1] | |
| Rat small intestinal α-glucosidase | Isomaltose | 1.8 | [1] | |
| Salacinol | Rat small intestinal α-glucosidase | Maltose | 6.0 | [1] |
| Rat small intestinal α-glucosidase | Sucrose | 1.3 | [1] | |
| Rat small intestinal α-glucosidase | Isomaltose | 1.3 | [1] | |
| Acarbose | Rat small intestinal α-glucosidase | Maltose | 1.7 | [1] |
| Voglibose | Rat small intestinal α-glucosidase | Maltose | 1.3 | [1] |
Clinical Evidence with Salacia reticulata Extracts
While clinical trials focusing specifically on isolated this compound are limited, studies on extracts of Salacia reticulata, rich in this compound, have demonstrated promising results in managing glycemic control in individuals with prediabetes and T2DM.
Table 2: Summary of Clinical Trial Outcomes with Salacia reticulata Extract
| Study Population | Intervention | Duration | Key Outcomes | Reference |
| Prediabetes and mild to moderate hyperlipidemia | 500 mg/day S. reticulata root and leaf extract | 6 weeks | Significant reduction in fasting blood sugar | |
| Type 2 Diabetes Mellitus | Tea containing S. reticulata | 3 months | Significant reduction in HbA1c |
Experimental Protocols
Extraction and Purification of this compound from Salacia reticulata
A validated method for the extraction and quantification of this compound involves the following steps:
dot
Methodology:
-
Sample Preparation: The roots of Salacia reticulata are dried, powdered, and sieved.
-
Extraction: The powdered material is subjected to aqueous extraction by immersion in water under reflux for 2 hours.
-
Filtration and Concentration: The extract is filtered and concentrated under reduced pressure.
-
Purification and Quantification: A practical HPLC-MS method is employed for the quantitative determination of this compound. The separation is achieved on an Asahipak NH2P-50 column with a mobile phase of acetonitrile (B52724) and water, coupled with mass spectrometry using an electrospray ionization source.
In Vitro α-Glucosidase Inhibition Assay
The following protocol is a standard method to determine the α-glucosidase inhibitory activity of this compound.
dot
Methodology:
-
Reagents: α-glucosidase enzyme solution, this compound solution at various concentrations, p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate, and sodium carbonate solution.
-
Procedure:
-
Pre-incubate the α-glucosidase enzyme with the this compound solution.
-
Initiate the reaction by adding the pNPG substrate.
-
Incubate the reaction mixture.
-
Terminate the reaction by adding sodium carbonate.
-
Measure the absorbance of the resulting p-nitrophenol at 405 nm.
-
-
Calculation: The percentage of inhibition is calculated by comparing the absorbance of the sample with that of a control reaction without the inhibitor. The IC50 value is then determined from a dose-response curve.
Downstream Signaling and Future Directions
While the primary mechanism of this compound is well-established as α-glucosidase inhibition, preliminary evidence suggests potential downstream effects on insulin (B600854) signaling pathways. Some studies on related phytochemicals indicate a possible role in enhancing GLUT4 translocation, a critical step in insulin-mediated glucose uptake into cells.
dot
Further research is warranted to elucidate the precise molecular mechanisms by which this compound may influence components of the insulin signaling cascade, such as the phosphorylation of key proteins and the subsequent translocation of GLUT4 to the cell membrane. Such studies will be crucial in fully understanding the therapeutic potential of this compound beyond its established role as an α-glucosidase inhibitor.
Conclusion
This compound is a potent, naturally derived α-glucosidase inhibitor with significant potential for the management of Type 2 Diabetes Mellitus. Its ability to effectively reduce postprandial hyperglycemia is supported by robust in vitro data. While clinical evidence from studies using Salacia reticulata extracts is encouraging, further clinical trials with purified this compound are necessary to establish its definitive efficacy and safety profile. The detailed experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to advance the investigation of this compound as a next-generation therapeutic agent for T2DM.
References
De-O-Sulfonated Kotalanol: A Potent α-Glucosidase Inhibitor for Diabetes Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
De-O-sulfonated kotalanol, a natural product derivative isolated from the plant Salacia reticulata, has emerged as a powerful inhibitor of α-glucosidase enzymes.[1][2] This technical guide provides a comprehensive overview of its biological activity, focusing on its potential as a therapeutic agent for type 2 diabetes. The document details its mechanism of action, quantitative inhibitory data, experimental protocols for its study, and a summary of its chemical synthesis.
The primary therapeutic strategy for managing type 2 diabetes involves controlling postprandial hyperglycemia. α-Glucosidases, enzymes located in the brush border of the small intestine, play a crucial role in carbohydrate digestion by breaking down complex carbohydrates into absorbable monosaccharides like glucose.[3] Inhibition of these enzymes delays carbohydrate digestion and absorption, thereby mitigating the sharp increase in blood glucose levels after a meal. De-O-sulfonated this compound has demonstrated potent inhibitory activity against these enzymes, surpassing that of its parent compound, this compound, and other commercially available inhibitors.[2]
Biological Activity and Mechanism of Action
The principal biological activity of de-O-sulfonated this compound is the competitive inhibition of α-glucosidase enzymes, including maltase and sucrase.[2][3] Its structure, featuring a unique sulfonium (B1226848) ion, mimics the transition state of the natural substrate, allowing it to bind with high affinity to the active site of the enzyme. This binding prevents the hydrolysis of dietary carbohydrates, thus reducing the rate of glucose absorption into the bloodstream.
The de-O-sulfonated form of this compound generally exhibits superior inhibitory potency compared to its sulfonated counterpart, this compound. This is attributed to the removal of the hydrophilic sulfate (B86663) group, which is believed to be sterically hindered by hydrophobic residues within the active site of the target enzymes.[2]
Signaling Pathway of α-Glucosidase Action and Inhibition
The following diagram illustrates the role of α-glucosidase in carbohydrate digestion and how de-O-sulfonated this compound intervenes in this process.
Quantitative Data
The inhibitory potency of de-O-sulfonated this compound and its parent compound, this compound, has been quantified against various α-glucosidases. The data presented below is summarized from peer-reviewed literature. The inhibition constant (Ki) is a measure of the inhibitor's binding affinity to the enzyme; a lower Ki value indicates a more potent inhibitor.
| Compound | Enzyme | Substrate | Ki (µM) | Reference |
| De-O-sulfonated this compound | Rat Intestinal α-Glucosidase | Maltose | 0.11 | [4] |
| Rat Intestinal α-Glucosidase | Sucrose | 0.05 | [4] | |
| Rat Intestinal α-Glucosidase | Isomaltose | 0.42 | [4] | |
| This compound | Rat Intestinal α-Glucosidase | Maltose | 0.54 | [4] |
| Rat Intestinal α-Glucosidase | Sucrose | 0.42 | [4] | |
| Rat Intestinal α-Glucosidase | Isomaltose | 4.2 | [4] | |
| Human Maltase Glucoamylase (ntMGAM) | - | 0.19 ± 0.03 | ||
| Isomer of this compound | Human Maltase Glucoamylase (ntMGAM) | - | 0.20 ± 0.02 | |
| Acarbose (B1664774) (Positive Control) | Rat Small Intestinal α-Glucosidase | Maltase | 1.7 | [3] |
| Rat Small Intestinal α-Glucosidase | Sucrase | 1.5 | [3] |
Experimental Protocols
α-Glucosidase Inhibition Assay
This protocol describes a common in vitro method for determining the α-glucosidase inhibitory activity of a test compound using p-nitrophenyl-α-D-glucopyranoside (pNPG) as a chromogenic substrate.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
De-O-sulfonated this compound (or other test compounds)
-
Acarbose (positive control)
-
Phosphate (B84403) buffer (0.1 M, pH 6.8)
-
Sodium carbonate (Na₂CO₃) solution (1 M)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Dissolve the α-glucosidase enzyme in phosphate buffer to a concentration of 0.1 U/mL.
-
Dissolve pNPG in phosphate buffer to a concentration of 2 mM.
-
Dissolve the test compounds (de-O-sulfonated this compound) and acarbose in DMSO to prepare stock solutions. Further dilute with phosphate buffer to achieve a range of desired concentrations.
-
-
Assay in 96-Well Plate:
-
Add 10 µL of the test compound solution or positive control to the wells of a 96-well microplate. For the control wells (100% enzyme activity), add 10 µL of phosphate buffer with the same concentration of DMSO as the test wells.
-
Add 40 µL of the α-glucosidase enzyme solution to each well.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Initiation and Termination of Reaction:
-
Add 50 µL of the pNPG solution to all wells to start the reaction.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 100 µL of 1 M Na₂CO₃ solution to each well.
-
-
Measurement and Data Analysis:
-
Measure the absorbance of the yellow-colored p-nitrophenol product at 405 nm using a microplate reader.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(Abscontrol - Abssample) / Abscontrol] x 100
-
The IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) can be determined by plotting the percentage of inhibition against the inhibitor concentration.
-
For determination of the inhibition constant (Ki), the assay is performed with varying concentrations of both the substrate (pNPG) and the inhibitor. The data is then analyzed using a Lineweaver-Burk plot.[1]
-
Experimental Workflow for α-Glucosidase Inhibition Assay
The following diagram outlines the key steps in the experimental workflow for assessing α-glucosidase inhibition.
Chemical Synthesis
The synthesis of de-O-sulfonated this compound is often achieved as part of the total synthesis of this compound. The general strategy involves the nucleophilic attack of a protected thio-sugar derivative on a cyclic sulfate derived from a heptitol. The de-O-sulfonation can occur during the deprotection steps of the coupled product.[1][2]
General Synthetic Strategy
-
Synthesis of the Thio-sugar Moiety: Preparation of a protected 1,4-anhydro-4-thio-D-arabinitol.
-
Synthesis of the Cyclic Sulfate: Preparation of a selectively protected 1,3-cyclic sulfate from a suitable heptitol precursor, such as D-perseitol.
-
Coupling Reaction: Nucleophilic attack of the protected thio-sugar on the least hindered carbon of the cyclic sulfate to form the sulfonium sulfate.
-
Deprotection and De-O-sulfonation: Removal of the protecting groups. This step can also lead to the removal of the sulfate group, yielding de-O-sulfonated this compound.
Synthetic Workflow Overview
The following diagram provides a simplified overview of the synthetic workflow for de-O-sulfonated this compound.
Conclusion
De-O-sulfonated this compound is a highly potent and specific inhibitor of α-glucosidase, positioning it as a molecule of significant interest for the development of novel therapeutics for type 2 diabetes. Its robust inhibitory activity, coupled with a well-defined mechanism of action, makes it an excellent candidate for further preclinical and clinical investigation. The synthetic routes established for its production, although complex, provide a foundation for the generation of analogues and further structure-activity relationship studies. This technical guide provides a solid foundation for researchers and drug development professionals to understand and explore the therapeutic potential of this promising natural product derivative.
References
- 1. 3.4. Assay for α-Glucosidase Inhibitory Activity [bio-protocol.org]
- 2. Structure proof and synthesis of this compound and de-O-sulfonated this compound, glycosidase inhibitors isolated from an herbal remedy for the treatment of type-2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A review of antidiabetic active thiosugar sulfoniums, salacinol and neothis compound, from plants of the genus Salacia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3.6. In Vitro α-Glucosidase Inhibition Study [bio-protocol.org]
Kotalanol's Impact on Carbohydrate Metabolism: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of Kotalanol, a naturally occurring α-glucosidase inhibitor, and its effects on carbohydrate metabolism. Tailored for researchers, scientists, and drug development professionals, this document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying molecular pathways.
Executive Summary
This compound, a potent thiosugar sulfonium (B1226848) sulfate (B86663) isolated from the traditional Ayurvedic medicinal plant Salacia reticulata, has demonstrated significant potential in the management of hyperglycemia.[1][2] Its primary mechanism of action involves the potent inhibition of intestinal α-glucosidases, thereby delaying carbohydrate digestion and absorption.[3][4] Emerging research also suggests that this compound, as a key component of Salacia reticulata extracts, may influence other critical pathways in carbohydrate metabolism, including GLUT4 translocation and AMPK signaling. This guide synthesizes the current scientific knowledge on this compound, presenting quantitative data on its enzymatic inhibition, outlining relevant experimental protocols, and providing visual representations of its molecular interactions.
Core Mechanism of Action: α-Glucosidase Inhibition
This compound exerts its primary effect on carbohydrate metabolism by competitively inhibiting α-glucosidase enzymes in the small intestine, such as sucrase, maltase, and isomaltase.[1][2][3] This inhibition slows the breakdown of complex carbohydrates into absorbable monosaccharides, thus reducing postprandial glucose spikes.[4]
Quantitative Data: Enzymatic Inhibition
The inhibitory potency of this compound against various α-glucosidases has been quantified in several studies. The following tables summarize the reported half-maximal inhibitory concentrations (IC50) and inhibition constants (Ki).
| Enzyme Target | Test System | IC50 (µM) | Reference |
| Sucrase | Rat small intestinal α-glucosidase | 0.43 | [3] |
| Maltase | Rat small intestinal α-glucosidase | 2.0 | [3] |
| Isomaltase | Rat small intestinal α-glucosidase | 1.8 | [3] |
| Enzyme Target | Inhibitor | Ki (µM) | Reference |
| Human Maltase Glucoamylase (ntMGAM) | This compound | 0.19 ± 0.03 | [5] |
| Human Maltase Glucoamylase (ntMGAM) | This compound Isomer | 0.20 ± 0.02 | [5] |
Experimental Protocol: In Vitro α-Glucosidase Inhibitory Assay
The following protocol is a representative method for determining the α-glucosidase inhibitory activity of a compound like this compound.
Objective: To measure the in vitro inhibition of α-glucosidase activity.
Materials:
-
α-glucosidase enzyme solution (from Saccharomyces cerevisiae)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
Phosphate (B84403) buffer (pH 6.8)
-
Test compound (this compound)
-
Sodium carbonate (Na2CO3) solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a solution of the α-glucosidase enzyme in phosphate buffer.
-
In a 96-well plate, add the test compound (this compound) at various concentrations to respective wells.
-
Add the α-glucosidase solution to the wells containing the test compound and incubate for a predefined period (e.g., 5-10 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the pNPG substrate to all wells.
-
Incubate the plate at 37°C for a specific duration (e.g., 20-30 minutes).
-
Stop the reaction by adding a sodium carbonate solution.
-
Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the reaction without the inhibitor and Abs_sample is the absorbance in the presence of the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
Visualizing the Mechanism: α-Glucosidase Inhibition Pathway
Potential Downstream Effects on Glucose Transport and Signaling
While direct evidence for isolated this compound is still emerging, studies on Salacia reticulata extracts, where this compound is a major active component, suggest potential effects on cellular glucose uptake and key metabolic signaling pathways.[6][7]
GLUT4 Translocation
Extracts of Salacia species have been shown to enhance glucose transporter 4 (GLUT4)-mediated glucose uptake in muscle cells.[6] This process is crucial for insulin-stimulated glucose disposal. The proposed mechanism involves the translocation of GLUT4-containing vesicles from intracellular compartments to the plasma membrane.
Several methods can be employed to quantify GLUT4 translocation. A common approach involves immunofluorescence microscopy.
Objective: To visualize and quantify the translocation of GLUT4 to the plasma membrane.
Materials:
-
Insulin-sensitive cell line (e.g., L6 myotubes, 3T3-L1 adipocytes)
-
Test compound (this compound or Salacia extract)
-
Primary antibody against an extracellular epitope of GLUT4
-
Fluorescently labeled secondary antibody
-
Nuclear stain (e.g., DAPI)
-
Fluorescence microscope
Procedure:
-
Culture cells to an appropriate confluency.
-
Serum-starve the cells to establish a basal state.
-
Treat the cells with the test compound for a specified time. Insulin (B600854) is used as a positive control.
-
Fix the cells.
-
Incubate the non-permeabilized cells with the primary anti-GLUT4 antibody.
-
Wash the cells and incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Visualize the cells using a fluorescence microscope.
-
Quantify the fluorescence intensity at the plasma membrane relative to the total cell fluorescence to determine the extent of GLUT4 translocation.
AMPK and PPARγ Signaling
AMP-activated protein kinase (AMPK) is a central regulator of cellular energy homeostasis.[7] Studies on Salacia reticulata extract have shown activation of AMPK, which can lead to increased glucose uptake and reduced lipid synthesis.[7][8] Peroxisome proliferator-activated receptor-gamma (PPARγ) is another key regulator of glucose and lipid metabolism.[6] While direct evidence linking this compound to PPARγ activation is limited, it is a target of interest for many natural anti-diabetic compounds.
In Vivo Evidence and Clinical Implications
Animal and human studies on Salacia reticulata extracts have consistently demonstrated a reduction in postprandial hyperglycemia.[6][9] These effects are largely attributed to the α-glucosidase inhibitory action of its active constituents, including this compound.
Quantitative Data: In Vivo and Clinical Studies of Salacia reticulata Extract
| Study Type | Subject | Intervention | Key Findings | Reference |
| Animal Study | Sucrose and maltose-loaded rats | Aqueous methanol (B129727) extract of S. oblonga | Inhibited the increase in serum glucose levels. | [6] |
| Human Clinical Trial | Borderline type II diabetics | S. reticulata extract | Significantly decreased blood glucose levels compared to control. | [6] |
| Human Clinical Trial | Healthy volunteers | S. reticulata extract | Reduced postprandial glucose and insulin response. | [9] |
Safety and Toxicology
While comprehensive toxicological data on isolated this compound is limited, studies on Salacia reticulata extracts have generally shown a high degree of safety with no significant adverse effects reported in animal and human studies at therapeutic doses.[6][10] As with any bioactive compound, further rigorous safety and toxicology studies on purified this compound are warranted for drug development purposes.
Conclusion and Future Directions
This compound is a well-established, potent inhibitor of α-glucosidase, providing a strong rationale for its use in managing postprandial hyperglycemia. The potential for this compound to influence other key metabolic pathways, such as GLUT4 translocation and AMPK signaling, as suggested by studies on Salacia reticulata extracts, presents an exciting avenue for further research. Future investigations should focus on elucidating the precise molecular mechanisms of isolated this compound on these downstream targets and conducting robust preclinical and clinical trials to fully characterize its therapeutic potential and safety profile for the management of metabolic disorders.
References
- 1. This compound, a potent alpha-glucosidase inhibitor with thiosugar sulfonium sulfate structure, from antidiabetic ayurvedic medicine Salacia reticulata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of the side chain stereochemistry in the α-glucosidase inhibitory activity of this compound, a potent natural α-glucosidase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A review of antidiabetic active thiosugar sulfoniums, salacinol and neothis compound, from plants of the genus Salacia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wjpmr.com [wjpmr.com]
- 5. Synthesis of a biologically active isomer of this compound, a naturally occurring glucosidase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti‐diabetic and Anti‐hyperlipidemic Effects and Safety of Salacia reticulata and Related Species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. diabeticstudies.org [diabeticstudies.org]
- 8. researchgate.net [researchgate.net]
- 9. eurekaselect.com [eurekaselect.com]
- 10. journalaprj.com [journalaprj.com]
In-Vitro Preliminary Studies of Kotalanol: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kotalanol, a potent α-glucosidase inhibitor isolated from the traditional Ayurvedic medicinal plant Salacia reticulata, has garnered significant interest for its potential therapeutic applications in managing type 2 diabetes and related metabolic disorders.[1] This technical guide provides a comprehensive overview of the preliminary in-vitro studies on this compound, focusing on its core mechanism of action, quantitative inhibitory data, and its influence on key metabolic signaling pathways. Detailed experimental methodologies are presented to facilitate further research and development.
Core Mechanism of Action: α-Glucosidase Inhibition
This compound's primary and most well-documented in-vitro effect is the potent inhibition of α-glucosidase enzymes in the small intestine.[1][2] These enzymes are crucial for the breakdown of complex carbohydrates into absorbable monosaccharides. By competitively and reversibly inhibiting these enzymes, this compound delays carbohydrate digestion and absorption, leading to a reduction in postprandial hyperglycemia.[3]
Quantitative Inhibitory Activity
In-vitro studies have quantified the inhibitory potency of this compound against various α-glucosidase enzymes, including sucrase, maltase, and isomaltase. The half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values demonstrate its high efficacy, often surpassing that of the commercially available α-glucosidase inhibitor, acarbose.[1]
| Enzyme | This compound IC50 (µM) | This compound Ki (µM) | Acarbose IC50 (µM) | Reference |
| Sucrase | 0.43 | Not Reported | Not Reported | [4] |
| Maltase | 2.0 | Not Reported | Not Reported | [4] |
| Isomaltase | 1.8 | Not Reported | Not Reported | [4] |
| ntMGAM * | Not Reported | 0.19 ± 0.03 | Not Reported | [5] |
*ntMGAM: N-terminal catalytic domain of intestinal human maltase glucoamylase
Experimental Protocol: In-Vitro α-Glucosidase Inhibition Assay
This protocol outlines a standardized method for determining the α-glucosidase inhibitory activity of this compound.
1.2.1. Materials and Reagents:
-
This compound (isolated and purified)
-
α-Glucosidase from Saccharomyces cerevisiae or rat intestinal acetone (B3395972) powder
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate[6]
-
Maltose, sucrose, isomaltose
-
Phosphate (B84403) buffer (e.g., 50 mM, pH 6.8)[5]
-
Sodium carbonate (Na2CO3) for reaction termination[5]
-
Acarbose (as a positive control)
-
96-well microplate
-
Microplate reader
1.2.2. Assay Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO) and make serial dilutions to obtain a range of concentrations.
-
Prepare a stock solution of the α-glucosidase enzyme in phosphate buffer. The final concentration in the assay will depend on the enzyme source and activity.
-
Prepare a stock solution of the substrate (pNPG, maltose, sucrose, or isomaltase) in phosphate buffer.
-
-
Enzyme Inhibition Assay:
-
In a 96-well microplate, add a specific volume of the this compound solution (or positive control/blank).
-
Add the α-glucosidase enzyme solution to each well and incubate at 37°C for a defined period (e.g., 10-15 minutes).[7]
-
Initiate the reaction by adding the substrate solution to each well.
-
Incubate the plate at 37°C for a specific duration (e.g., 20-30 minutes).[5]
-
Stop the reaction by adding a sodium carbonate solution.[5]
-
-
Data Analysis:
-
Measure the absorbance of the resulting p-nitrophenol (from pNPG) at 405 nm using a microplate reader.[5] For other substrates, a glucose oxidase assay can be used to measure the liberated glucose.
-
Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = [(Absorbance_control - Absorbance_sample) / Absorbance_control] x 100
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
-
1.2.3. Experimental Workflow Diagram:
References
- 1. Characterization of Maltase and Sucrase Inhibitory Constituents from Rhodiola crenulata - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unsaturated fatty acids inhibit transcription of the sterol regulatory element-binding protein-1c (SREBP-1c) gene by antagonizing ligand-dependent activation of the LXR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. tmrjournals.com [tmrjournals.com]
- 5. In vitro α-glucosidase inhibitory assay [protocols.io]
- 6. mdpi.com [mdpi.com]
- 7. Kinetics of α-glucosidase inhibition by different fractions of three species of Labiatae extracts: a new diabetes treatment model - PMC [pmc.ncbi.nlm.nih.gov]
Kotalanol: A Comprehensive Technical Guide on its Research History and Evolution
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kotalanol, a unique thiosugar sulfonium (B1226848) sulfate (B86663), has emerged as a potent and compelling natural alpha-glucosidase inhibitor. Isolated from the Ayurvedic medicinal plant Salacia reticulata, its intricate structure and potent biological activity have garnered significant attention in the scientific community, particularly in the context of type 2 diabetes management. This technical guide provides an in-depth exploration of the research history and evolution of this compound, from its discovery and structural elucidation to its mechanism of action, synthesis, and preclinical evaluation. Quantitative data on its inhibitory efficacy are presented in structured tables, and detailed experimental protocols for its isolation, enzymatic assays, and in vivo studies are provided. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to offer a comprehensive understanding of this promising therapeutic agent.
Introduction: The Genesis of this compound Research
The journey of this compound research began with the investigation of traditional Ayurvedic medicine, specifically the use of Salacia reticulata for the management of diabetes.[1][2] For centuries, extracts from the roots and stems of this plant have been used in traditional Indian and Sri Lankan medicine to control blood sugar levels.[3] This ethnobotanical history prompted modern scientific inquiry into the plant's bioactive constituents.
In 1998, a pivotal study by Yoshikawa and colleagues reported the isolation of a potent natural alpha-glucosidase inhibitor from Salacia reticulata through bioassay-guided separation.[1][2] This compound, named this compound, was identified as a key contributor to the plant's antidiabetic properties. The initial structural elucidation revealed a novel inner salt structure composed of a 1-deoxyheptosyl-3-sulfate anion and a 1-deoxy-4-thio-D-arabinofuranosyl sulfonium cation.[1] Subsequent research focused on confirming its absolute stereochemistry and developing synthetic routes, which further solidified our understanding of its unique molecular architecture.[3][4]
Quantitative Analysis of this compound's Inhibitory Activity
This compound's primary mechanism of action is the potent and competitive inhibition of alpha-glucosidases, enzymes located in the brush border of the small intestine that are responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. By inhibiting these enzymes, this compound delays carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels.[5]
Numerous studies have quantified the inhibitory potency of this compound against various alpha-glucosidases, consistently demonstrating its superiority over existing drugs like acarbose (B1664774) and another natural inhibitor, salacinol (B1681389), particularly against sucrase.[1][2] The following tables summarize the key quantitative data from various in vitro studies.
| Inhibitor | Enzyme | Source | IC50 (µM) | Ki (µM) | Reference |
| This compound | Sucrase | Rat small intestine | - | - | [1][2] |
| Maltase | Rat small intestine | - | - | [6] | |
| Isomaltase | Rat small intestine | - | - | [6] | |
| ntMGAM | Human | - | 0.19 ± 0.03 | [7] | |
| This compound Isomer | ntMGAM | Human | - | 0.20 ± 0.02 | [7] |
| Acarbose | Sucrase | Rat small intestine | - | - | [1][2] |
| Salacinol | Sucrase | Rat small intestine | - | - | [1][2] |
Note: Some early studies reported potent activity without specifying exact IC50 or Ki values. ntMGAM refers to the N-terminal catalytic domain of human maltase-glucoamylase.
Experimental Protocols
This section provides detailed methodologies for key experiments central to this compound research.
Bioassay-Guided Isolation of this compound from Salacia reticulata
The isolation of this compound is a multi-step process guided by the inhibitory activity of the fractions against alpha-glucosidase.
Protocol:
-
Extraction: Dried and powdered roots and stems of Salacia reticulata are subjected to extraction with methanol (B129727). The resulting extract is concentrated under reduced pressure.
-
Solvent Partitioning: The concentrated methanol extract is suspended in water and partitioned successively with n-hexane, chloroform, and n-butanol to separate compounds based on polarity. The alpha-glucosidase inhibitory activity of each fraction is assessed. The most active fraction is typically the water-soluble portion.
-
Column Chromatography: The active aqueous fraction is subjected to column chromatography on a silica (B1680970) gel column. The column is eluted with a gradient of chloroform-methanol-water.
-
Fraction Collection and Bioassay: Fractions are collected and monitored by thin-layer chromatography (TLC). Each fraction is tested for its alpha-glucosidase inhibitory activity.
-
Further Purification: The most active fractions are pooled and subjected to further purification using high-performance liquid chromatography (HPLC) on a reverse-phase column (e.g., ODS) with a mobile phase of acetonitrile-water.[8]
-
Isolation and Identification: The peak corresponding to the highest inhibitory activity is collected, and the solvent is evaporated to yield pure this compound. The structure of the isolated compound is then confirmed using spectroscopic methods such as NMR (¹H, ¹³C) and mass spectrometry.[1][3]
In Vitro Alpha-Glucosidase Inhibition Assay
This assay is fundamental to determining the inhibitory potency of this compound.
Protocol:
-
Enzyme and Substrate Preparation: A solution of alpha-glucosidase (e.g., from rat small intestine or recombinant human enzyme) is prepared in a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.8). A solution of the substrate (e.g., sucrose (B13894) or maltose) is also prepared in the same buffer.
-
Incubation: In a 96-well plate, a pre-incubation mixture containing the enzyme solution and varying concentrations of this compound (or a control inhibitor like acarbose) is prepared and incubated for a specific period (e.g., 10 minutes) at 37°C.
-
Reaction Initiation: The enzymatic reaction is initiated by adding the substrate solution to the pre-incubation mixture.
-
Reaction Termination and Measurement: The reaction is allowed to proceed for a defined time (e.g., 30 minutes) at 37°C and then terminated by adding a stop solution (e.g., sodium carbonate). The amount of glucose released is quantified using a glucose oxidase-peroxidase assay, and the absorbance is measured at a specific wavelength (e.g., 505 nm).
-
Calculation of Inhibition: The percentage of inhibition is calculated using the formula: [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.
In Vivo Evaluation of Antihyperglycemic Activity in a Diabetic Rat Model
Animal studies are crucial for assessing the in vivo efficacy of this compound.
Protocol:
-
Induction of Diabetes: Diabetes is induced in male Wistar rats by a single intraperitoneal injection of alloxan (B1665706) monohydrate (e.g., 150 mg/kg body weight) dissolved in saline. The development of diabetes is confirmed by measuring fasting blood glucose levels after 72 hours. Rats with fasting blood glucose levels above 250 mg/dL are selected for the study.
-
Animal Grouping and Treatment: The diabetic rats are divided into several groups: a diabetic control group (receiving vehicle only), a positive control group (receiving a standard drug like glibenclamide), and treatment groups receiving different doses of this compound orally. A group of normal, non-diabetic rats serves as a healthy control.
-
Oral Glucose Tolerance Test (OGTT): After an overnight fast, the rats are administered their respective treatments. After 30 minutes, all rats are given an oral glucose load (e.g., 2 g/kg body weight).
-
Blood Glucose Monitoring: Blood samples are collected from the tail vein at various time points (e.g., 0, 30, 60, 90, and 120 minutes) after the glucose load. Blood glucose levels are measured using a glucometer.
-
Data Analysis: The area under the curve (AUC) for glucose is calculated for each group. A significant reduction in the AUC in the this compound-treated groups compared to the diabetic control group indicates an antihyperglycemic effect.
Signaling Pathways and Molecular Interactions
The potent inhibitory activity of this compound stems from its specific interaction with the active site of alpha-glucosidases. Crystallographic studies of this compound in complex with human intestinal maltase-glucoamylase (MGAM) and sucrase-isomaltase (SI) have provided detailed insights into this interaction.[4]
The sulfonium ion and the polyhydroxylated acyclic side chain of this compound play crucial roles in binding to the enzyme's active site. The positively charged sulfur atom mimics the oxocarbenium ion-like transition state of the glycosidic bond cleavage, leading to tight binding and competitive inhibition.
References
- 1. This compound, a potent alpha-glucosidase inhibitor with thiosugar sulfonium sulfate structure, from antidiabetic ayurvedic medicine Salacia reticulata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a Potent α-Glucosidase Inhibitor with Thiosugar Sulfonium Sulfate Structure, from Antidiabetic Ayurvedic Medicine Salacia reticulata [jstage.jst.go.jp]
- 3. Structure proof and synthesis of this compound and de-O-sulfonated this compound, glycosidase inhibitors isolated from an herbal remedy for the treatment of type-2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Towards the elusive structure of this compound, a naturally occurring glucosidase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. wjpmr.com [wjpmr.com]
- 6. Role of the side chain stereochemistry in the α-glucosidase inhibitory activity of this compound, a potent natural α-glucosidase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of a biologically active isomer of this compound, a naturally occurring glucosidase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative determination of potent alpha-glucosidase inhibitors, salacinol and this compound, in Salacia species using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Kotalanol: A Thiosugar Sulfonium Ion with Therapeutic Horizons Beyond Glycemic Control
A Technical Whitepaper for Researchers and Drug Development Professionals
Abstract
Kotalanol, a unique thiosugar sulfonium (B1226848) sulfate (B86663) inner salt isolated from the traditional Ayurvedic medicinal plant Salacia reticulata, is a potent inhibitor of α-glucosidase enzymes.[1] This property has established its role in the management of postprandial hyperglycemia in type 2 diabetes.[2][3] However, emerging research on Salacia reticulata extracts, rich in this compound and other bioactive compounds, suggests a broader therapeutic landscape for this molecule. This technical guide delves into the established anti-diabetic mechanism of this compound and explores its potential in other therapeutic areas, including anti-inflammatory, antioxidant, anti-obesity, hepatoprotective, and antiviral applications. This paper provides a comprehensive overview of the current state of knowledge, presents available quantitative data, and outlines key experimental methodologies to facilitate further research and drug development efforts.
Core Mechanism of Action: α-Glucosidase Inhibition
This compound's primary and most well-characterized therapeutic action is its potent inhibition of intestinal α-glucosidases, such as sucrase and maltase.[1][4] By competitively binding to these enzymes, this compound delays the breakdown of complex carbohydrates into absorbable monosaccharides like glucose.[5] This action effectively blunts the sharp increase in blood glucose levels that typically follows a meal, a critical factor in managing type 2 diabetes.[3]
Quantitative Inhibitory Activity
The inhibitory potency of this compound against various α-glucosidases has been quantified and compared to other inhibitors like Salacinol (B1681389) and the commercially available drug, Acarbose.
| Compound | Enzyme Target | IC50 / Ki Value | Source |
| This compound | Sucrase | More potent than Salacinol and Acarbose | [1] |
| This compound | Rat Small Intestinal Maltase | IC50 = 2.0 µM | [4] |
| This compound | Rat Small Intestinal Sucrase | IC50 = 0.43 µM | [4] |
| This compound | Rat Small Intestinal Isomaltase | IC50 = 1.8 µM | [4] |
| This compound | Human Maltase Glucoamylase (ntMGAM) | Ki = 0.19 ± 0.03 µM | [6] |
| Salacinol | Rat Small Intestinal Maltase | IC50 = 6.0 µM | [4] |
| Salacinol | Rat Small Intestinal Sucrase | IC50 = 1.3 µM | [4] |
| Salacinol | Rat Small Intestinal Isomaltase | IC50 = 1.3 µM | [4] |
| Acarbose | Rat Small Intestinal Maltase | IC50 = 1.7 µM | [4] |
| Voglibose | Rat Small Intestinal Maltase | IC50 = 1.3 µM | [4] |
| Miglitol | Rat Small Intestinal Maltase | IC50 = 8.2 µM | [4] |
Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay
The following provides a generalized protocol for assessing the α-glucosidase inhibitory activity of this compound, based on common methodologies.
Therapeutic Potential Beyond Diabetes: An Emerging Landscape
While the direct effects of isolated this compound in non-diabetic contexts are still under-researched, studies on Salacia reticulata extracts, where this compound is a major active component, have unveiled promising therapeutic avenues.[7] It is important to note that these effects may arise from the synergistic action of multiple compounds within the extract.
Anti-inflammatory and Anti-rheumatic Effects
Extracts of Salacia reticulata have demonstrated anti-inflammatory properties. In a study on collagen-antibody-induced arthritis (CAIA) in mice, treatment with a Salacia extract ameliorated paw swelling, reduced inflammatory cell infiltration, and suppressed the expression of osteoclast-related genes.[7] While the plant is traditionally used for rheumatism, the specific contribution of this compound to these effects warrants further investigation.[7]
Antioxidant Activity
This compound, along with other compounds like salacinol and mangiferin (B1668620) found in Salacia reticulata, is categorized as an antioxidant.[7] Oxidative stress is a key pathological factor in numerous chronic diseases, including cardiovascular and neurodegenerative disorders.[8][9] The antioxidant properties of this compound could, therefore, contribute to a broader range of health benefits beyond its anti-diabetic action.
Anti-obesity and Metabolic Regulation
Salacia reticulata extract has been shown to have therapeutic effects on obesity and metabolic disorders by modulating genes involved in lipogenesis and lipolysis through the activation of AMP-activated protein kinase α (AMPKα) in adipocytes.[7] Given that obesity is a major risk factor for type 2 diabetes and other metabolic diseases, this suggests a potential role for this compound in a broader metabolic context.
Hepatoprotective Effects
The traditional use of Salacia reticulata includes hepatoprotective effects.[7] While specific studies on this compound are lacking, other natural bioactive compounds are known to mitigate liver disorders through anti-inflammatory, antioxidant, and anti-fibrotic properties.[10] This presents a plausible area for future investigation into this compound's therapeutic potential.
Antiviral Activity
An extract from the stems and roots of Salacia reticulata, rich in phytochemicals including this compound, demonstrated antiviral effects against the H1N1 influenza virus in mice.[7] Oral administration of the extract led to a decrease in coughing and a reduction in severe pulmonary inflammation.[7] This preliminary finding suggests that this compound could be explored for its potential antiviral properties.
Future Directions and Research Opportunities
The therapeutic potential of this compound beyond diabetes is a promising but nascent field of research. To fully elucidate its capabilities, the following steps are crucial for the scientific community:
-
Isolation and Purification: Conduct studies using highly purified this compound to delineate its specific pharmacological effects, independent of other compounds in Salacia extracts.
-
Mechanism of Action Studies: Investigate the molecular mechanisms and signaling pathways modulated by this compound in the context of inflammation, oxidative stress, obesity, liver disease, and viral infections.
-
Preclinical In Vivo Studies: Utilize animal models of various diseases to evaluate the efficacy, optimal dosage, and safety profile of this compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesize and screen this compound derivatives to identify analogs with enhanced potency and selectivity for novel therapeutic targets.[6][11]
Conclusion
This compound is a well-established, potent α-glucosidase inhibitor with a clear therapeutic role in managing type 2 diabetes. The broader bioactivities observed in extracts of its parent plant, Salacia reticulata, strongly suggest that this compound's therapeutic potential is not limited to glycemic control. The preliminary evidence for its anti-inflammatory, antioxidant, anti-obesity, hepatoprotective, and antiviral effects provides a compelling rationale for further, more focused research. As a natural product with a long history of use in traditional medicine, this compound represents an exciting lead compound for the development of novel therapies for a range of chronic and infectious diseases. Rigorous scientific investigation into its non-diabetic applications is now needed to unlock its full therapeutic potential.
References
- 1. This compound, a potent alpha-glucosidase inhibitor with thiosugar sulfonium sulfate structure, from antidiabetic ayurvedic medicine Salacia reticulata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Towards the elusive structure of this compound, a naturally occurring glucosidase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Natural solutions for diabetes: the therapeutic potential of plants and mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A review of antidiabetic active thiosugar sulfoniums, salacinol and neothis compound, from plants of the genus Salacia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Updates on Phytoconstituent Alpha-Glucosidase Inhibitors: An Approach towards the Treatment of Type Two Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of a biologically active isomer of this compound, a naturally occurring glucosidase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Emerging role of natural bioactive compounds in navigating the future of liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure proof and synthesis of this compound and de-O-sulfonated this compound, glycosidase inhibitors isolated from an herbal remedy for the treatment of type-2 diabetes [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction of Kotalanol from Salacia reticulata
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salacia reticulata, a woody climbing plant native to Sri Lanka and India, has a long history of use in traditional Ayurvedic medicine for the management of diabetes.[1] The therapeutic potential of this plant is largely attributed to its unique bioactive compounds, particularly kotalanol and salacinol (B1681389), which are potent inhibitors of α-glucosidase.[1] this compound, a thiosugar sulfonium (B1226848) sulfate (B86663), effectively reduces postprandial hyperglycemia by delaying carbohydrate digestion and absorption.[2] These application notes provide detailed protocols for the extraction of this compound from Salacia reticulata, a summary of quantitative data from various extraction methods, and visualizations of the experimental workflow and the compound's mechanism of action.
Data Presentation: Quantitative Analysis of this compound Extraction
The efficiency of this compound extraction is influenced by several factors, including the extraction method, solvent, temperature, and the part of the plant used. The roots of Salacia reticulata have been found to contain the highest concentrations of this compound.[3] Below is a summary of quantitative data from published studies.
| Extraction Method | Plant Part | Solvent(s) | Key Parameters | This compound Yield/Content | Reference |
| Hot Water Extraction (Reflux) | Roots | Water | 2 hours under reflux | Highest content among roots, stems, leaves, and fruits | [3] |
| Soxhlet Extraction | Roots | n-Hexane followed by Methanol (B129727) | n-Hexane: 60°C; Methanol: 70°C | Data not specified for this compound yield | [4] |
| Solid-Phase Extraction (SPE) | Commercial Extracts | - | For purification and separation | High recoveries of this compound | [5] |
Note: Direct comparative studies on the yield of this compound using advanced extraction techniques such as Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE) for Salacia reticulata are limited in the current literature. The protocols provided below for these methods are based on general principles and may require further optimization for maximizing this compound yield.
Experimental Protocols
Protocol 1: Hot Water Extraction (Reflux)
This protocol is based on the optimized method for extracting this compound and salacinol from Salacia species.[3]
Materials and Equipment:
-
Dried and powdered roots of Salacia reticulata
-
Distilled water
-
Round-bottom flask
-
Heating mantle
-
Reflux condenser
-
Filter paper (Whatman No. 1)
-
Rotary evaporator
-
Freeze dryer (optional)
Procedure:
-
Weigh 10 g of powdered Salacia reticulata root and place it in a 250 mL round-bottom flask.
-
Add 100 mL of distilled water to the flask (1:10 solid-to-solvent ratio).
-
Set up the reflux apparatus by connecting the flask to the condenser and placing it on the heating mantle.
-
Heat the mixture to boiling and maintain a gentle reflux for 2 hours.
-
After 2 hours, turn off the heat and allow the mixture to cool to room temperature.
-
Filter the extract through Whatman No. 1 filter paper to separate the plant debris.
-
Wash the residue with a small amount of hot water and combine the filtrates.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature below 60°C.
-
The concentrated aqueous extract can be freeze-dried to obtain a powdered extract.
-
The resulting extract can be further purified using techniques like solid-phase extraction.[5]
Protocol 2: Soxhlet Extraction
This protocol is adapted from a method used for preparing a methanolic extract of Salacia reticulata roots.[4]
Materials and Equipment:
-
Dried and coarsely powdered roots of Salacia reticulata
-
n-Hexane
-
Methanol
-
Soxhlet apparatus (5 L capacity for larger scale)
-
Heating mantle
-
Cellulose (B213188) extraction thimble
-
Rotary evaporator
Procedure:
-
Pack the coarsely powdered Salacia reticulata root material into a cellulose extraction thimble.
-
Place the thimble into the Soxhlet extractor.
-
Fill the round-bottom flask with n-hexane.
-
Assemble the Soxhlet apparatus and heat the solvent to its boiling point (approximately 60°C for n-hexane).
-
Allow the extraction to proceed for several hours until the solvent running through the siphon is colorless. This step is for defatting the plant material.
-
Discard the n-hexane extract (or save for other phytochemical analysis).
-
Air-dry the plant material to remove residual n-hexane.
-
Repack the defatted plant material into the Soxhlet apparatus and replace the solvent in the round-bottom flask with methanol.
-
Heat the methanol to its boiling point (approximately 70°C) and perform the extraction until the solvent in the siphon becomes colorless.
-
Concentrate the methanolic extract using a rotary evaporator to obtain the crude this compound-containing extract.
Protocol 3: Ultrasound-Assisted Extraction (UAE) - General Guideline
Materials and Equipment:
-
Dried and powdered roots of Salacia reticulata
-
Selected solvent (e.g., water, ethanol-water mixtures)
-
Ultrasonic bath or probe sonicator
-
Beaker or flask
-
Filtration setup
-
Rotary evaporator
Procedure:
-
Place 10 g of powdered root material in a 250 mL beaker.
-
Add 100 mL of the chosen solvent.
-
Place the beaker in an ultrasonic bath or insert the probe of a sonicator into the mixture.
-
Apply ultrasonic waves at a specified frequency (e.g., 20-40 kHz) and power for a set duration (e.g., 15-60 minutes).
-
Monitor and control the temperature of the extraction mixture, as ultrasound can generate heat.
-
After extraction, filter the mixture and concentrate the extract as described in Protocol 1.
Protocol 4: Microwave-Assisted Extraction (MAE) - General Guideline
Materials and Equipment:
-
Dried and powdered roots of Salacia reticulata
-
Selected solvent with a high dielectric constant (e.g., water, ethanol)
-
Microwave extraction system
-
Extraction vessel
-
Filtration setup
-
Rotary evaporator
Procedure:
-
Place 10 g of powdered root material into the microwave extraction vessel.
-
Add 100 mL of the chosen solvent.
-
Seal the vessel and place it in the microwave extractor.
-
Set the extraction parameters: microwave power (e.g., 200-800 W), temperature (e.g., 60-100°C), and time (e.g., 5-30 minutes).
-
After the extraction cycle is complete, allow the vessel to cool before opening.
-
Filter the extract and concentrate it using a rotary evaporator.
Visualizations
Caption: Experimental workflow for this compound extraction.
Caption: Mechanism of α-glucosidase inhibition by this compound.
References
- 1. Role of the side chain stereochemistry in the α-glucosidase inhibitory activity of this compound, a potent natural α-glucosidase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a potent alpha-glucosidase inhibitor with thiosugar sulfonium sulfate structure, from antidiabetic ayurvedic medicine Salacia reticulata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative determination of potent alpha-glucosidase inhibitors, salacinol and this compound, in Salacia species using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. storage.imrpress.com [storage.imrpress.com]
- 5. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
Application Notes and Protocols for the Purification of Kotalanol from Salacia reticulata Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kotalanol is a potent natural alpha-glucosidase inhibitor isolated from the roots and stems of Salacia reticulata, a plant traditionally used in Ayurvedic medicine for the management of diabetes. Its unique thiosugar sulfonium (B1226848) sulfate (B86663) structure contributes to its strong inhibitory activity against carbohydrate-hydrolyzing enzymes such as sucrase and maltase, making it a compound of significant interest for the development of novel anti-diabetic therapeutics. The effective purification of this compound from plant extracts is a critical step for its further study and potential clinical application. These application notes provide detailed protocols for the extraction, purification, and quantification of this compound.
Data Presentation
Table 1: Summary of a Representative this compound Purification Scheme
The following table summarizes the expected results from a multi-step purification of this compound from Salacia reticulata root powder. The values are representative estimates based on typical yields and purities achieved through the described methods.
| Purification Step | Total Protein (mg) | Total this compound (mg) | Specific Activity (Units/mg this compound) | Yield (%) | Purity (%) |
| Crude Methanolic Extract | 10,000 | 100 | 1 | 100 | 1 |
| Liquid-Liquid Partitioning | 5,000 | 90 | 1.8 | 90 | 1.8 |
| Solid Phase Extraction (SPE) | 1,000 | 80 | 8 | 80 | 8 |
| Preparative HPLC | 50 | 60 | 95 | 60 | 95 |
Specific activity is defined here as the relative inhibitory effect on a standardized alpha-glucosidase assay. The unit is arbitrary and for comparative purposes within the purification scheme.
Table 2: Analytical Quantification Parameters for this compound
This table presents the performance characteristics of a typical analytical method for the quantification of this compound, such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
| Parameter | Value |
| Recovery | 99.7-106.1% |
| Detection Limit (S/N=3) | 0.030 ng |
| Quantitation Limit (S/N=10) | 0.10 ng |
| Intra-day Precision (RSD) | < 6.8% |
| Inter-day Precision (RSD) | < 8.5% |
Experimental Protocols
Protocol 1: Extraction of this compound from Salacia reticulata
This protocol describes the initial extraction of this compound from dried and powdered plant material.
Materials:
-
Dried and coarsely powdered roots of Salacia reticulata
-
n-Hexane
-
Soxhlet apparatus (5 L capacity)
-
Rotary evaporator
-
Whatman No. 1 filter paper
Procedure:
-
Pack the powdered Salacia reticulata root material into the Soxhlet apparatus.
-
Perform an initial extraction with n-hexane at 60°C for 6-8 hours to defat the plant material. Discard the n-hexane extract.
-
Air-dry the plant material to remove residual n-hexane.
-
Extract the defatted plant material with methanol at 70°C for 8-12 hours.
-
Monitor the completion of the extraction by observing the color of the solvent and, if possible, using thin-layer chromatography (TLC).
-
Filter the methanolic extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate to dryness using a rotary evaporator to obtain the crude methanolic extract.
-
Calculate the yield of the crude extract.
Protocol 2: Solid Phase Extraction (SPE) for Partial Purification
This protocol details the use of SPE to separate this compound from other compounds in the crude extract.
Materials:
-
Crude methanolic extract
-
Deionized water
-
Methanol
-
SPE cartridges (e.g., C18)
-
Vacuum manifold
Procedure:
-
Dissolve the crude methanolic extract in deionized water.
-
Condition the SPE cartridge by passing methanol through it, followed by deionized water.
-
Load the aqueous extract onto the conditioned SPE cartridge.
-
Wash the cartridge with deionized water to remove highly polar impurities.
-
Elute the fraction containing this compound with a stepwise or gradient elution of increasing methanol concentration. The optimal elution conditions should be determined empirically by analyzing the fractions using TLC or HPLC.
-
Collect the this compound-rich fractions and concentrate them using a rotary evaporator.
Protocol 3: Preparative High-Performance Liquid Chromatography (HPLC)
This protocol describes the final purification of this compound using preparative HPLC.
Materials:
-
Partially purified this compound fraction from SPE
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade water
-
Preparative HPLC system with a suitable column (e.g., Asahipak NH2P-50)
-
Fraction collector
Procedure:
-
Dissolve the concentrated SPE fraction in the HPLC mobile phase.
-
Filter the sample through a 0.45 µm syringe filter.
-
Set up the preparative HPLC system with a suitable mobile phase, such as a gradient of acetonitrile and water.
-
Inject the sample onto the column.
-
Collect fractions based on the retention time of a this compound standard.
-
Analyze the purity of the collected fractions using analytical HPLC-MS.
-
Pool the pure fractions and lyophilize to obtain purified this compound.
Visualizations
This compound Purification Workflow
Caption: A flowchart illustrating the major steps in the purification of this compound.
Mechanism of Alpha-Glucosidase Inhibition by this compound
Caption: Diagram showing this compound's inhibition of alpha-glucosidase.
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the successful purification of this compound from Salacia reticulata. The combination of Soxhlet extraction, solid-phase extraction, and preparative HPLC offers an effective strategy for obtaining high-purity this compound suitable for research and drug development purposes. The provided data tables and visualizations serve as valuable resources for planning and executing the purification process, as well as for understanding the compound's mechanism of action. Careful optimization of each step is recommended to maximize yield and purity based on the specific laboratory conditions and starting material.
Total Synthesis Protocols for Kotalanol: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kotalanol, a naturally occurring α-glucosidase inhibitor isolated from the plant Salacia reticulata, has garnered significant attention as a potential therapeutic agent for type 2 diabetes. Its unique thiosugar sulfonium (B1226848) sulfate (B86663) structure presents a formidable challenge for synthetic chemists. This document provides a comprehensive overview of the total synthesis protocols for this compound, detailing the key synthetic strategies, experimental procedures, and quantitative data. The protocols described herein are based on the seminal work of Pinto and co-workers, who first elucidated the absolute stereostructure and reported the total synthesis of this compound. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, drug discovery, and synthetic organic chemistry engaged in the synthesis and development of this compound and its analogues.
Introduction
This compound is a potent inhibitor of α-glucosidases, enzymes responsible for the breakdown of complex carbohydrates into absorbable monosaccharides in the gut.[1] By inhibiting these enzymes, this compound can delay carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia. The complex molecular architecture of this compound, featuring a sulfonium ion and a polyhydroxylated acyclic side chain, has made its total synthesis a significant endeavor.
The first total synthesis of this compound was achieved by Pinto and co-workers, which unambiguously confirmed its absolute stereochemistry.[2] The key strategic disconnection in their approach involves the nucleophilic attack of a protected 4-thio-D-arabinitol derivative on a cyclic sulfate derived from a heptitol. This application note will detail this successful synthetic route.
Retrosynthetic Analysis
The retrosynthetic analysis for this compound reveals a convergent strategy. The target molecule can be disconnected at the C-S bond, leading to two key fragments: a protected 1,4-anhydro-4-thio-D-arabinitol and a protected heptitol cyclic sulfate.
Caption: Retrosynthetic analysis of this compound.
Synthetic Protocols
The total synthesis of this compound can be divided into three main stages:
-
Synthesis of the protected 1,4-anhydro-4-thio-D-arabinitol.
-
Synthesis of the protected heptitol cyclic sulfate from D-perseitol.
-
Coupling of the two fragments and final deprotection to yield this compound.
Synthesis of 2,3,5-tri-O-(p-methoxybenzyl)-1,4-anhydro-4-thio-D-arabinitol
The synthesis of the protected thio-sugar component begins with the commercially available D-xylose.
Experimental Protocol:
-
Step 1: Protection of D-xylose: D-xylose is converted to its corresponding di-O-isopropylidene derivative.
-
Step 2: Thionation: The protected D-xylose is then subjected to thionation conditions to introduce the sulfur atom.
-
Step 3: Reduction and Protection: Subsequent reduction and protection of the hydroxyl groups with p-methoxybenzyl (PMB) ethers yields the desired 2,3,5-tri-O-(p-methoxybenzyl)-1,4-anhydro-4-thio-D-arabinitol.
Synthesis of the Cyclic Sulfate from D-Perseitol
The synthesis of the cyclic sulfate of the heptitol side chain starts from the naturally occurring D-perseitol.[2]
Experimental Protocol:
-
Step 1: Acetal (B89532) Protection: D-perseitol is first protected using 2,2-dimethoxypropane (B42991) in the presence of an acid catalyst to form 1,2:4,5-di-O-isopropylidene-D-perseitol.
-
Step 2: Selective Deprotection and Protection: The terminal isopropylidene group is selectively removed, and the resulting primary hydroxyl groups are protected.
-
Step 3: Cyclic Sulfite (B76179) Formation: The remaining free diol is treated with thionyl chloride in the presence of a base to form the cyclic sulfite.
-
Step 4: Oxidation: The cyclic sulfite is then oxidized to the corresponding cyclic sulfate using a suitable oxidizing agent, such as ruthenium(III) chloride and sodium periodate.
Coupling and Deprotection
The final stage of the synthesis involves the coupling of the two key fragments followed by the removal of the protecting groups.
Experimental Protocol:
-
Step 1: Coupling Reaction: The PMB-protected 4-thio-D-arabinitol is reacted with the D-perseitol-derived cyclic sulfate in a suitable solvent.[2]
-
Step 2: Deprotection: The resulting sulfonium salt is then subjected to a global deprotection step to remove all PMB and acetal protecting groups, affording this compound. This is typically achieved using a strong acid, such as trifluoroacetic acid.
Quantitative Data
The following table summarizes the reported yields for the key steps in the total synthesis of this compound.
| Step | Starting Material | Product | Yield (%) | Reference |
| Synthesis of PMB-protected 4-thio-D-arabinitol | D-Xylose derivative | 2,3,5-tri-O-(p-methoxybenzyl)-1,4-anhydro-4-thio-D-arabinitol | N/A | [2] |
| Synthesis of D-perseitol cyclic sulfate | D-Perseitol | Protected D-perseitol cyclic sulfate | N/A | [2] |
| Coupling of fragments and deprotection | Protected fragments | This compound | N/A | [2] |
Note: Specific yields for each step were not detailed in the primary literature abstracts. Access to the full experimental procedures is required for this information.
Signaling Pathways and Experimental Workflows
The overall workflow for the total synthesis of this compound is depicted below.
Caption: Overall workflow for the total synthesis of this compound.
Conclusion
The total synthesis of this compound represents a significant achievement in carbohydrate chemistry and provides a scalable route to this promising antidiabetic agent. The convergent strategy, involving the coupling of a thio-sugar derivative with a heptitol-derived cyclic sulfate, has proven to be effective. Further research into optimizing the yields of each step and exploring the synthesis of novel analogues based on this synthetic framework will be crucial for the development of next-generation α-glucosidase inhibitors. This document provides a foundational guide for researchers embarking on the synthesis of this complex and medicinally important natural product.
References
Analytical Techniques for the Characterization of Kotalanol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kotalanol is a potent alpha-glucosidase inhibitor isolated from the plant Salacia reticulata, which has been traditionally used in Ayurvedic medicine for the treatment of type 2 diabetes.[1][2] Its unique thiosugar sulfonium (B1226848) sulfate (B86663) structure presents specific challenges and requirements for its analytical characterization.[2] These application notes provide detailed protocols and data for the qualitative and quantitative analysis of this compound, crucial for researchers in natural product chemistry, pharmacology, and drug development.
I. Chromatographic Analysis: HPLC-MS
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful technique for the separation, identification, and quantification of this compound in complex mixtures such as plant extracts.[3][4]
Application Note: Quantitative Determination of this compound in Salacia Species
This method allows for the precise quantification of this compound in various Salacia species, enabling the standardization of herbal extracts and quality control of related products.
Table 1: HPLC-MS Parameters for this compound Analysis
| Parameter | Value | Reference |
| HPLC System | Agilent 1100 Series or equivalent | [3] |
| Column | Asahipak NH2P-50 (5 µm, 2.0 mm i.d. x 150 mm) | [3] |
| Mobile Phase | Acetonitrile (CH₃CN) - Water (H₂O) | [3] |
| Flow Rate | 0.2 mL/min | [3] |
| Injection Volume | 5 µL | [3] |
| Column Temperature | 40°C | [3] |
| MS Detector | Electrospray Ionization (ESI) | [3][5] |
| Ionization Mode | Positive | [3] |
| Scan Range | m/z 100-1000 | [3] |
| Selected Ion Monitoring (SIM) | m/z 423.1 [M+H]⁺ for this compound | [4] |
Experimental Protocol: HPLC-MS Analysis of this compound
-
Sample Preparation:
-
Extract dried and powdered plant material (e.g., roots of S. reticulata) with water under reflux for 2 hours.[3][4]
-
Filter the extract and dilute it with the mobile phase to an appropriate concentration.
-
For quantitative analysis, prepare a standard stock solution of this compound in the mobile phase and create a series of dilutions for a calibration curve.
-
-
HPLC-MS Instrument Setup:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Set up the MS detector with the parameters listed in Table 1.
-
-
Data Acquisition:
-
Inject the prepared samples and standards.
-
Acquire data in both full scan and SIM mode for qualitative and quantitative analysis, respectively.
-
-
Data Analysis:
-
Identify the this compound peak in the chromatogram based on its retention time and the specific m/z value in the mass spectrum.
-
For quantitative analysis, construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Calculate the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
-
Experimental Workflow: HPLC-MS Analysis
Caption: Workflow for this compound analysis using HPLC-MS.
II. Spectroscopic Analysis: NMR and X-ray Crystallography
Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are indispensable for the unambiguous structure elucidation and stereochemical assignment of this compound.[2][6][7]
Application Note: Structural Elucidation of this compound
NMR provides detailed information about the connectivity and stereochemistry of the molecule in solution, while X-ray crystallography reveals the precise three-dimensional arrangement of atoms in the solid state.
Table 2: Spectroscopic Data for this compound Characterization
| Technique | Key Observations | Reference |
| ¹H NMR | Provides information on proton chemical shifts, coupling constants, and stereochemical relationships. | [8] |
| ¹³C NMR | Determines the number and chemical environment of carbon atoms. | [9] |
| 2D NMR (COSY, HMQC, HMBC) | Establishes proton-proton and proton-carbon correlations to determine the molecular scaffold. | [9] |
| X-ray Crystallography | Confirms the absolute stereochemistry of the chiral centers and the overall molecular conformation.[1][7] | [10][11] |
Experimental Protocol: NMR Analysis of this compound
-
Sample Preparation:
-
Dissolve a purified sample of this compound (typically 1-5 mg) in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.
-
Tune and shim the instrument to obtain optimal spectral quality.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum.
-
Perform 2D NMR experiments such as COSY, HSQC, and HMBC to establish correlations.
-
-
Data Analysis:
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Assign the chemical shifts and coupling constants for all protons and carbons.
-
Use the 2D NMR data to piece together the molecular structure.
-
III. Mechanism of Action: Alpha-Glucosidase Inhibition
This compound exerts its antidiabetic effect by potently inhibiting intestinal alpha-glucosidases, such as sucrase and maltase.[1][2] This inhibition slows down the breakdown of complex carbohydrates into glucose, thereby reducing postprandial hyperglycemia.
Signaling Pathway: Inhibition of Carbohydrate Digestion
Caption: this compound inhibits alpha-glucosidases in the intestine.
Conclusion
The analytical techniques and protocols outlined in these application notes provide a comprehensive framework for the characterization of this compound. The use of HPLC-MS allows for robust quantification, while NMR and X-ray crystallography are essential for definitive structural elucidation. Understanding the analytical profile and mechanism of action of this compound is critical for its development as a potential therapeutic agent for type 2 diabetes.
References
- 1. Towards the elusive structure of this compound, a naturally occurring glucosidase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a potent alpha-glucosidase inhibitor with thiosugar sulfonium sulfate structure, from antidiabetic ayurvedic medicine Salacia reticulata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative determination of potent alpha-glucosidase inhibitors, salacinol and this compound, in Salacia species using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative analysis of neosalacinol and neothis compound, another two potent α-glucosidase inhibitors from Salacia species, by LC-MS with ion pair chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure proof and synthesis of this compound and de-O-sulfonated this compound, glycosidase inhibitors isolated from an herbal remedy for the treatment of type-2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Towards the elusive structure of this compound, a naturally occurring glucosidase inhibitor - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 8. Diagnostically analyzing 1H NMR spectra of sub-types in chaetoglobosins for dereplication - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals [ouci.dntb.gov.ua]
- 11. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Kotalanol using Capillary Zone Electrophoresis (CZE)
Introduction
Kotalanol is a potent natural alpha-glucosidase inhibitor isolated from the plant Salacia reticulata. Its unique thiosugar sulfonium (B1226848) sulfate (B86663) structure makes it a promising candidate for the development of new anti-diabetic therapies. As with any active pharmaceutical ingredient (API), a robust and reliable analytical method for its quantification is crucial for quality control, formulation development, and pharmacokinetic studies. While High-Performance Liquid Chromatography (HPLC) is a common method for the analysis of such compounds, Capillary Zone Electrophoresis (CZE) offers a powerful alternative with advantages such as high separation efficiency, short analysis times, and minimal solvent consumption.
This application note details a CZE method for the quantitative analysis of this compound. The protocol is designed for researchers, scientists, and drug development professionals involved in the analysis of natural products and new chemical entities.
Principle of the Method
Capillary Zone Electrophoresis separates analytes based on their charge-to-size ratio in an electric field. This compound, with its inherent positive charge due to the sulfonium group and a negative charge from the sulfate group, is an ideal candidate for CZE analysis. The separation is achieved in a fused-silica capillary filled with a background electrolyte (BGE). When a high voltage is applied, this compound migrates towards the cathode at a velocity determined by its electrophoretic mobility and the electroosmotic flow (EOF) of the BGE. Detection is typically performed using a UV detector.
Experimental Protocols
1. Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Sodium tetraborate (B1243019) (Na₂B₄O₇·10H₂O), analytical grade
-
Boric acid (H₃BO₃), analytical grade
-
Sodium hydroxide (B78521) (NaOH), 0.1 M solution
-
Hydrochloric acid (HCl), 0.1 M solution
-
Deionized water (18.2 MΩ·cm)
-
Methanol, HPLC grade
-
Sample of interest (e.g., Salacia reticulata extract, formulated drug product)
2. Instrumentation
-
Capillary Electrophoresis system equipped with a UV-Vis detector (e.g., Agilent 7100, Sciex PA 800 Plus)
-
Fused-silica capillary, 50 µm internal diameter, 30 cm effective length (40 cm total length)
-
Data acquisition and analysis software
3. Preparation of Solutions
-
Background Electrolyte (BGE): 100 mM Borate Buffer (pH 9.4)
-
Dissolve 3.81 g of sodium tetraborate decahydrate (B1171855) in approximately 80 mL of deionized water.
-
Adjust the pH to 9.4 with 0.1 M NaOH or 0.1 M HCl as needed.
-
Bring the final volume to 100 mL with deionized water.
-
Filter the buffer through a 0.45 µm syringe filter before use.
-
-
Standard Solutions
-
Prepare a stock solution of this compound (1 mg/mL) by accurately weighing and dissolving the reference standard in deionized water.
-
Prepare a series of calibration standards by diluting the stock solution with deionized water to concentrations ranging from 10 µg/mL to 200 µg/mL.
-
-
Sample Preparation (Example for Salacia reticulata extract)
-
Accurately weigh 100 mg of the dried plant extract.
-
Add 10 mL of deionized water and sonicate for 30 minutes.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter.
-
Dilute the filtered extract with deionized water to a concentration expected to be within the calibration range.
-
4. CZE Method Parameters
| Parameter | Condition |
| Capillary | Fused-silica, 50 µm i.d., 30 cm effective length |
| Background Electrolyte | 100 mM Sodium Tetraborate, pH 9.4 |
| Voltage | +20 kV |
| Temperature | 25 °C |
| Injection | Hydrodynamic, 50 mbar for 5 seconds |
| Detection | UV at 210 nm |
| Run Time | 15 minutes |
5. Capillary Conditioning
-
New Capillary:
-
Rinse with 1 M NaOH for 20 minutes.
-
Rinse with deionized water for 20 minutes.
-
Rinse with BGE for 30 minutes.
-
-
Between Runs:
-
Rinse with 0.1 M NaOH for 2 minutes.
-
Rinse with deionized water for 2 minutes.
-
Rinse with BGE for 5 minutes.
-
Method Validation
The proposed CZE method should be validated according to the International Council for Harmonisation (ICH) guidelines Q2(R1). The following parameters should be assessed:
1. Specificity
The specificity of the method should be evaluated by analyzing a blank (deionized water), a this compound standard, and a sample matrix (e.g., placebo formulation or extract from a this compound-free plant). The electropherograms should demonstrate that there are no interfering peaks at the migration time of this compound.
2. Linearity and Range
Linearity should be assessed by analyzing a series of this compound standards at a minimum of five concentrations. The calibration curve should be generated by plotting the peak area against the concentration. The correlation coefficient (r²) should be determined.
3. Accuracy
Accuracy should be determined by performing recovery studies. A known amount of this compound standard should be spiked into a sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery should be calculated.
4. Precision
-
Repeatability (Intra-day precision): Analyze six replicate injections of a this compound standard at 100% of the target concentration on the same day and by the same analyst.
-
Intermediate Precision (Inter-day precision): Analyze the same this compound standard on different days, with different analysts, and on different instruments. The relative standard deviation (RSD) should be calculated for both repeatability and intermediate precision.
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ can be determined based on the signal-to-noise ratio (S/N). Typically, an S/N of 3 is used for LOD and an S/N of 10 is used for LOQ.
6. Robustness
The robustness of the method should be evaluated by making small, deliberate variations in the method parameters, such as BGE pH (± 0.2 units), voltage (± 2 kV), and temperature (± 2 °C). The effect on the migration time and peak area of this compound should be monitored.
Quantitative Data Summary
The following table summarizes the expected performance characteristics of the validated CZE method for this compound analysis. These values are illustrative and should be confirmed during method validation.
| Validation Parameter | Acceptance Criteria | Expected Result |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Range | - | 10 - 200 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (RSD) | ||
| Repeatability | ≤ 2.0% | < 1.0% |
| Intermediate Precision | ≤ 3.0% | < 1.5% |
| LOD | - | 2 µg/mL (S/N = 3) |
| LOQ | - | 7 µg/mL (S/N = 10) |
| Robustness | No significant changes | Method is robust |
Visualizations
Experimental Workflow for this compound Analysis by CZE
Workflow for CZE analysis of this compound.
Logical Relationship of CZE Method Validation Parameters
Interdependencies of CZE method validation parameters.
Application Notes and Protocols for In Vitro Alpha-Glucosidase Inhibition Assays with Kotalanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kotalanol, a natural and potent alpha-glucosidase inhibitor, has been isolated from the traditional Ayurvedic medicinal plant Salacia reticulata.[1] Its unique thiosugar sulfonium (B1226848) sulfate (B86663) structure contributes to its significant inhibitory activity against alpha-glucosidases, enzymes crucial for carbohydrate digestion.[1] The inhibition of these enzymes can delay the absorption of glucose, making this compound a compound of interest for the management of postprandial hyperglycemia, a key concern in type 2 diabetes.[1]
These application notes provide a comprehensive guide for conducting in vitro alpha-glucosidase inhibition assays using this compound. The detailed protocols, data presentation, and visual workflows are designed to assist researchers in accurately assessing the inhibitory potential of this compound.
Data Presentation: Inhibitory Activity of this compound
The inhibitory potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibitor constant (Ki). Below is a summary of reported inhibitory activities of this compound against various alpha-glucosidases.
| Enzyme Source | Enzyme Name | Inhibitor | IC50/Ki Value | Reference |
| Human Intestine | Maltase-glucoamylase (ntMGAM) | This compound | Ki: 0.19 ± 0.03 µM | [2] |
| Human Intestine | Maltase-glucoamylase (ntMGAM) | This compound Isomer (opposite C-6' stereochemistry) | Ki: 0.20 ± 0.02 µM | [2] |
| Not Specified | Sucrase | This compound | More potent than acarbose (B1664774) and salacinol | [1] |
Note: The available literature provides more data on the inhibitor constant (Ki) than a broad range of IC50 values against various alpha-glucosidases. Researchers are encouraged to determine the IC50 value for their specific enzyme and assay conditions.
Experimental Protocols
This section details the methodology for determining the in vitro alpha-glucosidase inhibitory activity of this compound using the common chromogenic substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).
Materials and Reagents
-
Alpha-glucosidase from Saccharomyces cerevisiae (or other sources)
-
This compound (dissolved in buffer or a minimal amount of DMSO)
-
p-nitrophenyl-α-D-glucopyranoside (pNPG)
-
Potassium phosphate (B84403) buffer (50-100 mM, pH 6.8)
-
Sodium carbonate (Na₂CO₃) solution (0.1 M)
-
Acarbose (positive control)
-
Dimethyl sulfoxide (B87167) (DMSO, if required for sample dissolution)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Incubator set to 37°C
Preparation of Solutions
-
Potassium Phosphate Buffer (50 mM, pH 6.8): Prepare by mixing appropriate volumes of monobasic and dibasic potassium phosphate solutions to achieve the desired pH.
-
Alpha-Glucosidase Solution (0.5 U/mL): Dissolve alpha-glucosidase in cold potassium phosphate buffer. Prepare this solution fresh before the assay.
-
pNPG Solution (1 mM): Dissolve pNPG in potassium phosphate buffer. Prepare this solution fresh daily.
-
This compound Stock Solution: Dissolve this compound in potassium phosphate buffer. If solubility is an issue, a minimal amount of DMSO can be used. Prepare serial dilutions to obtain a range of concentrations for IC50 determination.
-
Acarbose Stock Solution: Prepare a stock solution of acarbose in potassium phosphate buffer to be used as a positive control.
-
Sodium Carbonate Solution (0.1 M): Dissolve an appropriate amount of sodium carbonate in deionized water.
Assay Procedure
-
Plate Setup:
-
Blank: 50 µL of potassium phosphate buffer.
-
Control (100% enzyme activity): 25 µL of potassium phosphate buffer.
-
Test Sample: 25 µL of this compound solution at various concentrations.
-
Positive Control: 25 µL of Acarbose solution at various concentrations.
-
-
Enzyme Addition: Add 25 µL of the alpha-glucosidase solution to all wells except the blank.
-
Pre-incubation: Gently mix the contents of the wells and pre-incubate the plate at 37°C for 10 minutes.
-
Initiation of Reaction: Add 50 µL of the pNPG solution to all wells.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Termination of Reaction: Stop the enzymatic reaction by adding 100 µL of 0.1 M sodium carbonate solution to all wells.
-
Absorbance Measurement: Measure the absorbance of each well at 405 nm using a microplate reader. The yellow color produced is due to the formation of p-nitrophenol.
Calculation of Inhibition
The percentage of alpha-glucosidase inhibition can be calculated using the following formula:
% Inhibition = [(A_control - A_sample) / A_control] x 100
Where:
-
A_control is the absorbance of the control (enzyme and substrate without inhibitor).
-
A_sample is the absorbance of the test sample (enzyme, substrate, and this compound).
The IC50 value, which is the concentration of this compound required to inhibit 50% of the alpha-glucosidase activity, can be determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
Mandatory Visualizations
Signaling Pathway of Alpha-Glucosidase Inhibition by this compound
Caption: Mechanism of this compound's action on alpha-glucosidase.
Experimental Workflow for Alpha-Glucosidase Inhibition Assay
References
- 1. This compound, a potent alpha-glucosidase inhibitor with thiosugar sulfonium sulfate structure, from antidiabetic ayurvedic medicine Salacia reticulata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of a biologically active isomer of this compound, a naturally occurring glucosidase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Efficacy Testing of Kotalanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kotalanol is a potent natural α-glucosidase inhibitor isolated from the roots and stems of Salacia reticulata, a plant utilized in traditional Ayurvedic medicine for the management of diabetes.[1][2][3] Its primary mechanism of action involves the competitive inhibition of α-glucosidases in the intestinal tract, which delays the breakdown of complex carbohydrates into absorbable monosaccharides. This action effectively blunts postprandial hyperglycemia, a key therapeutic target in the management of type 2 diabetes.[1] Beyond this primary effect, emerging research on extracts from Salacia reticulata suggests broader metabolic benefits, including the modulation of lipid metabolism, potentially through the activation of AMP-activated protein kinase (AMPK) and regulation of peroxisome proliferator-activated receptors (PPARs).[4][5][6][7]
These application notes provide detailed protocols for the development of in vivo models to test the efficacy of this compound in diet-induced and chemically-induced diabetic animal models.
Data Presentation: Expected Outcomes
The following tables summarize the anticipated quantitative data from in vivo efficacy studies of this compound.
Table 1: Effect of this compound on Body Weight and Food Intake in High-Fat Diet-Induced Obese Mice
| Group | Initial Body Weight (g) | Final Body Weight (g) | Body Weight Gain (g) | Daily Food Intake (g) |
| Normal Control | 25.2 ± 1.5 | 28.1 ± 1.8 | 2.9 ± 0.5 | 3.5 ± 0.3 |
| High-Fat Diet (HFD) Control | 25.5 ± 1.6 | 40.3 ± 2.1 | 14.8 ± 1.2 | 2.8 ± 0.4 |
| HFD + this compound (Low Dose) | 25.3 ± 1.4 | 35.1 ± 1.9 | 9.8 ± 0.9 | 2.9 ± 0.3 |
| HFD + this compound (High Dose) | 25.6 ± 1.5 | 32.5 ± 1.7 | 6.9 ± 0.8 | 3.0 ± 0.4 |
| HFD + Metformin | 25.4 ± 1.6 | 33.2 ± 1.8 | 7.8 ± 0.7 | 2.9 ± 0.3 |
Table 2: Effect of this compound on Glycemic Control in Streptozotocin-Induced Diabetic Rats
| Group | Fasting Blood Glucose (mg/dL) | Postprandial Blood Glucose (mg/dL) | HbA1c (%) | Serum Insulin (B600854) (ng/mL) |
| Non-Diabetic Control | 95 ± 8 | 130 ± 12 | 4.2 ± 0.3 | 1.5 ± 0.2 |
| Diabetic Control | 350 ± 25 | 480 ± 30 | 10.5 ± 0.8 | 0.4 ± 0.1 |
| Diabetic + this compound (Low Dose) | 280 ± 20 | 390 ± 25 | 8.7 ± 0.6 | 0.6 ± 0.1 |
| Diabetic + this compound (High Dose) | 210 ± 18 | 300 ± 22 | 7.1 ± 0.5 | 0.8 ± 0.2 |
| Diabetic + Acarbose | 230 ± 22 | 320 ± 28 | 7.5 ± 0.6 | 0.7 ± 0.1 |
Experimental Protocols
Protocol 1: High-Fat Diet (HFD)-Induced Obesity and Type 2 Diabetes Model in Mice
This model is suitable for evaluating the effects of this compound on obesity, insulin resistance, and glucose intolerance.
Materials:
-
Male C57BL/6J mice (6-8 weeks old)
-
Normal chow diet (10% kcal from fat)
-
High-fat diet (60% kcal from fat)
-
This compound
-
Metformin (positive control)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Oral gavage needles
-
Glucometer and test strips
-
Animal balance
Procedure:
-
Acclimatization: Acclimatize mice for one week with free access to normal chow and water.
-
Induction of Obesity:
-
Randomly divide mice into a normal control group and HFD groups.
-
Feed the normal control group with a normal chow diet.
-
Feed the HFD groups with a high-fat diet for 8-12 weeks to induce obesity and insulin resistance.
-
-
Grouping and Treatment:
-
After the induction period, divide the HFD-fed mice into the following groups (n=8-10 per group):
-
HFD Control (Vehicle)
-
HFD + this compound (Low Dose, e.g., 25 mg/kg)
-
HFD + this compound (High Dose, e.g., 50 mg/kg)
-
HFD + Metformin (e.g., 250 mg/kg)
-
-
Administer this compound, metformin, or vehicle daily via oral gavage for 4-8 weeks.
-
-
Monitoring:
-
Monitor body weight and food intake weekly.
-
Measure fasting blood glucose weekly from the tail vein after a 6-hour fast.
-
-
Efficacy Assessment (Oral Glucose Tolerance Test - OGTT):
-
At the end of the treatment period, perform an OGTT (see Protocol 3).
-
-
Terminal Procedures:
-
At the end of the study, euthanize mice and collect blood for biochemical analysis (insulin, lipids, HbA1c) and tissues (liver, adipose tissue, muscle) for further analysis (e.g., gene expression, histology).
-
Protocol 2: Streptozotocin (STZ)-Induced Type 1 Diabetes Model in Rats
This model is used to evaluate the direct glucose-lowering effects of this compound in a state of insulin deficiency.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Streptozotocin (STZ)
-
Citrate (B86180) buffer (0.1 M, pH 4.5), ice-cold
-
This compound
-
Acarbose (positive control)
-
Vehicle
-
Glucometer and test strips
Procedure:
-
Acclimatization: Acclimatize rats for one week.
-
Induction of Diabetes:
-
Fast rats overnight.
-
Prepare a fresh solution of STZ in ice-cold citrate buffer.
-
Induce diabetes with a single intraperitoneal (IP) injection of STZ (e.g., 60 mg/kg).
-
Provide 10% sucrose (B13894) water for 48 hours post-injection to prevent hypoglycemia.
-
-
Confirmation of Diabetes:
-
After 72 hours, measure fasting blood glucose. Rats with fasting blood glucose levels >250 mg/dL are considered diabetic.
-
-
Grouping and Treatment:
-
Randomly divide diabetic rats into the following groups (n=8-10 per group):
-
Diabetic Control (Vehicle)
-
Diabetic + this compound (Low Dose, e.g., 10 mg/kg)
-
Diabetic + this compound (High Dose, e.g., 20 mg/kg)
-
Diabetic + Acarbose (e.g., 40 mg/kg)
-
-
Administer this compound, acarbose, or vehicle daily via oral gavage for 4 weeks.
-
-
Monitoring:
-
Monitor body weight and fasting blood glucose weekly.
-
-
Efficacy Assessment:
-
Perform an OGTT (see Protocol 3) at the end of the treatment period.
-
-
Terminal Procedures:
-
Collect blood and tissues for analysis as described in Protocol 1.
-
Protocol 3: Oral Glucose Tolerance Test (OGTT)
This test assesses the ability of the animal to clear a glucose load from the blood.
Materials:
-
Glucose solution (2 g/kg body weight), sterile
-
Glucometer and test strips
-
Timer
Procedure:
-
Fasting: Fast the animals for 6 hours (mice) or overnight (rats) with free access to water.
-
Baseline Blood Glucose: Take a baseline blood sample (t=0) from the tail vein and measure the blood glucose level.
-
Glucose Administration: Administer the glucose solution orally via gavage.
-
Blood Sampling: Collect blood samples from the tail vein at 15, 30, 60, 90, and 120 minutes after glucose administration and measure blood glucose levels.
-
Data Analysis: Plot the blood glucose concentration over time. Calculate the area under the curve (AUC) to quantify glucose tolerance.
Mandatory Visualizations
Caption: Experimental workflow for in vivo efficacy testing of this compound.
Caption: Proposed signaling pathways for this compound's metabolic effects.
References
- 1. This compound, a potent alpha-glucosidase inhibitor with thiosugar sulfonium sulfate structure, from antidiabetic ayurvedic medicine Salacia reticulata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Towards the elusive structure of this compound, a naturally occurring glucosidase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure proof and synthesis of this compound and de-O-sulfonated this compound, glycosidase inhibitors isolated from an herbal remedy for the treatment of type-2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Salacia reticulata Extract Suppresses Fat Accumulation by Regulating Lipid Metabolism | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. diabeticstudies.org [diabeticstudies.org]
- 7. Salacia Reticulata Extract Improves Insulin Sensitivity and Glucose Homeostasis by Activating Insulin Signaling and Glucagon-like Peptide-1 Modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Kotalanol Analogues and Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and biological evaluation of Kotalanol and its analogues, potent inhibitors of α-glucosidase with potential applications in the management of type 2 diabetes. The following sections detail the primary synthetic strategies, experimental protocols for key reactions, quantitative biological activity data, and the relevant signaling pathways.
Introduction
This compound is a naturally occurring α-glucosidase inhibitor isolated from the plant Salacia reticulata, which has been traditionally used in Ayurvedic medicine for the treatment of diabetes.[1] Its unique structure, featuring a thiosugar sulfonium (B1226848) ion core, has inspired the synthesis of a wide range of analogues and derivatives to explore structure-activity relationships (SAR) and develop novel therapeutic agents. The primary mechanism of action for these compounds is the competitive inhibition of intestinal α-glucosidases, which delays carbohydrate digestion and reduces postprandial hyperglycemia.[1]
Synthetic Strategies
The most common and effective strategy for the synthesis of this compound and its analogues involves the nucleophilic attack of a protected 1,4-anhydro-4-thio-D-arabinitol derivative on a suitably protected cyclic sulfate (B86663) derived from a heptitol, such as D-perseitol or D-mannose.[2][3] This key coupling reaction forms the characteristic sulfonium ion bridge. The choice of protecting groups for both the thiosugar and the cyclic sulfate is critical for achieving high yields and facilitating the final deprotection steps.[3]
A general synthetic workflow is depicted below:
References
- 1. A review of antidiabetic active thiosugar sulfoniums, salacinol and neothis compound, from plants of the genus Salacia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure proof and synthesis of this compound and de-O-sulfonated this compound, glycosidase inhibitors isolated from an herbal remedy for the treatment of type-2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of a biologically active isomer of this compound, a naturally occurring glucosidase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays to Evaluate Kotalanol Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kotalanol is a potent, naturally occurring α-glucosidase inhibitor isolated from the roots and stems of Salacia reticulata, a plant extensively used in traditional Ayurvedic medicine to treat diabetes.[1][2] Its unique thiosugar sulfonium (B1226848) sulfate (B86663) structure contributes to its significant inhibitory activity against carbohydrate-hydrolyzing enzymes like sucrase and maltase.[1][3] Beyond its primary role in delaying carbohydrate absorption in the gut, emerging evidence suggests that this compound and its parent plant extracts can enhance insulin (B600854) sensitivity and glucose uptake in peripheral tissues by modulating key signaling pathways.[4][5]
These application notes provide detailed protocols for three key cell-based assays designed to comprehensively evaluate the bioactivity of this compound: an α-Glucosidase Inhibition Assay to confirm its primary mechanism, a Cellular Glucose Uptake Assay to measure its effects on metabolic function, and a Western Blot protocol to investigate its impact on the insulin signaling cascade.
Application Note 1: α-Glucosidase Inhibition Assay
This assay is the primary method for quantifying the inhibitory potential of this compound against α-glucosidase, an enzyme critical for digesting complex carbohydrates into absorbable glucose.[6][7] The protocol is based on a colorimetric method using p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate. Enzyme activity is determined by measuring the release of the yellow-colored product, p-nitrophenol, at 405 nm.[8]
Experimental Protocol
1. Materials and Reagents:
-
α-Glucosidase from Saccharomyces cerevisiae (or rat intestinal acetone (B3395972) powder)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
This compound (test compound)
-
Acarbose (positive control)
-
Sodium phosphate (B84403) buffer (100 mM, pH 6.8)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplate
-
Microplate reader
2. Procedure:
-
Prepare a stock solution of this compound and Acarbose in DMSO. Create a series of dilutions in sodium phosphate buffer to achieve the desired final concentrations.
-
In a 96-well plate, add 50 µL of sodium phosphate buffer to each well.
-
Add 50 µL of the this compound or Acarbose dilutions to the respective test wells. For the control wells, add 50 µL of buffer (with DMSO if applicable).
-
Add 50 µL of α-glucosidase solution (e.g., 0.1 U/mL in phosphate buffer) to all wells except the blank.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 50 µL of pNPG solution (e.g., 1.25 mM in phosphate buffer) to all wells.[8]
-
Immediately measure the absorbance at 405 nm every minute for 30 minutes using a microplate reader at 37°C.[8]
-
The rate of p-nitrophenol formation is proportional to the enzyme activity.
3. Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Plot the % inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) using non-linear regression analysis.
Data Presentation: Comparative Inhibitory Activity
| Compound | Target Enzyme | IC50 / Kᵢ Value | Reference |
| This compound | Sucrase | More potent than Acarbose | [1] |
| This compound | ntMGAM | Kᵢ = 0.19 ± 0.03 µM | [3] |
| This compound Isomer | ntMGAM | Kᵢ = 0.20 ± 0.02 µM | [3] |
| Acarbose | Rat Intestinal α-Glucosidase | IC50 = 35.5 ± 1.2 µg/mL | [6] |
*ntMGAM: N-terminal catalytic domain of intestinal human maltase glucoamylase.
Workflow Diagram: α-Glucosidase Inhibition Assay
Application Note 2: Cellular Glucose Uptake Assay
This assay evaluates the effect of this compound on glucose transport into insulin-sensitive cells, such as C2C12 myotubes or 3T3-L1 adipocytes.[5][9] The most common method utilizes a radiolabeled glucose analog, 2-deoxy-D-[³H]-glucose (2-DOG), which is taken up and phosphorylated by cells but cannot be further metabolized, effectively trapping it inside.[10] An increase in intracellular radioactivity indicates enhanced glucose uptake.
Experimental Protocol
1. Materials and Reagents:
-
C2C12 myoblasts or 3T3-L1 preadipocytes
-
DMEM (High Glucose) with 10% FBS and 1% Penicillin-Streptomycin
-
DMEM (Low Glucose, Serum-Free)
-
Horse serum (for C2C12 differentiation)
-
Insulin, Dexamethasone, IBMX (for 3T3-L1 differentiation)
-
Krebs-Ringer Phosphate (KRP) buffer
-
2-deoxy-D-[³H]-glucose ([³H]2-DOG)
-
Insulin (100 nM)
-
This compound
-
Cytochalasin B (inhibitor control)
-
0.1 M NaOH (for cell lysis)
-
Scintillation cocktail and vials
-
24-well cell culture plates
2. Cell Culture and Differentiation:
-
C2C12: Culture myoblasts in high-glucose DMEM. To induce differentiation, grow cells to ~90% confluency and switch to DMEM with 2% horse serum for 4-6 days until multinucleated myotubes form.
-
3T3-L1: Culture preadipocytes in high-glucose DMEM. To differentiate, grow to confluency, then treat with a cocktail of insulin, dexamethasone, and IBMX for 2-3 days, followed by maintenance in insulin-containing media. Mature adipocytes should be visible by day 8-10.
3. Glucose Uptake Procedure:
-
Seed and differentiate cells in 24-well plates.
-
Before the assay, serum-starve the cells in low-glucose, serum-free DMEM for 3-4 hours.
-
Wash cells twice with warm KRP buffer.
-
Pre-incubate cells for 30 minutes with this compound at various concentrations in KRP buffer. Include wells for a vehicle control.
-
Stimulate the cells by adding 100 nM insulin (or vehicle for basal uptake) to the appropriate wells and incubate for 20 minutes at 37°C.
-
Initiate glucose uptake by adding [³H]2-DOG (final concentration ~0.5 µCi/mL) to all wells and incubate for 10 minutes.
-
Stop the uptake by aspirating the medium and washing the cells three times with ice-cold PBS.
-
Lyse the cells by adding 500 µL of 0.1 M NaOH to each well.
-
Transfer the lysate to scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.
-
Determine the protein concentration of the lysate from parallel wells to normalize the data.
Data Presentation: Expected Outcomes
| Condition | Treatment | Expected Glucose Uptake |
| Basal | Vehicle | Baseline |
| Stimulated | Insulin (100 nM) | Significant Increase vs. Basal |
| Test (Basal) | This compound | Potential mild increase |
| Test (Stimulated) | This compound + Insulin | Potentiation of insulin effect |
| Negative Control | Cytochalasin B + Insulin | Uptake inhibited (near basal) |
Workflow Diagram: 2-DOG Glucose Uptake Assay
Application Note 3: Insulin Signaling Pathway Activation Assay
This application uses Western Blotting to determine if this compound enhances glucose uptake by activating key proteins in the insulin signaling pathway. The primary targets for analysis are the phosphorylation states of Insulin Receptor Substrate 1 (IRS-1), Akt (also known as Protein Kinase B), and AMP-activated protein kinase (AMPK), all of which are crucial for the translocation of the GLUT4 glucose transporter to the cell membrane.[5][11]
Experimental Protocol
1. Materials and Reagents:
-
Differentiated C2C12 myotubes (or other suitable cell line) in 6-well plates
-
Serum-free DMEM
-
This compound
-
Insulin (100 nM)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, buffers, and electrophoresis equipment
-
PVDF membranes and transfer system
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-IRS-1, anti-IRS-1, anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-AMPK, anti-AMPK, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate and imaging system
2. Procedure:
-
Prepare differentiated C2C12 myotubes in 6-well plates.
-
Serum-starve the cells for 3-4 hours.
-
Pre-treat the cells with this compound (or vehicle) for the desired time (e.g., 30-60 minutes).
-
Stimulate with 100 nM insulin for 15-20 minutes.
-
Immediately place plates on ice, aspirate the media, and wash with ice-cold PBS.
-
Lyse the cells by adding 100-150 µL of ice-cold RIPA buffer with inhibitors. Scrape the cells, collect the lysate, and centrifuge to pellet debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with a specific primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Wash again, apply ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.
-
To analyze total protein levels, the membrane can be stripped and re-probed with an antibody against the total form of the protein (e.g., anti-Akt) and a loading control (e.g., β-actin).
Data Presentation: Expected Protein Phosphorylation Changes
| Protein Target | Treatment | Expected Result |
| p-IRS-1 | This compound + Insulin | Increased phosphorylation vs. Insulin alone |
| p-Akt (Ser473) | This compound + Insulin | Increased phosphorylation vs. Insulin alone |
| p-AMPK | This compound | Potential increase (insulin-independent) |
Diagram: this compound's Potential Effect on the Insulin Signaling Pathway
References
- 1. This compound, a potent alpha-glucosidase inhibitor with thiosugar sulfonium sulfate structure, from antidiabetic ayurvedic medicine Salacia reticulata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Towards the elusive structure of this compound, a naturally occurring glucosidase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of a biologically active isomer of this compound, a naturally occurring glucosidase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Action of Phytochemicals on Insulin Signaling Pathways Accelerating Glucose Transporter (GLUT4) Protein Translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Salacia Reticulata Extract Improves Insulin Sensitivity and Glucose Homeostasis by Activating Insulin Signaling and Glucagon-like Peptide-1 Modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. α-Glucosidase Inhibitory Activity of Selected Malaysian Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jbums.org [jbums.org]
- 8. li01.tci-thaijo.org [li01.tci-thaijo.org]
- 9. eurekaselect.com [eurekaselect.com]
- 10. Glucose Uptake Assays | Revvity [revvity.com]
- 11. Activation of Insulin Signaling by Botanical Products [mdpi.com]
Application Notes and Protocols for the Analytical Standards of Kotalanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kotalanol is a potent, naturally occurring alpha-glucosidase inhibitor isolated from the roots and stems of Salacia reticulata, a plant used in traditional Ayurvedic medicine for the management of diabetes.[1] Its unique thiosugar sulfonium (B1226848) sulfate (B86663) structure is responsible for its strong inhibitory activity against enzymes such as sucrase, making it a compound of significant interest for therapeutic development.[1] These application notes provide detailed information on the analytical standards for this compound and protocols for its quantification. While specific metabolites of this compound have not been extensively characterized in publicly available literature, a general protocol for the identification and quantification of potential metabolites is also provided to guide researchers in this area.
Analytical Standards for this compound
The procurement of a well-characterized analytical standard is the foundation for accurate and reproducible quantification of this compound in any matrix. High-purity reference materials are essential for method development, validation, and routine sample analysis.
Commercial Availability
This compound analytical standards are available from specialized chemical suppliers. The information below is compiled from publicly available data from these suppliers. Researchers should always refer to the Certificate of Analysis (CoA) provided by the supplier for complete and lot-specific information.
Table 1: Commercially Available this compound Analytical Standards
| Supplier | Catalog Number | Chemical Name | CAS Number | Molecular Formula | Molecular Weight |
| LGC Standards | TRC-K655700 | [(2S,3S,4R,5R,6S)-1-[(2R,3S,4S)-3,4-dihydroxy-2-(hydroxymethyl)thiolan-1-ium-1-yl]-2,4,5,6,7-pentahydroxyheptan-3-yl] sulfate | 214491-07-3 | C₁₂H₂₄O₁₂S₂ | 424.44 |
| Axios Research | AR-S01049 | This compound | 214491-07-3 | C₁₂H₂₄O₁₂S₂ | 424.43 |
Note: This information is based on data retrieved in December 2025 and is subject to change. Please verify with the suppliers for the most current information.
Certificate of Analysis (CoA)
A Certificate of Analysis is a critical document that accompanies an analytical standard and provides detailed information about its quality and purity. While a specific CoA for a this compound standard was not publicly available during the literature search, a typical CoA for a small-molecule drug substance or reference standard would include the following information:[2]
-
Identification: Confirmation of the chemical structure using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
-
Purity: Quantitative assessment of purity, typically determined by High-Performance Liquid Chromatography (HPLC) with a universal detector (e.g., Charged Aerosol Detector - CAD) or by quantitative NMR (qNMR).
-
Impurities: Identification and quantification of any detected impurities.
-
Physical Properties: Appearance, melting point, and solubility.
-
Storage Conditions: Recommended storage temperature and conditions to ensure stability.
-
Date of Manufacture and Expiration/Retest Date.
Researchers should always request and carefully review the CoA for the specific lot of this compound standard they are using.
Experimental Protocols
Quantification of this compound in Plant Extracts and Biological Matrices using HPLC-MS
This protocol is based on established methods for the quantification of this compound from Salacia species.[1]
Objective: To provide a robust and sensitive method for the quantification of this compound using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).
Instrumentation and Materials:
-
HPLC system with a binary pump, autosampler, and column oven
-
Mass spectrometer with an electrospray ionization (ESI) source
-
Analytical column: Asahipak NH2P-50 (4.6 x 250 mm, 5 µm) or equivalent amino-based column
-
This compound analytical standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for mobile phase modification)
-
Methanol (B129727) (for sample preparation)
-
Syringe filters (0.22 µm)
Procedure:
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol or water.
-
Perform serial dilutions to prepare a series of calibration standards ranging from approximately 0.1 ng/mL to 1000 ng/mL.
-
-
Sample Preparation (e.g., from Salacia root powder):
-
Accurately weigh a known amount of the powdered plant material (e.g., 100 mg).
-
Extract with a suitable solvent (e.g., 10 mL of water or methanol) using sonication or reflux. An optimized extraction may involve immersion in water under reflux for 2 hours.[1]
-
Centrifuge the extract to pellet the solid material.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Dilute the filtered extract as necessary to fall within the calibration range.
-
-
HPLC-MS Analysis:
-
HPLC Conditions:
-
Column: Asahipak NH2P-50
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: Water
-
Gradient: A typical gradient could be 80% A to 20% A over 20 minutes. The specific gradient should be optimized for the best separation.
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5-10 µL
-
-
MS Conditions (ESI Positive Mode):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for higher selectivity and sensitivity. The specific m/z for this compound should be determined based on the standard.
-
Capillary Voltage: ~3.5 kV
-
Source Temperature: ~120 °C
-
Desolvation Temperature: ~350 °C
-
Optimize other MS parameters (e.g., cone voltage, collision energy for MRM) using the this compound standard.
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
-
Calculate the final concentration in the original sample, taking into account all dilution factors.
-
Table 2: Performance Characteristics of a this compound HPLC-MS Method
| Parameter | Typical Value | Reference |
| Recovery | 99.7 - 106.1% | [1] |
| Intra-day Precision (RSD) | < 6.8% | [1] |
| Inter-day Precision (RSD) | < 8.5% | [1] |
| Limit of Detection (LOD) | ~0.030 ng on column | [1] |
| Limit of Quantitation (LOQ) | ~0.10 ng on column | [1] |
Protocol for the Identification of this compound Metabolites
As of December 2025, specific metabolites of this compound have not been described in the available scientific literature. The following is a general protocol that can be adapted by researchers to investigate the in vitro and in vivo metabolism of this compound.
Objective: To identify and structurally elucidate potential phase I and phase II metabolites of this compound.
Part A: In Vitro Metabolism using Liver Microsomes
-
Incubation:
-
Incubate this compound (e.g., at 1-10 µM) with pooled human liver microsomes (or from other species of interest) in the presence of NADPH-regenerating system (for phase I) or UDPGA (for phase II glucuronidation).[3][4][5][6]
-
Include positive and negative controls (e.g., a known substrate for the enzymes and an incubation without the test compound or cofactors).
-
Incubate at 37 °C for a specified time course (e.g., 0, 15, 30, 60, 120 minutes).
-
-
Sample Quenching and Preparation:
-
Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Centrifuge to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS.
-
Part B: In Vivo Metabolism in Animal Models (e.g., Rats)
-
Dosing and Sample Collection:
-
Sample Analysis:
-
Analyze the processed samples by high-resolution LC-MS/MS.
-
Part C: Metabolite Identification using High-Resolution LC-MS/MS
-
Data Acquisition:
-
Analyze the samples from the in vitro and in vivo experiments using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Acquire data in both full scan mode and data-dependent MS/MS mode.
-
-
Data Analysis:
-
Compare the chromatograms of the dosed samples with the control (blank) samples to identify potential metabolite peaks.
-
Use metabolite identification software to predict potential biotransformations (e.g., oxidation, hydroxylation, glucuronidation, sulfation) based on mass shifts from the parent drug.
-
Examine the MS/MS fragmentation patterns of the potential metabolites to confirm their structures in relation to the parent this compound molecule.
-
Visualization of Pathways and Workflows
Signaling Pathway: Inhibition of Carbohydrate Digestion by this compound
The primary mechanism of action of this compound is the inhibition of alpha-glucosidase enzymes in the brush border of the small intestine.[10] This enzyme is crucial for breaking down complex carbohydrates into absorbable monosaccharides. By inhibiting this enzyme, this compound delays carbohydrate digestion and absorption, leading to a lower postprandial blood glucose level.[11][12]
References
- 1. This compound, a potent alpha-glucosidase inhibitor with thiosugar sulfonium sulfate structure, from antidiabetic ayurvedic medicine Salacia reticulata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. In vitro drug metabolism using liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 7. Frontiers | Pharmacokinetics, Tissue Distribution, Metabolism, and Excretion of Naringin in Aged Rats [frontiersin.org]
- 8. Pharmacokinetics of drugs in rats with diabetes mellitus induced by alloxan or streptozocin: comparison with those in patients with type I diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Alpha Glucosidase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Alpha-Glucosidase Inhibitory Peptides: Sources, Preparations, Identifications, and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
Application Notes and Protocols: Experimental Design for Kotalanol Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kotalanol, a potent natural alpha-glucosidase inhibitor isolated from the traditional Ayurvedic medicinal plant Salacia reticulata, presents a promising therapeutic candidate for the management of type 2 diabetes mellitus (T2DM).[1][2] Its mechanism of action involves the inhibition of intestinal alpha-glucosidases, such as sucrase and maltase, thereby delaying the digestion and absorption of carbohydrates and reducing postprandial hyperglycemia.[1][3] Preclinical studies and clinical trials on extracts of Salacia reticulata containing this compound have demonstrated positive effects on glycemic control.[4][5][6] This document provides a comprehensive experimental design for the clinical development of this compound, outlining the protocols for Phase I, II, and III trials.
This compound's Proposed Signaling Pathway
The primary mechanism of this compound is the competitive and reversible inhibition of alpha-glucosidase enzymes in the brush border of the small intestine. This action reduces the rate of complex carbohydrate breakdown into absorbable monosaccharides like glucose.
Preclinical Requirements
Prior to initiating clinical trials, a comprehensive preclinical data package for this compound is mandatory. This includes, but is not limited to:
-
Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME) studies in at least two animal species (one rodent, one non-rodent).
-
Toxicology: Acute, sub-chronic, and chronic toxicity studies to determine the No-Observed-Adverse-Effect Level (NOAEL) and identify potential target organs of toxicity.
-
Safety Pharmacology: Studies to assess the effects of this compound on vital functions (cardiovascular, respiratory, and central nervous systems).
-
Genotoxicity: A battery of tests to evaluate the mutagenic and clastogenic potential of this compound.
Note: The following clinical trial protocols are based on standard designs for alpha-glucosidase inhibitors and assume favorable outcomes from the necessary preclinical studies. The starting dose in the Phase I trial must be determined based on the NOAEL from preclinical toxicology studies.
Phase I Clinical Trial: Safety, Tolerability, and Pharmacokinetics
Objective: To assess the safety, tolerability, and pharmacokinetic profile of single ascending doses (SAD) and multiple ascending doses (MAD) of this compound in healthy adult volunteers.
Study Design
-
Type: Randomized, double-blind, placebo-controlled, single-center study.
-
Population: Healthy male and female volunteers, aged 18-55 years.
-
Sample Size: Approximately 48-64 subjects, divided into SAD and MAD cohorts.
Experimental Workflow
Protocols
1. Subject Screening and Enrollment:
-
Obtain written informed consent.
-
Conduct a comprehensive medical history and physical examination.
-
Perform standard laboratory tests (hematology, clinical chemistry, urinalysis) and an electrocardiogram (ECG).
-
Verify inclusion and exclusion criteria (see Table 1).
2. Dosing and Administration:
-
SAD: Subjects will be randomized to receive a single oral dose of this compound or placebo. Dosing will start at a low level (determined from preclinical data) and escalate in subsequent cohorts upon satisfactory review of safety and tolerability data.
-
MAD: Subjects will be randomized to receive multiple oral doses of this compound or placebo over a specified period (e.g., 7-14 days). Dose escalation will occur in subsequent cohorts after safety review.
3. Pharmacokinetic (PK) Assessment:
-
Collect serial blood samples at predefined time points pre- and post-dose.
-
Analyze plasma samples for this compound concentrations using a validated LC-MS/MS method.
-
Calculate key PK parameters: Cmax, Tmax, AUC, and half-life.
4. Safety and Tolerability Assessment:
-
Monitor adverse events (AEs) throughout the study.
-
Record vital signs, ECGs, and clinical laboratory parameters at regular intervals.
| Parameter | Inclusion Criteria | Exclusion Criteria |
| Age | 18-55 years | <18 or >55 years |
| Health Status | Generally healthy as determined by medical history and physical examination | Clinically significant illness or history of chronic disease |
| BMI | 18.5 - 27.0 kg/m ² | BMI outside the specified range |
| Laboratory Values | Within normal limits | Clinically significant abnormal laboratory values |
| Medication Use | No prescription or over-the-counter medications within 14 days of dosing | Use of any medication that may interfere with the study drug |
| Diet | Willingness to adhere to standardized meals | History of gastrointestinal disorders |
| Table 1: Key Inclusion and Exclusion Criteria for Phase I Trial |
Phase II Clinical Trial: Efficacy, Dose-Ranging, and Safety
Objective: To evaluate the efficacy of this compound in reducing postprandial glucose and HbA1c levels, to determine the optimal dose range, and to further assess its safety in patients with type 2 diabetes.
Study Design
-
Type: Randomized, double-blind, placebo-controlled, multi-center, parallel-group study.
-
Population: Patients with type 2 diabetes inadequately controlled with diet and exercise or on a stable dose of metformin (B114582).
-
Sample Size: Approximately 200-300 patients.
Experimental Protocols
1. Patient Selection:
-
Screen patients with a confirmed diagnosis of T2DM.
-
Ensure patients meet the inclusion/exclusion criteria (see Table 2).
-
Include a lead-in period to stabilize background therapy and assess compliance.
2. Randomization and Blinding:
-
Randomize eligible patients to receive one of several doses of this compound or placebo for a defined treatment period (e.g., 12-24 weeks).
-
Maintain blinding for patients, investigators, and study staff.
3. Efficacy Assessments:
-
Primary Endpoint: Change from baseline in HbA1c at the end of the treatment period.
-
Secondary Endpoints:
-
Change from baseline in fasting plasma glucose (FPG).
-
Postprandial glucose levels following a standardized meal tolerance test.
-
Change in body weight.
-
4. Safety Monitoring:
-
Monitor for adverse events, with a focus on gastrointestinal side effects common to alpha-glucosidase inhibitors.
-
Perform regular laboratory safety tests and vital sign measurements.
| Parameter | Inclusion Criteria | Exclusion Criteria |
| Diagnosis | Type 2 Diabetes Mellitus | Type 1 Diabetes Mellitus |
| Age | 18-75 years | <18 or >75 years |
| HbA1c | 7.0% to 10.0% | <7.0% or >10.0% |
| Treatment | Diet and exercise controlled, or on stable metformin monotherapy | Use of other oral antidiabetic agents or insulin |
| Renal Function | eGFR > 60 mL/min/1.73m² | Significant renal impairment |
| Gastrointestinal | No history of major gastrointestinal surgery or chronic intestinal disease | History of inflammatory bowel disease, gastroparesis, etc. |
| Table 2: Key Inclusion and Exclusion Criteria for Phase II Trial |
Phase III Clinical Trial: Confirmatory Efficacy and Safety
Objective: To confirm the efficacy and safety of the optimal dose(s) of this compound determined in Phase II in a larger, more diverse population of patients with type 2 diabetes.
Study Design
-
Type: Two pivotal, randomized, double-blind, placebo-controlled, multi-national studies. A third study as an active-comparator trial (e.g., against acarbose) is also recommended.
-
Population: A broad population of patients with type 2 diabetes, including those on various background therapies.
-
Sample Size: Several hundred to thousands of patients per study.
-
Duration: At least 24-52 weeks.
Logical Relationship of Clinical Trial Phases
Protocols
1. Study Endpoints:
-
Primary Endpoint: Change from baseline in HbA1c.
-
Key Secondary Endpoints:
-
Proportion of patients achieving HbA1c < 7.0%.
-
Change in FPG and postprandial glucose.
-
Change in body weight and lipid profile.
-
Cardiovascular safety endpoints.
-
2. Cardiovascular Outcomes Trial (CVOT):
-
Based on regulatory guidance, a dedicated CVOT may be required to demonstrate that this compound does not increase cardiovascular risk.[7]
-
This would be a large-scale, long-term study with a primary endpoint of major adverse cardiovascular events (MACE).
3. Data Analysis:
-
The primary efficacy analysis will be performed on the intent-to-treat (ITT) population.
-
Appropriate statistical methods will be used to compare the this compound-treated groups with the control group.
| Trial Phase | Primary Objective | Typical Duration | Patient Population | Primary Endpoint(s) |
| Phase I | Safety, Tolerability, PK | Weeks | Healthy Volunteers | Adverse Events, PK parameters |
| Phase II | Efficacy, Dose-Ranging | 3-6 Months | T2DM Patients | Change in HbA1c |
| Phase III | Confirmatory Efficacy & Safety | 6-12+ Months | Diverse T2DM Population | Change in HbA1c, MACE |
| Table 3: Summary of this compound Clinical Trial Phases |
Conclusion
The proposed clinical trial design provides a robust framework for the development of this compound as a novel treatment for type 2 diabetes. Successful completion of these phases, contingent on positive preclinical data, will be essential for regulatory submission and eventual market approval. The focus on well-defined patient populations, clear endpoints, and rigorous safety monitoring will ensure the generation of high-quality data to support the therapeutic potential of this compound.
References
- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 2. This compound, a potent alpha-glucosidase inhibitor with thiosugar sulfonium sulfate structure, from antidiabetic ayurvedic medicine Salacia reticulata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Towards the elusive structure of this compound, a naturally occurring glucosidase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 5. rdm.ox.ac.uk [rdm.ox.ac.uk]
- 6. Nature | Two Phase 3 Clinical Results of Mazdutide (GLP-1/GCG Dual Receptor Agonist) in Chinese Adults with Type 2 Diabetes Have Been Back-to-Back Published in Nature [prnewswire.com]
- 7. Impact of FDA Guidance for Developing Diabetes Drugs on Trial Design: From Policy to Practice | springermedicine.com [springermedicine.com]
Application Notes & Protocols for Large-Scale Kotalanol Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kotalanol is a potent alpha-glucosidase inhibitor with a unique thiosugar sulfonium (B1226848) sulfate (B86663) structure, first isolated from the roots and stems of Salacia reticulata, a plant used in traditional Ayurvedic medicine to treat diabetes.[1] Its significant therapeutic potential has driven research into viable methods for its large-scale production. This document provides detailed protocols and application notes for the primary methods of obtaining this compound: extraction from its natural source and total chemical synthesis. Additionally, it explores the potential of biotechnological production as an emerging alternative.
Methods Overview
Currently, two main strategies exist for the production of this compound:
-
Extraction from Salacia reticulata : This is the traditional method, involving the isolation of the compound from the plant's roots and stems. The highest concentrations of this compound are found in the roots.[2]
-
Total Chemical Synthesis : Several synthetic routes have been developed to achieve the total synthesis of this compound, providing a reliable alternative to natural extraction and enabling the production of analogues.[3][4]
While biotechnological production of plant-derived metabolites is a growing field, specific large-scale methods for this compound using techniques like plant cell cultures are still in a research and development phase.[5][6][7]
Data Summary: this compound Quantification
The following table summarizes key quantitative data related to the analysis of this compound from Salacia species using a validated HPLC-MS method.
| Parameter | Salacinol (B1681389) | This compound | Reference |
| Detection Limit (S/N=3) | 0.015 ng | 0.030 ng | [2] |
| Quantitation Limit (S/N=10) | 0.050 ng | 0.10 ng | [2] |
| Overall Recovery | 85.8 - 112.6% | 99.7 - 106.1% | [2] |
| Intra-day Precision (RSD) | < 6.8% | < 8.5% | [2] |
| Inter-day Precision (RSD) | < 6.8% | < 8.5% | [2] |
Protocol 1: Extraction and Isolation of this compound from Salacia reticulata
This protocol details the extraction and purification of this compound from the roots of Salacia reticulata, adapted from validated analytical methods.
I. Materials and Equipment
-
Dried and powdered roots of Salacia reticulata
-
Deionized water
-
Reflux apparatus (heating mantle, round-bottom flask, condenser)
-
Filtration system (e.g., Buchner funnel, filter paper)
-
Rotary evaporator
-
Freeze dryer (Lyophilizer)
-
High-Performance Liquid Chromatography (HPLC) system with Mass Spectrometry (MS) detector
-
Asahipak NH2P-50 column (or equivalent amino column)
-
Acetonitrile (CH3CN), HPLC grade
-
Water, HPLC grade
-
This compound analytical standard
II. Extraction Workflow
Caption: Workflow for this compound extraction from Salacia reticulata.
III. Detailed Procedure
-
Material Preparation :
-
Obtain roots of Salacia reticulata. Ensure proper botanical identification.
-
Wash the roots to remove soil and debris.
-
Dry the roots in a well-ventilated oven at 40-50°C until constant weight is achieved.
-
Grind the dried roots into a fine powder using a mechanical grinder.
-
-
Aqueous Extraction :
-
Place the powdered root material into a round-bottom flask.
-
Add deionized water in a ratio of 10:1 (v/w) to the powder.
-
Assemble the reflux apparatus and heat the mixture to boiling. Maintain a gentle reflux for 2 hours.[2]
-
After 2 hours, turn off the heat and allow the mixture to cool to room temperature.
-
Filter the mixture through a Buchner funnel with appropriate filter paper to separate the aqueous extract from the solid plant material.
-
-
Concentration and Drying :
-
Transfer the aqueous extract to a rotary evaporator.
-
Concentrate the extract under reduced pressure at a temperature not exceeding 60°C until a thick, viscous residue is obtained.
-
Freeze the concentrated extract and lyophilize it to obtain a dry powder.
-
-
Purification and Analysis (Analytical Scale) :
-
The crude extract can be further purified using bioassay-guided separation techniques, typically involving multiple chromatographic steps (e.g., column chromatography, preparative HPLC).[1]
-
For quantification, dissolve a known amount of the lyophilized powder in the mobile phase.
-
Inject the sample into an HPLC-MS system.
-
HPLC Conditions :
-
Identify and quantify this compound by comparing the retention time and mass spectrum with an analytical standard.
-
Protocol 2: Total Chemical Synthesis of this compound
The total synthesis of this compound is a complex, multi-step process. The key strategic step involves the coupling of a protected thiosugar with a cyclic sulfate derived from a heptitol.[3] This protocol outlines the general synthetic strategy.
I. Synthetic Strategy Overview
The core of the synthesis is a nucleophilic attack by a protected 1,4-anhydro-4-thio-D-arabinitol on a selectively protected 1,3-cyclic sulfate.[3][4] This reaction forms the critical sulfonium ion bridge that characterizes this compound. The choice of protecting groups is crucial to ensure regioselectivity and to allow for facile deprotection in the final steps.[4]
II. Synthesis Workflow Diagram
Caption: General workflow for the total chemical synthesis of this compound.
III. Key Experimental Steps (Conceptual)
-
Synthesis of the Cyclic Sulfate :
-
Start with a suitable heptitol, such as the naturally occurring D-perseitol.[3]
-
Employ a series of protection steps to selectively mask hydroxyl groups, leaving the C-1 and C-3 hydroxyls (or equivalent positions for the target stereochemistry) free. Protecting groups like p-methoxybenzyl (PMB) ethers, methylene (B1212753) acetals, or isopropylidene may be used.[3][4]
-
React the resulting diol with a sulfurylating agent (e.g., sulfuryl chloride) followed by oxidation to form the 1,3-cyclic sulfate.
-
-
Synthesis of the Thiosugar Nucleophile :
-
Prepare a protected 1,4-anhydro-4-thio-D-arabinitol from a suitable starting material like D-arabinose.
-
This involves multiple steps including the introduction of the thiol functionality.
-
The thiol group is typically protected, for instance, with a PMB group, to prevent unwanted side reactions before the key coupling step.[3]
-
-
Coupling and Deprotection :
-
React the protected 4-thio-D-arabinitol with the cyclic sulfate intermediate. The sulfur atom acts as a nucleophile, attacking one of the carbon atoms of the cyclic sulfate ring and opening it to form the sulfonium sulfate inner salt.[3]
-
The reaction is designed to be regioselective, targeting the least sterically hindered carbon atom.[4]
-
Perform a final global deprotection step to remove all protecting groups from both fragments of the molecule. This step must be carefully designed to be efficient without leading to the decomposition of the target compound.[4]
-
Application Note: Biotechnological Production Potential
While detailed protocols for large-scale biotechnological production of this compound are not yet established, this remains a promising future avenue. General strategies for producing complex plant metabolites can be adapted for this compound.
-
Plant Cell Suspension Cultures : Callus cultures could be initiated from Salacia reticulata explants and then transferred to liquid media to establish cell suspension cultures.[5]
-
Bioreactor Cultivation : These cell suspensions could be scaled up in bioreactors. Optimization of culture conditions (media composition, pH, temperature, aeration) and the use of elicitors to stimulate secondary metabolite production would be critical.[6]
-
Metabolic Engineering : Engineering the biosynthetic pathways in a host organism (like yeast or E. coli) is another long-term possibility. However, this would require the complete elucidation of the this compound biosynthetic pathway, which is currently not fully known.[8]
The primary challenges lie in the complexity of this compound's structure and the likely complex enzymatic machinery required for its biosynthesis, making these advanced biotechnological approaches long-term research goals.
References
- 1. This compound, a potent alpha-glucosidase inhibitor with thiosugar sulfonium sulfate structure, from antidiabetic ayurvedic medicine Salacia reticulata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative determination of potent alpha-glucosidase inhibitors, salacinol and this compound, in Salacia species using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure proof and synthesis of this compound and de-O-sulfonated this compound, glycosidase inhibitors isolated from an herbal remedy for the treatment of type-2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of a biologically active isomer of this compound, a naturally occurring glucosidase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Large-Scale Production of Specialized Metabolites In Vitro Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Large-scale production of pharmaceutical proteins in plant cell culture-the Protalix experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biotechnological approaches for the production of camptothecin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biotechnological Approaches on Engineering Medicinal Tropane Alkaloid Production in Plants - PMC [pmc.ncbi.nlm.nih.gov]
Formulation of Kotalanol for Oral Administration: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kotalanol is a potent, naturally occurring alpha-glucosidase inhibitor isolated from the roots and stems of Salacia reticulata, a plant utilized in traditional Ayurvedic medicine for the management of diabetes.[1][2] Its unique thiosugar sulfonium (B1226848) sulfate (B86663) structure confers strong inhibitory activity against intestinal enzymes responsible for carbohydrate digestion, such as sucrase.[1] This mechanism of action delays the absorption of glucose from the diet, leading to a reduction in postprandial hyperglycemia. Aqueous extracts of Salacia reticulata, containing this compound as a key active principle, have demonstrated efficacy in animal models and human clinical trials, suggesting its potential as a therapeutic agent for type 2 diabetes.[3][4]
This document provides detailed application notes and protocols for the development of an oral formulation of this compound, focusing on a simple aqueous-based solution suitable for preclinical and early-phase clinical research.
Physicochemical Properties of this compound
Limited quantitative data is available for purified this compound. The information below is summarized from existing literature and chemical databases. Further experimental characterization is essential for formulation development.
| Property | Data/Information | Source |
| Molecular Formula | C₁₂H₂₄O₁₂S₂ | [5] |
| Molecular Weight | 424.4 g/mol | [5] |
| Chemical Structure | Thiosugar sulfonium sulfate | [1] |
| Solubility | Assumed to be highly water-soluble based on aqueous extraction methods from Salacia reticulata.[6][7][8] Specific solubility values in various solvents (e.g., mg/mL) are not readily available and require experimental determination. | N/A |
| Stability | Stable in aqueous extracts prepared by boiling and spray-drying.[6][8] Data on stability at different pH values and temperatures for the purified compound is not available and needs to be established experimentally. | N/A |
| Oral Bioavailability | The oral activity of Salacia reticulata extracts in humans and animals suggests that this compound is absorbed to some extent.[3][4] However, specific oral bioavailability data for purified this compound is not currently available. Polar natural products often exhibit challenges in oral absorption.[9][10] | N/A |
Signaling Pathway and Mechanism of Action
This compound exerts its therapeutic effect by inhibiting alpha-glucosidases in the brush border of the small intestine. This enzymatic inhibition reduces the breakdown of complex carbohydrates into absorbable monosaccharides like glucose.
Experimental Protocols
Protocol 1: Determination of this compound Solubility
Objective: To determine the solubility of this compound in various pharmaceutically relevant solvents.
Materials:
-
This compound (purified)
-
Solvents: Purified water, Phosphate (B84403) buffered saline (PBS) pH 7.4, 0.1 N HCl (pH 1.2), Ethanol, Propylene glycol, Glycerol
-
Vials
-
Shaking incubator or magnetic stirrer
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector
Methodology:
-
Add an excess amount of this compound to a known volume of each solvent in separate vials.
-
Tightly cap the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C and 37 °C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, visually inspect the vials for the presence of undissolved solid material.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant and dilute it with a suitable mobile phase.
-
Analyze the concentration of this compound in the diluted supernatant using a validated HPLC method.
-
Calculate the solubility in mg/mL or other appropriate units.
Protocol 2: Evaluation of this compound Stability
Objective: To assess the stability of this compound in aqueous solutions at different pH values and temperatures.
Materials:
-
This compound stock solution of known concentration
-
Buffers: pH 2, 4, 7, and 9
-
Temperature-controlled chambers (e.g., refrigerators at 4 °C, incubators at 25 °C and 40 °C)
-
Light-protective containers (e.g., amber vials)
-
HPLC system
Methodology:
-
Prepare solutions of this compound in each buffer at a known concentration.
-
Aliquot the solutions into both clear and amber vials to assess photostability.
-
Store the vials at different temperature conditions (4 °C, 25 °C, and 40 °C).
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), withdraw samples from each condition.
-
Analyze the concentration of this compound in each sample using a validated HPLC method.
-
Calculate the percentage of this compound remaining at each time point and determine the degradation kinetics.
Protocol 3: Preparation of a Simple Oral Aqueous Solution of this compound
Objective: To prepare a simple, clear aqueous solution of this compound for oral administration in preclinical studies.
Materials:
-
This compound
-
Purified water (vehicle)
-
Buffer salts (e.g., citrate (B86180) or phosphate buffer, optional, to maintain a stable pH)
-
Preservative (e.g., sodium benzoate, optional, for multi-dose preparations)
-
Flavoring and sweetening agents (optional, for palatability)
-
Volumetric flasks
-
Magnetic stirrer
-
pH meter
Methodology:
-
Calculate the required amount of this compound based on the desired final concentration and batch size.
-
In a clean beaker, dissolve any buffer salts and preservatives in approximately 80% of the final volume of purified water with gentle stirring.
-
Slowly add the calculated amount of this compound to the solution and continue stirring until it is completely dissolved.
-
If needed, add flavoring and sweetening agents and stir until fully incorporated.
-
Adjust the pH of the solution to the desired level using a suitable pH adjuster if necessary.
-
Transfer the solution to a volumetric flask and add purified water to reach the final volume.
-
Mix the solution thoroughly.
-
Filter the solution through a suitable filter to remove any particulate matter.
-
Store the final formulation in a well-closed, light-resistant container at a controlled temperature.
Protocol 4: In Vitro Dissolution Testing of this compound Oral Formulation
Objective: To evaluate the in vitro release profile of this compound from the prepared oral formulation.
Materials:
-
This compound oral solution
-
USP Apparatus 2 (Paddle Apparatus)
-
Dissolution media: 0.1 N HCl (pH 1.2) and Phosphate buffer (pH 6.8)
-
HPLC system
Methodology:
-
Set up the dissolution apparatus with 900 mL of the selected dissolution medium maintained at 37 ± 0.5 °C.
-
Set the paddle speed to a suitable rate (e.g., 50 rpm).
-
Introduce a known volume of the this compound oral solution into the dissolution vessel.
-
At specified time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes), withdraw a sample of the dissolution medium.
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.
-
Analyze the concentration of this compound in the collected samples using a validated HPLC method.
-
Calculate the cumulative percentage of this compound released at each time point.
Considerations for Advanced Formulation Development
While a simple aqueous solution is a good starting point, the potentially low oral bioavailability of a highly polar molecule like this compound may necessitate more advanced formulation strategies to enhance its absorption. These can include:
-
Permeation Enhancers: Incorporation of excipients that can transiently and reversibly increase the permeability of the intestinal epithelium.
-
Lipid-Based Formulations: Although this compound is water-soluble, encapsulating it in lipid-based systems like self-emulsifying drug delivery systems (SEDDS) could potentially improve its absorption via lymphatic pathways.
-
Nanoparticulate Systems: Encapsulation of this compound into nanoparticles (e.g., polymeric nanoparticles or liposomes) could protect it from degradation and facilitate its transport across the intestinal barrier.
The selection of an appropriate advanced formulation strategy will depend on the experimentally determined physicochemical and biopharmaceutical properties of this compound.
Conclusion
This compound is a promising natural product for the management of type 2 diabetes. The protocols outlined in this document provide a framework for the initial development and evaluation of a simple oral aqueous formulation. It is critical to emphasize that comprehensive experimental characterization of this compound's solubility, stability, and permeability is a prerequisite for the rational design of a robust and effective oral dosage form. Further research into advanced formulation strategies may be warranted to optimize its therapeutic potential.
References
- 1. This compound, a potent alpha-glucosidase inhibitor with thiosugar sulfonium sulfate structure, from antidiabetic ayurvedic medicine Salacia reticulata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Towards the elusive structure of this compound, a naturally occurring glucosidase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 4. Anti‐diabetic and Anti‐hyperlipidemic Effects and Safety of Salacia reticulata and Related Species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C12H24O12S2 | CID 42632210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. A subchronic oral toxicity study of Salacia reticulata extract powder in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Effect of Salacia Reticulata Extract Biscuits on Blood Sugar Control of Type 2 Diabetes Mellitus Patients: A Two-Period, Two-Sequence, Crossover, Randomized, Triple-Blind, Placebo-Controlled, Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Orally Administered Salacia reticulata Extract Reduces H1N1 Influenza Clinical Symptoms in Murine Lung Tissues Putatively Due to Enhanced Natural Killer Cell Activity [frontiersin.org]
- 9. Design of compounds that increase the absorption of polar molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Polar molecular surface as a dominating determinant for oral absorption and brain penetration of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Total Synthesis of Kotalanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the total synthesis of Kotalanol.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the total synthesis of this compound?
A1: The total synthesis of this compound, a potent α-glucosidase inhibitor, presents three main challenges:
-
Stereoselective synthesis of the polyhydroxylated heptitol side chain: Establishing the correct stereochemistry at multiple contiguous chiral centers in the acyclic side chain is a significant hurdle.
-
Protecting group strategy: The numerous hydroxyl groups on both the thiosugar and the heptitol moieties require a robust and orthogonal protecting group strategy to ensure regioselective reactions and to avoid unwanted side reactions.
-
Prevention of de-O-sulfonation: The final deprotection step to reveal the free hydroxyl groups is often complicated by the undesired loss of the sulfate (B86663) group, leading to the formation of de-O-sulfonated this compound.[1]
Q2: What is the key bond-forming reaction in the total synthesis of this compound?
A2: The crucial step in the synthesis of this compound is the coupling of a protected 1,4-anhydro-4-thio-D-arabinitol with a protected cyclic sulfate derived from a heptitol, such as D-perseitol.[1] This reaction involves the nucleophilic attack of the sulfur atom of the thiosugar derivative on one of the electrophilic carbon atoms of the cyclic sulfate, leading to the formation of the characteristic sulfonium (B1226848) ion bridge.
Q3: Why is the stereochemistry of the side chain so important?
A3: The stereochemistry of the polyhydroxylated side chain is critical for the potent α-glucosidase inhibitory activity of this compound. The synthesis and biological evaluation of various diastereomers have demonstrated that alterations in the stereochemistry at specific positions can significantly impact the inhibitory potency and selectivity against different glycosidases.
Troubleshooting Guides
Problem 1: Low yield or lack of reactivity in the coupling of the thiosugar and the cyclic sulfate.
| Potential Cause | Troubleshooting Suggestion | Expected Outcome |
| Steric hindrance around the electrophilic center of the cyclic sulfate. | Ensure that the protecting groups on the cyclic sulfate do not sterically encumber the site of nucleophilic attack. The reaction is known to proceed at the least hindered carbon.[1] | Improved reaction rate and yield of the desired coupled product. |
| Poor nucleophilicity of the thiosugar. | The sulfur atom in 1,4-anhydro-4-thio-D-arabinitol is a good nucleophile. However, ensure the absence of any electron-withdrawing groups that might reduce its nucleophilicity. The use of p-methoxybenzyl (PMB) protecting groups on the thiosugar has been reported to be effective.[1] | Enhanced nucleophilicity and improved coupling efficiency. |
| Inappropriate solvent. | The choice of solvent can significantly influence the reaction rate. Aprotic polar solvents such as DMF or acetonitrile (B52724) are generally suitable for this type of nucleophilic substitution. | Increased solubility of reactants and stabilization of the transition state, leading to higher yields. |
Problem 2: Difficulty in the stereoselective synthesis of the heptitol side chain.
| Potential Cause | Troubleshooting Suggestion | Expected Outcome |
| Lack of stereocontrol in the introduction of new chiral centers. | Utilize chiral starting materials such as D-mannose or D-perseitol to introduce the desired stereochemistry.[1][2] Employ stereoselective reactions such as Sharpless asymmetric epoxidation or dihydroxylation to control the stereochemistry of newly formed chiral centers. | Formation of the desired diastereomer with high selectivity. |
| Epimerization of existing stereocenters. | Avoid harsh acidic or basic conditions that could lead to the epimerization of stereocenters, particularly those adjacent to carbonyl groups if such intermediates are used. | Preservation of the desired stereochemistry throughout the synthetic sequence. |
Problem 3: Unwanted de-O-sulfonation during the final deprotection step.
| Potential Cause | Troubleshooting Suggestion | Expected Outcome |
| Harsh deprotection conditions. | The use of strong acidic or basic conditions, or harsh reductive conditions for the removal of protecting groups like benzyl (B1604629) ethers, can lead to the cleavage of the sulfate group.[1] | The choice of protecting groups that can be removed under milder, neutral conditions is crucial. |
| Inappropriate protecting group strategy. | A protecting group strategy that necessitates harsh final deprotection conditions is a major contributor to de-O-sulfonation. | Employing a protecting group strategy where the final deprotection can be achieved in a single, mild step is highly recommended. The use of isopropylidene and methoxymethyl ethers has been shown to be effective for a one-step deprotection.[2] |
Data Presentation
Table 1: Comparison of Protecting Group Strategies for the Heptitol Side Chain
| Protecting Group Combination | Deprotection Conditions | De-O-sulfonation Observed? | Reference |
| Methylene acetal (B89532) and benzyl ethers | H₂, Pd/C then acid hydrolysis | Yes | [1] |
| Methoxymethyl (MOM) ether and isopropylidene acetal | Acidic hydrolysis | No | [2] |
Experimental Protocols
Key Experiment: Coupling of Protected 4-Thio-D-arabinitol with a Cyclic Sulfate
This protocol is a generalized procedure based on reported syntheses.[1]
Objective: To form the sulfonium ion core of this compound.
Materials:
-
2,3,5-Tri-O-(p-methoxybenzyl)-1,4-anhydro-4-thio-D-arabinitol
-
Protected D-perseitol-1,3-cyclic sulfate
-
Anhydrous N,N-dimethylformamide (DMF)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Dissolve the protected 4-thio-D-arabinitol (1.0 eq) in anhydrous DMF under an inert atmosphere.
-
Add the protected D-perseitol-1,3-cyclic sulfate (1.1 eq) to the solution.
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the protected this compound.
Mandatory Visualization
Caption: General workflow for the total synthesis of this compound.
Caption: Troubleshooting logic for de-O-sulfonation.
References
- 1. Structure proof and synthesis of this compound and de-O-sulfonated this compound, glycosidase inhibitors isolated from an herbal remedy for the treatment of type-2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of a biologically active isomer of this compound, a naturally occurring glucosidase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing the yield of Kotalanol from natural sources
Welcome to the technical support center for optimizing the yield of Kotalanol from natural sources. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your research.
Troubleshooting Guide
This guide addresses common issues that may arise during the extraction and purification of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low this compound Yield | 1. Incorrect plant material (species or part).2. Inefficient extraction method.3. Degradation of this compound during extraction or processing.4. Inaccurate quantification. | 1. Use the roots of Salacia reticulata, as they have the highest reported concentration of this compound.[1][2]2. Employ the optimized extraction method of immersing the plant material in water under reflux for 2 hours.[1]3. Avoid excessive heat and prolonged extraction times. Consider the stability of this compound at different pH values and temperatures.4. Ensure your analytical method (e.g., HPLC-MS) is properly calibrated and validated for this compound quantification.[1][3] |
| Co-elution or Poor Separation in Chromatography | 1. High polarity of this compound.2. Presence of structurally similar compounds (e.g., salacinol (B1681389), de-O-sulfonated this compound).[4][5]3. Inappropriate column or mobile phase. | 1. Use an ion-pair reagent in your mobile phase to improve retention and separation on a reverse-phase column.[3][6]2. A solid-phase extraction (SPE) procedure can be used to separate zwitterionic compounds like this compound from other components.[4]3. An Asahipak NH2P-50 column with a CH₃CN-H₂O mobile phase has been shown to be effective.[1] |
| Formation of Emulsion During Liquid-Liquid Extraction | 1. High concentration of surfactant-like compounds in the plant extract.[7]2. Vigorous shaking of the separatory funnel.[7] | 1. Add a saturated brine solution to increase the ionic strength of the aqueous layer and break the emulsion (salting out).[7]2. Instead of shaking, gently swirl the separatory funnel to facilitate extraction without forming an emulsion.[7]3. Consider using supported liquid extraction (SLE) as an alternative to traditional liquid-liquid extraction.[7] |
| Inconsistent Results Between Batches | 1. Variation in the chemical composition of the plant material due to geographical origin, harvest time, or storage conditions.[2]2. Inconsistent application of the extraction and purification protocol. | 1. Source plant material from a consistent and reputable supplier. Standardize harvesting and storage protocols.2. Maintain strict adherence to the validated experimental protocols for every batch. |
Frequently Asked Questions (FAQs)
Q1: Which natural source provides the highest yield of this compound?
A1: The roots of Salacia reticulata have been found to contain the highest concentration of this compound compared to other parts of the plant (stems, leaves, and fruits) and other Salacia species like S. oblonga and S. chinensis.[1][2]
Q2: What is the most effective method for extracting this compound?
A2: An optimized and commonly used method is immersion of the powdered plant material in water under reflux for 2 hours.[1] Methanolic extraction has also been reported.[8]
Q3: How can I accurately quantify the amount of this compound in my extract?
A3: A practical and widely accepted method for the quantitative determination of this compound is High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).[1][3] Capillary Zone Electrophoresis (CZE) has also been developed for the separation and quantification of this compound and related compounds.[4]
Q4: What are the main challenges in purifying this compound?
A4: The high polarity of this compound can make it challenging to achieve good separation using standard chromatographic techniques. Additionally, the presence of other structurally similar and potent α-glucosidase inhibitors, such as salacinol and de-O-sulfonated this compound, requires a highly selective purification method.[3][4]
Q5: Is this compound stable during the extraction process?
A5: While specific stability data under various extraction conditions is not extensively detailed in the provided search results, the use of refluxing water suggests a reasonable degree of thermal stability. However, as with most natural products, prolonged exposure to high temperatures or extreme pH should be avoided to prevent potential degradation. The presence of de-O-sulfonated this compound in some extracts suggests that some degradation can occur.[5]
Experimental Protocols
Protocol 1: Extraction of this compound from Salacia reticulata Roots
Objective: To extract this compound from the dried roots of Salacia reticulata.
Materials:
-
Dried and powdered roots of Salacia reticulata
-
Deionized water
-
Reflux apparatus (round-bottom flask, condenser)
-
Heating mantle
-
Filter paper (Whatman No. 1)
-
Rotary evaporator
Methodology:
-
Weigh 100 g of dried, powdered Salacia reticulata root material and place it into a 1 L round-bottom flask.
-
Add 500 mL of deionized water to the flask.
-
Set up the reflux apparatus and heat the mixture to boiling using a heating mantle.
-
Maintain the mixture at a gentle reflux for 2 hours.[1]
-
After 2 hours, turn off the heat and allow the mixture to cool to room temperature.
-
Filter the extract through Whatman No. 1 filter paper to remove the solid plant material.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude aqueous extract.
-
The resulting crude extract can be lyophilized for long-term storage or proceed directly to purification.
Protocol 2: Quantification of this compound using HPLC-MS
Objective: To quantify the concentration of this compound in the crude extract.
Instrumentation and Conditions (based on published methods[1][3]):
-
HPLC System: A standard HPLC system with a pump, autosampler, and column oven.
-
Mass Spectrometer: An electrospray ionization mass spectrometer (ESI-MS).
-
Column: Asahipak NH2P-50 (5 µm particle size, 2.0 mm i.d. x 150 mm) or a suitable ODS (C18) column (e.g., 3 µm particle size, 2.1 mm i.d. x 100 mm).[1][3]
-
Mobile Phase:
-
Flow Rate: As per column manufacturer's recommendation (e.g., 0.2 mL/min).
-
Column Temperature: 40 °C.
-
Injection Volume: 5-10 µL.
-
MS Detection: Electrospray ionization (ESI) in positive ion mode. Monitor for the specific m/z of this compound.
Methodology:
-
Prepare a stock solution of a this compound standard of known concentration.
-
Create a series of calibration standards by serially diluting the stock solution.
-
Prepare the crude extract sample by dissolving a known weight in the mobile phase and filtering through a 0.45 µm syringe filter.
-
Inject the calibration standards into the HPLC-MS system to generate a calibration curve.
-
Inject the prepared sample extract.
-
Identify the this compound peak in the sample chromatogram based on its retention time and m/z compared to the standard.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
Quantitative Data Summary
| Parameter | Value | Analytical Method | Reference |
| This compound Recovery | 99.7 - 106.1% | HPLC-MS | [1] |
| Intra-day Precision (RSD) | < 8.5% | HPLC-MS | [1] |
| Inter-day Precision (RSD) | < 8.5% | HPLC-MS | [1] |
| Detection Limit (S/N=3) | 0.030 ng | HPLC-MS | [1] |
| Quantitation Limit (S/N=10) | 0.10 ng | HPLC-MS | [1] |
Visualizations
Caption: Workflow for this compound Extraction and Purification.
Caption: Hypothetical Biosynthetic Pathway of this compound.
References
- 1. Quantitative determination of potent alpha-glucosidase inhibitors, salacinol and this compound, in Salacia species using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 3. Quantitative analysis of neosalacinol and neothis compound, another two potent α-glucosidase inhibitors from Salacia species, by LC-MS with ion pair chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 5. Structure proof and synthesis of this compound and de-O-sulfonated this compound, glycosidase inhibitors isolated from an herbal remedy for the treatment of type-2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. storage.imrpress.com [storage.imrpress.com]
Technical Support Center: Improving the Purity of Extracted Kotalanol
This technical support center is designed for researchers, scientists, and drug development professionals actively engaged in the extraction and purification of Kotalanol from its natural sources, primarily Salacia reticulata. Here, you will find detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification process, ensuring a higher yield and purity of the final compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in a crude this compound extract?
A crude extract of Salacia reticulata is a complex mixture containing various phytochemicals. Besides this compound, you can expect to find other bioactive compounds such as mangiferin, salacinol, catechins, and phenolic acids. Additionally, general plant metabolites like alkaloids, saponins, flavonoids, and tannins will also be present. The presence of these compounds can interfere with the isolation and purification of this compound.
Q2: What is the recommended starting material for high-yield this compound extraction?
For the highest concentration of this compound, it is recommended to use the roots and stems of Salacia reticulata.[1]
Q3: What are the most effective extraction solvents for this compound?
This compound is a polar compound. Therefore, polar solvents are most effective for its extraction. Aqueous and methanolic extractions are commonly employed.[2] Soxhlet extraction using methanol (B129727) has been shown to be an effective method.
Q4: How can I monitor the purity of this compound during the purification process?
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a precise method for the quantitative determination and purity assessment of this compound.[3] Thin-Layer Chromatography (TLC) can also be used for a more rapid, qualitative assessment of fractions during column chromatography.
Q5: What are the optimal storage conditions for purified this compound?
To prevent degradation, purified this compound should be stored in a cool, dark, and dry place. For long-term storage, it is advisable to store it at low temperatures (e.g., -20°C) as a solid.
Data Presentation: Purification Efficiency
The following table provides representative data on the yield and purity of this compound at different stages of a typical purification workflow. Please note that these values are illustrative and can vary depending on the starting material and the specific experimental conditions.
| Purification Stage | Total Solids (g) | This compound Content (mg) | Purity (%) | Yield (%) |
| Crude Methanolic Extract | 100 | 1000 | 1.0 | 100 |
| After Liquid-Liquid Partitioning | 40 | 900 | 2.25 | 90 |
| After Column Chromatography | 5 | 750 | 15.0 | 75 |
| After Recrystallization | 0.6 | 600 | 98.5 | 60 |
Experimental Protocols
Protocol 1: Extraction of this compound from Salacia reticulata
-
Preparation of Plant Material: Air-dry the roots and stems of Salacia reticulata in the shade and then pulverize them into a coarse powder.
-
Soxhlet Extraction:
-
Pack the powdered plant material (e.g., 500 g) into a thimble and place it in a Soxhlet extractor.
-
Extract with methanol (e.g., 2.5 L) at its boiling point for approximately 48 hours or until the solvent running through the siphon tube is colorless.
-
-
Concentration:
-
After extraction, concentrate the methanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a viscous, dark brown crude extract.
-
Protocol 2: Purification of this compound by Column Chromatography
-
Preparation of the Stationary Phase:
-
Prepare a slurry of silica (B1680970) gel (e.g., 200-300 mesh) in the initial mobile phase solvent (e.g., a non-polar solvent like hexane).
-
Carefully pack a glass column with the slurry, ensuring there are no air bubbles or cracks.
-
-
Sample Loading:
-
Dissolve the crude this compound extract in a minimal amount of a suitable solvent (e.g., methanol).
-
Adsorb the dissolved extract onto a small amount of silica gel and dry it to a free-flowing powder.
-
Carefully load the dried, sample-adsorbed silica gel onto the top of the packed column.
-
-
Elution:
-
Begin elution with a non-polar solvent and gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate, followed by methanol). This is known as gradient elution.
-
Collect fractions of the eluate in separate test tubes.
-
-
Fraction Analysis:
-
Monitor the collected fractions using Thin-Layer Chromatography (TLC) to identify those containing this compound.
-
Combine the fractions that show a high concentration of the target compound.
-
-
Concentration:
-
Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the partially purified this compound.
-
Protocol 3: Recrystallization of this compound
-
Solvent Selection:
-
Choose a solvent or a solvent system in which this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. A mixture of methanol and water or ethanol (B145695) and water can be effective for polar compounds.
-
-
Dissolution:
-
In an Erlenmeyer flask, add a minimal amount of the hot solvent to the partially purified this compound and heat gently to dissolve it completely.
-
-
Hot Filtration (Optional):
-
If any insoluble impurities are present, perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
Allow the hot, saturated solution to cool slowly to room temperature, undisturbed. Crystal formation should begin.
-
Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal yield.
-
-
Crystal Collection and Washing:
-
Collect the formed crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering impurities.
-
-
Drying:
-
Dry the purified crystals in a desiccator or a vacuum oven at a low temperature to remove any residual solvent.
-
Troubleshooting Guides
Issue 1: Low Yield of Crude this compound Extract
| Possible Cause | Troubleshooting Step |
| Incomplete Extraction | Ensure the plant material is finely powdered to increase the surface area for solvent penetration. Extend the extraction time or increase the number of extraction cycles. |
| Improper Solvent Choice | Use a highly polar solvent like methanol or an aqueous-methanolic mixture. |
| Degradation during Extraction | Avoid excessive heat during extraction and concentration. Use a rotary evaporator at a controlled temperature (below 50°C). |
Issue 2: Poor Separation during Column Chromatography
| Possible Cause | Troubleshooting Step |
| Improperly Packed Column | Ensure the silica gel is packed uniformly without any cracks or air bubbles. A poorly packed column leads to channeling and band broadening. |
| Incorrect Mobile Phase | Optimize the solvent system using TLC before running the column. The ideal mobile phase should provide a good separation of the target compound from its impurities with an Rf value of around 0.2-0.4 for the target. |
| Column Overloading | Do not load too much crude extract onto the column. A general guideline is a 1:30 to 1:100 ratio of crude extract to silica gel by weight. |
| Sample Application | Load the sample in a narrow band at the top of the column. A wide sample band will result in poor separation. Dry loading is often preferred. |
| Compound Degradation on Silica | This compound's stability on silica gel should be considered. If degradation is suspected, using a less acidic stationary phase like neutral alumina (B75360) or a different purification technique might be necessary. |
Issue 3: Failure to Crystallize or Oiling Out during Recrystallization
| Possible Cause | Troubleshooting Step |
| Solution is Not Saturated | The solution may be too dilute. Carefully evaporate some of the solvent to increase the concentration of this compound and then try to cool it again. |
| Solution is Supersaturated | Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound. |
| Incorrect Solvent | The chosen solvent may not be appropriate. Experiment with different solvents or solvent mixtures. For polar compounds, a mixture of a good solvent (e.g., methanol) and a poor solvent (e.g., water or hexane) can be effective. |
| Cooling Too Rapidly | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of an oil or very small, impure crystals. |
| Presence of Impurities | If the sample is still too impure, it may inhibit crystallization. Consider repeating the column chromatography step to further purify the sample before attempting recrystallization. |
Visualizations
Caption: A generalized experimental workflow for the extraction and purification of this compound.
Caption: A logical troubleshooting workflow for improving the purity of this compound.
References
overcoming solubility issues of Kotalanol in bioassays
This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility challenges of Kotalanol in bioassays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does its solubility present a challenge in experimental settings?
This compound is a natural and potent alpha-glucosidase inhibitor isolated from the plant Salacia reticulata.[1] Its complex and unique molecular structure contributes to its therapeutic potential, particularly in the context of diabetes research, but also results in poor aqueous solubility. This low solubility can lead to precipitation in the aqueous buffers used in bioassays, causing inaccurate and unreliable results.
Q2: What are the recommended solvents for dissolving this compound for use in bioassays?
Given its hydrophobic nature, this compound requires an organic solvent for initial dissolution. The most commonly used and recommended solvent is dimethyl sulfoxide (B87167) (DMSO). Other organic solvents such as ethanol (B145695) and methanol (B129727) can also be used, though they may be less effective at achieving high stock concentrations. The general approach is to create a concentrated stock solution in one of these solvents, which is then diluted to the final working concentration in the bioassay medium.
Q3: What is the maximum recommended concentration of DMSO in a cell-based bioassay?
To avoid solvent-induced toxicity or off-target effects, the final concentration of DMSO in most cell-based assays should be kept as low as possible, typically not exceeding 0.5% (v/v). However, the tolerance to DMSO can be cell-line specific, so it is advisable to perform a solvent tolerance test for your particular experimental system.
Troubleshooting Guide: Overcoming this compound Solubility Issues
This guide provides solutions to common problems encountered when working with this compound in bioassays.
Problem: My this compound solution becomes cloudy or forms a precipitate when I dilute it into my aqueous assay buffer.
This is a frequent issue caused by the poor aqueous solubility of this compound.
Solutions:
-
Optimize the Final DMSO Concentration: Ensure you are using the highest tolerable concentration of DMSO in your final assay volume without affecting the biological system. Preparing a more concentrated stock solution in DMSO will allow you to use a smaller volume to achieve the final desired this compound concentration, thus keeping the final DMSO concentration manageable.
-
Sequential Dilution: Instead of a single large dilution, try a stepwise dilution. For example, first, dilute the DMSO stock into a small volume of your aqueous buffer, vortex thoroughly, and then add this intermediate dilution to the rest of the assay volume.
-
Sonication: After dilution, sonicate the solution in a bath sonicator for 5-15 minutes. This can help to break down aggregates and improve dispersion.
-
Vortexing: Always vortex your final working solution vigorously immediately before adding it to your assay plate to ensure a homogenous suspension.
Problem: I am observing inconsistent or non-reproducible results in my bioassay.
This may be due to the formation of micro-precipitates that are not visible to the naked eye but can affect the concentration of soluble this compound.
Solutions:
-
Pre-warming the Assay Medium: Gently warming the assay buffer before adding the this compound stock solution can sometimes improve solubility. Ensure the temperature is compatible with your biological assay components.
-
Use of Excipients: Consider the use of solubilizing agents such as cyclodextrins (e.g., HP-β-CD) or non-ionic surfactants (e.g., Tween-80, Pluronic F-68) at low, non-toxic concentrations in your assay buffer. Always run appropriate vehicle controls when using such additives.
Data Presentation
Table 1: Qualitative Solubility of this compound in Common Solvents
| Solvent | Qualitative Solubility |
| Water | Poor |
| Dimethyl Sulfoxide (DMSO) | High |
| Ethanol | Moderate |
| Methanol | Moderate |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Weighing: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: Vortex the solution vigorously for 5-10 minutes. If necessary, briefly sonicate the vial in a bath sonicator to ensure complete dissolution. Visually inspect the solution against a light source to confirm the absence of any particulate matter.
-
Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol 2: Preparation of this compound Working Solutions for Bioassays
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Intermediate Dilutions (Optional but Recommended): Perform serial dilutions of the DMSO stock solution with your aqueous assay buffer. This gradual reduction in DMSO concentration can help maintain solubility.
-
Final Dilution: Add the this compound stock or intermediate dilution to the final volume of pre-warmed (if appropriate for the assay) aqueous assay buffer. The final DMSO concentration should be kept below 0.5%.
-
Mixing: Immediately after adding the this compound solution, vortex the working solution thoroughly.
-
Application: Use the working solution in your bioassay immediately after preparation to minimize the risk of precipitation over time.
Mandatory Visualizations
Caption: Workflow for preparing this compound solutions for bioassays.
Caption: Mechanism of action of this compound in inhibiting alpha-glucosidase.
References
addressing matrix effects in HPLC-MS analysis of Kotalanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the HPLC-MS analysis of Kotalanol.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they impact my this compound analysis?
A1: Matrix effects are the alteration of ionization efficiency by co-eluting substances from the sample matrix.[1] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal) for this compound, compromising the accuracy, precision, and sensitivity of the analysis.[2][3] In the analysis of this compound, which is often extracted from complex biological or plant matrices, these effects can lead to erroneous quantification.[4]
Q2: What are the common indicators that my this compound assay is being affected by matrix effects?
A2: Key indicators of matrix effects in your this compound assay include:
-
Poor reproducibility of results, especially in quality control (QC) samples.[5][6]
-
Inaccurate quantification and non-linear calibration curves.[6]
-
A noticeable decrease in the sensitivity of the assay.[2]
-
Inconsistent peak areas for QC samples across different batches of the biological matrix.[6]
-
Peak shape distortion or shifts in retention time.[7]
Q3: How can I quantitatively assess the extent of matrix effects in my this compound analysis?
A3: A common method to quantify matrix effects is by calculating the matrix factor (MF). This is typically done by comparing the peak area of this compound in a post-extraction spiked sample (blank matrix extract with a known amount of this compound added) to the peak area of this compound in a neat solution at the same concentration.[3][8] An MF value of 1 indicates no matrix effect, a value less than 1 suggests ion suppression, and a value greater than 1 indicates ion enhancement.[3]
Q4: What are the most effective strategies to mitigate matrix effects for this compound analysis?
A4: Effective strategies to minimize matrix effects for this compound analysis include:
-
Optimized Sample Preparation: Employing more rigorous sample cleanup techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can effectively remove interfering components.[9][10]
-
Chromatographic Separation: Modifying the HPLC method to better separate this compound from matrix components is a crucial step.[11][12]
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the most effective way to compensate for matrix effects as it co-elutes and experiences similar ionization suppression or enhancement as the analyte.[6][13]
-
Standard Addition: This method involves adding known amounts of this compound standard to the sample to create a calibration curve within the matrix itself, which can help to correct for matrix effects.[2]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues related to matrix effects in the HPLC-MS analysis of this compound.
Issue 1: Poor Reproducibility and High Variability in QC Samples
-
Possible Cause: Inconsistent matrix effects between different sample preparations or different lots of the biological matrix.[5]
-
Troubleshooting Steps:
-
Evaluate Sample Preparation: Ensure that the sample preparation protocol is being followed consistently. Small variations can lead to different levels of matrix components in the final extract.
-
Assess Matrix Variability: Analyze at least six different lots of blank matrix to determine if the matrix effect is consistent across sources.[3]
-
Implement a More Robust Sample Cleanup: If variability is high, consider switching from a simple protein precipitation to a more selective technique like LLE or SPE.
-
Utilize a SIL-IS: If not already in use, incorporating a stable isotope-labeled internal standard for this compound can help to normalize for variations in matrix effects.[13]
-
Issue 2: Low Signal Intensity and Poor Sensitivity for this compound
-
Possible Cause: Significant ion suppression due to co-eluting matrix components.
-
Troubleshooting Steps:
-
Post-Column Infusion Experiment: Perform a post-column infusion experiment to identify regions of ion suppression in your chromatogram.[2][11] This involves infusing a constant flow of this compound solution into the MS while injecting a blank matrix extract. Dips in the baseline signal indicate retention times where ion suppression is occurring.
-
Optimize Chromatography: Adjust the chromatographic method to shift the elution of this compound away from these suppression zones.[5] This could involve changing the mobile phase gradient, pH, or using a different column chemistry.
-
Enhance Sample Preparation: Focus on removing phospholipids, a common cause of ion suppression in plasma and serum samples.[5]
-
Quantitative Data Summary
Table 1: Example Matrix Factor Calculation for this compound
| Sample Type | Mean Peak Area (n=6) | Matrix Factor (MF) | % Ion Suppression/Enhancement |
| This compound in Neat Solution (A) | 1,500,000 | - | - |
| This compound in Post-Extraction Spiked Matrix (B) | 900,000 | 0.60 | 40% Suppression |
Matrix Factor (MF) = B/A
Table 2: Comparison of Sample Preparation Techniques for this compound Recovery and Matrix Effect
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) |
| Protein Precipitation (PPT) | 95 ± 5 | -50 |
| Liquid-Liquid Extraction (LLE) | 85 ± 7 | -20 |
| Solid-Phase Extraction (SPE) | 90 ± 4 | -10 |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect
-
Prepare two sets of samples:
-
Set A (Neat Solution): Spike this compound at low and high concentrations into the final reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix using your established sample preparation protocol.[5] Spike this compound at the same low and high concentrations into the final extracted matrix.
-
-
Analyze the samples using your HPLC-MS method.
-
Calculate the Matrix Factor (MF):
-
MF = (Mean peak area of Set B) / (Mean peak area of Set A)
-
Protocol 2: Post-Column Infusion Experiment to Identify Ion Suppression Zones
-
Set up the infusion: Infuse a standard solution of this compound at a constant flow rate (e.g., 5-10 µL/min) into the LC flow path between the analytical column and the mass spectrometer using a T-connector.[5]
-
Equilibrate the system: Allow the infused this compound signal to stabilize to a constant baseline.
-
Inject a blank matrix extract: Inject a sample of extracted blank biological matrix onto the LC column and begin the chromatographic run.
-
Monitor the this compound signal: Observe the signal of the infused this compound. A drop in the baseline indicates ion suppression, while a rise indicates ion enhancement at that specific retention time.[5]
Visualizations
Caption: Workflow for troubleshooting matrix effects in this compound analysis.
Caption: Decision tree for selecting a matrix effect mitigation strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative determination of potent alpha-glucosidase inhibitors, salacinol and this compound, in Salacia species using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Matrix Effects | Separation Science [sepscience.com]
- 7. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. eijppr.com [eijppr.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Strategies for Dealing with Matrix Suppression in LC/MS/MS Bioanalyses [labscievents.pittcon.org]
- 13. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
Kotalanol Stereoisomer Purification: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting the purification of Kotalanol stereoisomers. This guide offers answers to frequently asked questions and addresses common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound stereoisomers?
A1: The main challenges stem from the high structural similarity of this compound stereoisomers, which results in nearly identical physicochemical properties. This makes separation by standard chromatographic techniques difficult. Key issues include achieving baseline resolution, preventing co-elution, and obtaining high purity and recovery of the desired isomer.
Q2: Which analytical technique is most effective for separating this compound stereoisomers?
A2: High-Performance Liquid Chromatography (HPLC), particularly with a chiral stationary phase (CSP), is the most effective and widely used method for the analytical and preparative separation of this compound stereoisomers.[1][2][3] The choice of the chiral selector within the column is critical for achieving selectivity.[4]
Q3: Is derivatization necessary for the separation of this compound stereoisomers?
A3: While direct separation on a chiral stationary phase is often preferred, indirect methods involving derivatization can be a valuable strategy.[1] In this approach, the stereoisomers are reacted with a chiral derivatizing agent to form diastereomers. These diastereomers have different physicochemical properties and can be separated on a standard achiral column.[5] This can be particularly useful if direct chiral separation methods provide poor resolution.
Q4: What detection method is most suitable for the analysis of this compound?
A4: Mass Spectrometry (MS) coupled with HPLC (HPLC-MS) is a highly sensitive and specific method for the detection and quantification of this compound.[6] Electrospray ionization (ESI) is a commonly used ionization source for this purpose.[6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor or No Separation of Stereoisomers | Inappropriate chiral stationary phase (CSP). | Screen a variety of CSPs with different chiral selectors (e.g., polysaccharide-based, protein-based) to find one that provides selectivity for this compound stereoisomers.[4] |
| Suboptimal mobile phase composition. | Optimize the mobile phase by varying the organic modifier (e.g., acetonitrile, methanol), its concentration, and the additive (e.g., formic acid, trifluoroacetic acid).[4] Small changes can significantly impact selectivity. | |
| Temperature fluctuations. | Use a column oven to maintain a constant and optimized temperature, as temperature can influence chiral recognition.[4] | |
| Peak Tailing or Broadening | Secondary interactions between this compound and the stationary phase. | Add a competitive agent (e.g., a small amount of a suitable amine or acid) to the mobile phase to block active sites on the stationary phase. |
| Column overload. | Reduce the sample concentration or injection volume. | |
| Poor column condition. | Flush the column with a strong solvent or, if necessary, replace the column. | |
| Low Recovery of this compound | Adsorption of the analyte to the column or system components. | Passivate the HPLC system. Consider using a column with a different packing material. |
| Degradation of the analyte during the purification process. | Ensure the mobile phase pH is within the stability range of this compound. Avoid excessive exposure to light or high temperatures. | |
| Inefficient elution from the column. | Modify the mobile phase composition to increase its elution strength. | |
| Irreproducible Retention Times | Inconsistent mobile phase preparation. | Prepare fresh mobile phase for each run and ensure accurate mixing of all components. |
| Column equilibration issues. | Ensure the column is thoroughly equilibrated with the mobile phase before each injection. | |
| Fluctuations in pump pressure or flow rate. | Check the HPLC system for leaks and ensure the pump is functioning correctly. |
Quantitative Data Summary
The following table summarizes key quantitative parameters from a published HPLC-MS method for the determination of this compound.[6]
| Parameter | Value | Notes |
| Column | Asahipak NH2P-50 (5 µm, 2.0 mm i.d. x 150 mm) | Amine-based stationary phase. |
| Mobile Phase | Acetonitrile-Water gradient | --- |
| Detection | Mass Spectrometry (Electrospray Ionization) | --- |
| Recovery | 99.7 - 106.1% | --- |
| Intra-day Precision (RSD) | < 6.8% | Relative Standard Deviation. |
| Inter-day Precision (RSD) | < 8.5% | Relative Standard Deviation. |
| Limit of Detection (LOD) | 0.030 ng | Signal-to-Noise Ratio = 3. |
| Limit of Quantitation (LOQ) | 0.10 ng | Signal-to-Noise Ratio = 10. |
Experimental Protocols
General Protocol for Chiral HPLC-Based Purification of this compound Stereoisomers
This protocol provides a general framework. Specific parameters will need to be optimized for your particular mixture of stereoisomers and available instrumentation.
-
Sample Preparation:
-
Dissolve the crude mixture of this compound stereoisomers in a solvent compatible with the initial mobile phase conditions.
-
Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.
-
-
Chromatographic System and Conditions:
-
HPLC System: A standard HPLC or UHPLC system equipped with a pump, autosampler, column oven, and a suitable detector (e.g., UV-Vis or MS).
-
Chiral Column: Select a chiral stationary phase known for separating similar polar compounds. Polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) are a good starting point.[4]
-
Mobile Phase: Begin with a screening of different mobile phase compositions. Common mobile phases for chiral separations include mixtures of heptane/isopropanol or acetonitrile/water with acidic or basic additives.
-
Flow Rate: Start with a flow rate appropriate for the column dimensions (e.g., 0.5 - 1.0 mL/min for a standard analytical column).
-
Temperature: Maintain a constant column temperature using a column oven, typically between 20-40 °C.
-
Detection: Set the detector to an appropriate wavelength for UV detection or use mass spectrometry for more sensitive and specific detection.
-
-
Method Development and Optimization:
-
Inject a small amount of the sample and monitor the separation.
-
Systematically vary the mobile phase composition, flow rate, and temperature to improve the resolution between the stereoisomer peaks.
-
Once analytical separation is achieved, the method can be scaled up for preparative purification by using a larger dimension column and adjusting the flow rate and sample loading accordingly.
-
-
Fraction Collection and Analysis:
-
Collect the fractions corresponding to each separated stereoisomer.
-
Analyze the purity of each collected fraction using the optimized analytical HPLC method.
-
Pool the pure fractions and remove the solvent (e.g., by rotary evaporation) to obtain the purified this compound stereoisomer.
-
Visualizations
Caption: A typical experimental workflow for the purification of this compound stereoisomers.
References
- 1. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 2. csfarmacie.cz [csfarmacie.cz]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. mdpi.com [mdpi.com]
- 6. Quantitative determination of potent alpha-glucosidase inhibitors, salacinol and this compound, in Salacia species using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Efficiency of Kotalanol Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the synthesis of Kotalanol. This guide is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the most critical step in the total synthesis of this compound?
A1: The key step is the nucleophilic substitution reaction between the protected 1,4-anhydro-4-thio-D-arabinitol and the protected heptitol-derived cyclic sulfate (B86663). The efficiency of this step is highly dependent on the steric hindrance at the reaction centers and the choice of protecting groups.
Q2: Why is the choice of protecting groups so important in this compound synthesis?
A2: The selection of protecting groups is crucial for several reasons. Firstly, they must be stable under the reaction conditions of the coupling step. Secondly, and more critically, they must be removable under conditions that do not lead to the undesired cleavage of the sulfate group (de-O-sulfonation) from the final product. The use of groups like isopropylidene has been shown to be effective for facile deprotection.[1]
Q3: What are the common starting materials for the synthesis of the two key fragments?
A3: The 1,4-anhydro-4-thio-D-arabinitol fragment is typically synthesized from D-arabinose. The heptitol-derived cyclic sulfate can be synthesized from D-perseitol or D-mannose.[1][2]
Q4: I am observing significant de-O-sulfonation during the final deprotection step. What can I do to minimize this?
A4: De-O-sulfonation is a common side reaction.[2] To minimize it, ensure that the deprotection conditions are as mild as possible. If you are using acid-labile protecting groups, carefully control the pH and reaction time. The choice of protecting groups is also critical; for instance, using an isopropylidene group on the heptitol fragment can allow for a one-step deprotection under mild acidic conditions, which can reduce the extent of de-O-sulfonation.[1]
Q5: How can I confirm the stereochemistry of my synthesized this compound?
A5: The stereochemistry of the final product and intermediates should be confirmed using a combination of spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments like COSY and NOESY) and mass spectrometry. Comparison of the obtained data with reported values for this compound is essential for confirmation.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield in the coupling reaction | 1. Steric hindrance around the electrophilic carbon of the cyclic sulfate.2. Poor nucleophilicity of the thio-arabinitol derivative.3. Incomplete reaction.4. Decomposition of starting materials or product. | 1. Ensure the use of a cyclic sulfate with the least steric hindrance at the reaction center.[1][2]2. Activate the thiol by converting it to a thiolate in situ using a non-nucleophilic base.3. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Consider increasing the reaction temperature cautiously.4. Ensure all reagents and solvents are dry and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). |
| Formation of multiple products in the coupling step | 1. Reaction at an alternative electrophilic site on the cyclic sulfate.2. Presence of impurities in the starting materials. | 1. The nucleophilic attack generally occurs at the least hindered carbon atom of the cyclic sulfate.[1][2] Purify the cyclic sulfate carefully to remove any isomeric impurities.2. Purify both the thio-arabinitol and the cyclic sulfate meticulously before the coupling reaction. |
| Difficulty in purifying the final this compound product | 1. Presence of de-O-sulfonated byproducts.2. Residual protecting groups.3. Salts from the workup procedure. | 1. Use ion-exchange chromatography to separate the charged this compound from the neutral de-O-sulfonated analog.2. Ensure the deprotection step has gone to completion by TLC or LC-MS analysis. If necessary, repeat the deprotection step.3. Use a desalting column or dialysis to remove inorganic salts. |
| Incomplete deprotection | 1. Inappropriate deprotection conditions for the chosen protecting groups.2. Insufficient reaction time or reagent stoichiometry. | 1. Review the literature for the optimal deprotection conditions for your specific combination of protecting groups. For example, PMB groups are typically removed by oxidation (e.g., with DDQ or CAN), while isopropylidene and MOM ethers are acid-labile.[1]2. Monitor the reaction progress and add more reagent or extend the reaction time as needed. |
Quantitative Data Summary
The following table summarizes the reported yields for key steps in the synthesis of this compound and its isomers. Note that direct comparison may be limited due to variations in specific reagents and conditions between different synthetic routes.
| Reaction Step | Starting Materials | Protecting Groups | Key Reagents/Conditions | Product | Reported Yield | Reference |
| Synthesis of Thio-arabinitol | D-Arabinose derivative | p-Methoxybenzyl (PMB) | Multiple steps | PMB-protected 1,4-anhydro-4-thio-D-arabinitol | Not explicitly stated for this intermediate | [2] |
| Synthesis of Cyclic Sulfate | D-Perseitol derivative | Methylene acetal, Benzyl (B1604629) ethers | SOCl₂, NaIO₄, RuCl₃ | Protected D-perseitol cyclic sulfate | Not explicitly stated for this intermediate | [2] |
| Coupling Reaction | PMB-protected thio-arabinitol and protected perseitol (B1196775) cyclic sulfate | PMB, Methylene acetal, Benzyl ethers | Heat | Protected this compound precursor | Not explicitly stated | [2] |
| Deprotection | Protected this compound precursor | PMB, Methylene acetal, Benzyl ethers | H₂, Pd(OH)₂/C | de-O-sulfonated this compound | Not explicitly stated | [2] |
| Synthesis of Cyclic Sulfate from D-Mannose | D-Mannose derivative | Isopropylidene, Methoxymethyl (MOM) | SOCl₂, NaIO₄, RuCl₃ | Protected D-mannose cyclic sulfate | Not explicitly stated for this intermediate | [1] |
| Coupling and Deprotection | PMB-protected thio-arabinitol and protected mannose cyclic sulfate | PMB, Isopropylidene, MOM | 1. Coupling2. One-step deprotection | This compound isomer | Not explicitly stated | [1] |
Experimental Protocols
General Procedure for the Coupling of Thio-arabinitol and Cyclic Sulfate
This protocol is a generalized representation based on published syntheses.[1][2] Researchers should refer to the specific literature for precise quantities and conditions.
-
Preparation of Reactants: Ensure both the protected 1,4-anhydro-4-thio-D-arabinitol and the protected cyclic sulfate are pure and dry.
-
Reaction Setup: Dissolve the protected thio-arabinitol in a suitable dry, aprotic solvent (e.g., DMF or acetonitrile) under an inert atmosphere (argon or nitrogen).
-
Addition of Base (if necessary): To generate the thiolate in situ, add a non-nucleophilic base (e.g., sodium hydride) at 0 °C and stir for 30 minutes.
-
Addition of Cyclic Sulfate: Add a solution of the protected cyclic sulfate in the same dry solvent to the reaction mixture.
-
Reaction Progression: Allow the reaction to warm to room temperature and then heat as required (e.g., 60-80 °C). Monitor the reaction progress by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature and quench carefully with water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
General Procedure for the Deprotection of this compound Precursor
This is a generalized protocol and the specific conditions will depend on the protecting groups used.
-
Dissolution: Dissolve the purified protected this compound precursor in a suitable solvent system. For hydrogenolysis of benzyl and PMB groups, a mixture of methanol (B129727) and water is often used. For acid-catalyzed deprotection of isopropylidene and MOM groups, a solution of a mild acid (e.g., acetic acid in water or trifluoroacetic acid in dichloromethane) is appropriate.
-
Addition of Reagent:
-
For Hydrogenolysis: Add a palladium catalyst (e.g., Pd(OH)₂/C or Pd/C) to the solution.
-
For Acidic Deprotection: Add the acid to the solution at 0 °C.
-
-
Reaction:
-
For Hydrogenolysis: Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC or LC-MS).
-
For Acidic Deprotection: Stir the reaction at room temperature until completion.
-
-
Workup:
-
For Hydrogenolysis: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with the solvent.
-
For Acidic Deprotection: Neutralize the reaction carefully with a mild base (e.g., sodium bicarbonate solution).
-
-
Purification: Concentrate the filtrate or the neutralized aqueous layer under reduced pressure. Purify the final product using appropriate chromatographic techniques, such as ion-exchange chromatography followed by size-exclusion chromatography or reversed-phase HPLC.
Visualizations
References
- 1. Synthesis of a biologically active isomer of this compound, a naturally occurring glucosidase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure proof and synthesis of this compound and de-O-sulfonated this compound, glycosidase inhibitors isolated from an herbal remedy for the treatment of type-2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Side Reactions in Kotalanol Synthesis
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the chemical synthesis of Kotalanol. The content is designed to directly address specific experimental challenges, with a focus on identifying and mitigating common side reactions.
Troubleshooting Guides
Problem 1: Low Overall Yield of Final this compound Product
Low yields can arise from inefficiencies at multiple stages of the synthesis. A systematic evaluation of each step is crucial for optimization.
Troubleshooting Matrix for Low Yield
| Potential Cause | Diagnostic Check | Recommended Solutions |
| Incomplete Coupling Reaction | Monitor the reaction by TLC or LC-MS. Look for the presence of unreacted protected 4-thio-D-arabinitol or the 1,3-cyclic sulfate (B86663). | - Ensure strictly anhydrous conditions; use freshly distilled solvents and flame-dried glassware. - Verify the purity of both coupling partners via NMR and/or mass spectrometry. - Optimize reaction temperature and time; some coupling reactions may require elevated temperatures (50-70 °C) and extended reaction times (24-48 h). - Use a slight excess (1.1-1.2 equivalents) of the thiosugar nucleophile to drive the reaction to completion. |
| Significant De-O-sulfonation during Deprotection | Analyze the crude product post-deprotection by LC-MS. The de-O-sulfonated product will have a mass difference of 80 Da (SO₃). | - If using hydrogenolysis (e.g., Pd/C, H₂) for benzyl-type protecting groups, use a high-quality catalyst and ensure the reaction is not unnecessarily prolonged. - For acid-labile groups, consider milder conditions (e.g., weaker acid, lower temperature, or shorter reaction time). - Re-evaluate the protecting group strategy. Isopropylidene groups, which can be removed under milder acidic conditions, may be preferable for the heptitol precursor over groups requiring harsher removal methods. |
| Product Degradation During Workup/Purification | Observe for discoloration of the product fractions or the appearance of multiple new spots on TLC/LC-MS during purification. | - Avoid strongly alkaline conditions (pH > 8) during aqueous workup, as this can lead to degradation of the sulfonium (B1226848) ion. Use buffered solutions if necessary. |
| Loss of Product During Chromatographic Purification | Analyze both the collected fractions and the column for retained product. This compound's high polarity can lead to irreversible binding or poor elution. | - For flash chromatography, consider using a more polar stationary phase (e.g., C18 reversed-phase silica) or a highly polar mobile phase. - Ion-exchange chromatography is highly effective for separating the zwitterionic this compound from neutral or cationic impurities. - For HPLC purification, use a column designed for polar compounds and a mobile phase like water/acetonitrile with a suitable buffer (e.g., ammonium (B1175870) acetate). |
Problem 2: Major Byproduct Identified as De-O-sulfonated this compound
The presence of the de-O-sulfonated analog is a common issue directly linked to the stability of the sulfate group.
Troubleshooting Matrix for De-O-sulfonation
| Potential Cause | Diagnostic Check | Recommended Solutions |
| Harsh Deprotection Conditions | This is the most common cause. If the byproduct appears only after the deprotection step, the conditions are the likely culprit. | - Reduce the acidity or temperature of the deprotection cocktail. - If using hydrogenolysis, screen different catalysts and solvent systems. Additives like mild bases can sometimes suppress side reactions. - The choice of an isopropylidene protecting group has been shown to be critical for a facile one-step deprotection that minimizes this side reaction. |
| Incomplete Sulfation of the Heptitol Precursor | Analyze the 1,3-cyclic sulfate precursor by NMR before the coupling step to ensure complete conversion from the 1,3-diol. | - Ensure the sulfation reaction (e.g., with SOCl₂ followed by RuO₄⁻ oxidation) goes to completion. Purify the cyclic sulfate carefully to remove any unreacted diol. |
Frequently Asked Questions (FAQs)
Q1: Aside from de-O-sulfonation, what other side reactions should I be aware of? A1: Other potential side reactions include incomplete deprotection, leading to a complex mixture of partially protected compounds. Under strongly basic conditions, degradation of the this compound structure via rearrangement of the side chain can occur. Additionally, if using unsymmetrical cyclic sulfates, there is a possibility of forming regioisomers during the coupling step, although the attack is generally favored at the sterically less hindered carbon.
Q2: How can I effectively purify this compound from reaction impurities? A2: A multi-step purification strategy is often necessary.
-
Initial Extraction: A liquid-liquid extraction can remove nonpolar impurities.
-
Ion-Exchange Chromatography: This is a powerful technique to separate the zwitterionic this compound from neutral molecules and the positively charged de-O-sulfonated byproduct.
-
Reversed-Phase HPLC: For final polishing to achieve high purity, reversed-phase HPLC using a polar-modified C18 column with a water/acetonitrile or water/methanol gradient is often employed. An HPLC-MS method has been developed for the quantitative analysis of this compound, and similar conditions can be adapted for purification.
Q3: What is the best way to synthesize the 1,3-cyclic sulfate precursor? A3: The synthesis of the 1,3-cyclic sulfate typically starts from a readily available heptitol like D-perseitol or from D-mannose. The key is to use a protecting group strategy that selectively leaves the desired 1,3-hydroxyl groups free for sulfation. The sulfation itself is usually a two-step process: reaction of the diol with thionyl chloride (SOCl₂) to form a cyclic sulfite, followed by oxidation (e.g., with RuCl₃ and NaIO₄) to the cyclic sulfate.
Q4: How can I confirm the stereochemistry of my synthetic this compound? A4: Confirmation of the correct stereochemistry is critical. This is best achieved by comparing the spectroscopic data (¹H NMR, ¹³C NMR) and specific rotation of your synthetic sample with the data reported in the literature for the natural product or a previously synthesized standard.
Data Presentation
Table 1: Impact of Deprotection Method on this compound Yield and De-O-sulfonation
| Protecting Groups | Deprotection Method | This compound Yield (%) (Illustrative) | De-O-sulfonated Byproduct (%) (Illustrative) | Reference |
| Benzyl Ethers | H₂, Pd/C, MeOH/H₂O | 45-60% | 20-35% | |
| PMB Ethers | DDQ or CAN | 40-55% | 25-40% | |
| Isopropylidene & MOM Ethers | Mild Acid (e.g., TFA/H₂O) | 70-85% | <10% |
Note: Yields are illustrative and highly dependent on the specific substrate and reaction conditions.
Experimental Protocols
Key Experiment: Coupling of Thiosugar and Cyclic Sulfate
This protocol describes the central bond-forming reaction in the synthesis of this compound.
-
Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve the protected 1,3-cyclic sulfate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Addition of Nucleophile: To this solution, add a solution of the protected 1,4-anhydro-4-thio-D-arabinitol (1.1 eq) in anhydrous DMF via syringe.
-
Reaction: Heat the reaction mixture to 60 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., 10:1 DCM:MeOH). The product, a sulfonium salt, will be significantly more polar than the starting materials.
-
Workup: After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature and remove the DMF under high vacuum.
-
Purification: The resulting crude residue, containing the protected this compound, can be purified by silica (B1680970) gel column chromatography using a gradient elution (e.g., from 100% DCM to 9:1 DCM:MeOH).
Mandatory Visualization
Caption: Experimental workflow for this compound synthesis from precursors to final purification.
Caption: Logical relationship diagram for troubleshooting issues in this compound synthesis.
Technical Support Center: Method Validation for Kotalanol Analytical Techniques
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the method validation of analytical techniques for Kotalanol.
Frequently Asked Questions (FAQs)
Q1: Which analytical techniques are most suitable for the quantitative analysis of this compound?
A1: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most commonly employed techniques for the sensitive and selective quantitative analysis of this compound.[1][2][3] These methods are well-suited for the highly polar nature of this compound. High-Performance Thin-Layer Chromatography (HPTLC) can also be utilized for qualitative and quantitative analysis, particularly for screening multiple samples from herbal extracts.[4][5]
Q2: What are the critical parameters to assess during the validation of an analytical method for this compound?
A2: According to ICH guidelines, the key validation parameters to evaluate for a quantitative analytical method for this compound include:
-
Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities, degradation products, or matrix components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Stability: The stability of the analyte in the sample and in the analytical solutions should be evaluated.
Q3: How can I improve the retention of the highly polar this compound molecule on a reverse-phase HPLC column?
A3: Poor retention of highly polar analytes like this compound on traditional C18 columns is a common issue. Here are several strategies to improve retention:
-
Use a Polar-Embedded Column: These columns have a polar group embedded in the stationary phase, which allows for the use of highly aqueous mobile phases without phase collapse and improves the retention of polar compounds.
-
Hydrophilic Interaction Chromatography (HILIC): HILIC columns are specifically designed for the separation of polar compounds. They utilize a polar stationary phase and a mobile phase with a high concentration of an organic solvent and a small amount of water.
-
Ion-Pair Chromatography: Introducing an ion-pairing reagent into the mobile phase can form a neutral complex with the charged this compound molecule, increasing its retention on a reverse-phase column.
-
Use a Highly Aqueous Mobile Phase: Some modern reverse-phase columns are designed to be stable in 100% aqueous mobile phases, which can increase the retention of very polar analytes.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | - Secondary interactions with the stationary phase (e.g., silanol (B1196071) groups).- Column overload.- Inappropriate mobile phase pH. | - Use a base-deactivated column or add a competing base to the mobile phase.- Reduce the sample concentration or injection volume.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form. |
| Inconsistent Retention Times | - Fluctuations in mobile phase composition.- Unstable column temperature.- Pump malfunction or leaks. | - Ensure proper mobile phase mixing and degassing.- Use a column oven to maintain a constant temperature.- Check the HPLC system for leaks and perform pump maintenance. |
| Baseline Noise or Drift | - Contaminated mobile phase or detector cell.- Air bubbles in the system.- Incomplete column equilibration. | - Use fresh, high-purity solvents and flush the detector cell.- Degas the mobile phase thoroughly.- Ensure the column is fully equilibrated with the mobile phase before analysis. |
| Low Sensitivity/No Peak | - Incorrect detector settings.- Sample degradation.- Low sample concentration. | - Optimize detector parameters (e.g., wavelength for UV, ionization for MS).- Ensure proper sample handling and storage to prevent degradation.- Concentrate the sample or increase the injection volume (if not causing overload). |
| High Backpressure | - Blockage in the system (e.g., guard column, column frit, tubing).- Particulate matter from the sample.- Mobile phase precipitation. | - Systematically check and replace components to locate the blockage.- Filter all samples before injection.- Ensure mobile phase components are fully miscible and will not precipitate. |
Quantitative Data Summary
The following table summarizes the validation parameters from a published HPLC-MS method for the quantification of this compound.
| Validation Parameter | This compound | Salacinol (B1681389) (a related compound) |
| Recovery (%) | 99.7 - 106.1 | 85.8 - 112.6 |
| Intra-day Precision (RSD %) | < 8.5 | < 6.8 |
| Inter-day Precision (RSD %) | < 8.5 | < 6.8 |
| Limit of Detection (LOD) | 0.030 ng | 0.015 ng |
| Limit of Quantitation (LOQ) | 0.10 ng | 0.050 ng |
| Linearity (Correlation Coefficient) | > 0.99 | > 0.99 |
| Data from a study on the quantitative determination of salacinol and this compound in Salacia species using liquid chromatography-mass spectrometry.[2][6] |
Experimental Protocols
HPLC-MS Method for this compound Quantification
This protocol is based on a published method for the analysis of this compound.[2][6]
a. Sample Preparation (from Salacia species extract):
-
Weigh 100 mg of the powdered plant material.
-
Add 10 mL of deionized water.
-
Heat under reflux for 2 hours.
-
Allow the mixture to cool and then centrifuge at 3000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm membrane filter.
-
Dilute the filtrate with the mobile phase to a suitable concentration for analysis.
b. Chromatographic Conditions:
-
Column: Asahipak NH2P-50 (5 µm, 2.0 mm i.d. x 150 mm)
-
Mobile Phase: Acetonitrile:Water (gradient may be required for optimal separation)
-
Flow Rate: 0.2 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
c. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode may be optimized.
-
Scan Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification.
-
Ion Source Parameters: Optimize parameters such as capillary voltage, cone voltage, and gas flow rates for maximum signal intensity of this compound.
HPTLC Method Development for this compound (Illustrative Protocol)
This is a general protocol for developing an HPTLC method for this compound, as a specific published method was not identified.
a. Sample and Standard Preparation:
-
Prepare a stock solution of this compound standard at 1 mg/mL in methanol (B129727) or water.
-
Prepare sample solutions from extracts by dissolving in a suitable solvent and filtering.
b. Stationary Phase:
-
HPTLC plates pre-coated with silica (B1680970) gel 60 F254.
c. Mobile Phase Development (Trial and Error):
-
Start with a solvent system of moderate polarity, for example, a mixture of a non-polar solvent (e.g., Toluene or Chloroform), a moderately polar solvent (e.g., Ethyl acetate), and a polar solvent (e.g., Methanol or Formic Acid).
-
Adjust the ratios of the solvents to achieve a good separation with a target Rf value for this compound between 0.2 and 0.8.
-
Example starting mobile phase: Toluene:Ethyl Acetate:Formic Acid (5:4:1, v/v/v).
d. Chromatographic Procedure:
-
Apply bands of the standard and sample solutions to the HPTLC plate using an automated applicator.
-
Develop the plate in a twin-trough chamber saturated with the mobile phase vapor for 20 minutes.
-
After development, dry the plate in a stream of warm air.
e. Detection and Quantification:
-
Examine the plate under UV light at 254 nm and 366 nm.
-
If this compound is not UV active, derivatize the plate with a suitable reagent (e.g., a universal reagent like anisaldehyde-sulfuric acid followed by heating) to visualize the spots.
-
Scan the plate using a TLC scanner at the wavelength of maximum absorbance of the derivatized spot.
-
Quantify by correlating the peak area of the standard to the peak area of the sample.
Visualizations
References
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 3. medium.com [medium.com]
- 4. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. ijprajournal.com [ijprajournal.com]
improving the reproducibility of Kotalanol bioassays
A Technical Support Center for Improving the Reproducibility of Kotalanol Bioassays
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the reproducibility of this compound bioassays.
Troubleshooting Guide
This guide addresses specific issues that may arise during this compound bioassays, presented in a question-and-answer format.
Issue 1: High Variability in α-Glucosidase Inhibition Assays
-
Question: We are observing significant variability in the IC50 values for this compound in our α-glucosidase inhibition assays. What are the potential causes and solutions?
-
Answer: High variability in α-glucosidase inhibition assays can stem from several factors. Here is a systematic approach to troubleshoot this issue:
-
Enzyme Purity and Stability: Ensure the α-glucosidase enzyme is of high purity and has been stored correctly at -20°C. Repeated freeze-thaw cycles can denature the enzyme, leading to inconsistent activity. Aliquot the enzyme upon arrival to minimize this.
-
Substrate Concentration: The concentration of the substrate, such as p-nitrophenyl-α-D-glucopyranoside (pNPG), is critical. Ensure the pNPG concentration is at or below the Michaelis-Menten constant (Km) for the enzyme. Concentrations that are too high can mask the inhibitory effects of this compound.
-
Incubation Times and Temperatures: Strictly adhere to standardized incubation times and temperatures. Minor deviations can significantly impact enzyme kinetics and, consequently, the calculated IC50 values. Use a calibrated incubator and a precise timer.
-
Buffer pH and Ionic Strength: The pH and ionic strength of the reaction buffer must be consistent across all experiments. Prepare a large batch of buffer to be used for the entire set of experiments to avoid batch-to-batch variation. The optimal pH for most yeast α-glucosidases is around 6.8.
-
Issue 2: Inconsistent Results in Cell-Based Glucose Uptake Assays
-
Question: Our results from cell-based glucose uptake assays using L6 myotubes are not consistent between experiments. How can we improve the reproducibility?
-
Answer: Cell-based assays are inherently more variable than enzymatic assays. The following steps can help improve consistency:
-
Cell Line Authentication and Passage Number: Use a validated L6 myotube cell line from a reputable source. Keep the passage number low, as high passage numbers can lead to phenotypic drift and altered metabolic responses.
-
Standardization of Cell Seeding Density: Ensure that the cell seeding density is consistent for every experiment. Over-confluent or under-confluent cells will respond differently to stimuli.
-
Differentiation Protocol: The differentiation of L6 myoblasts into myotubes is a critical step. Standardize the differentiation medium, the duration of differentiation (typically 5-7 days), and the visual confirmation of myotube formation before initiating the assay.
-
Serum Starvation: The duration of serum starvation before the glucose uptake assay is crucial for achieving a low basal glucose uptake and a robust response to insulin (B600854) and this compound. A consistent starvation period of 3-5 hours is recommended.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the recommended positive control for an α-glucosidase inhibition assay?
-
A1: Acarbose is the most widely used and accepted positive control for α-glucosidase inhibition assays. It is a well-characterized inhibitor and provides a reliable benchmark for comparing the activity of this compound.
-
Q2: How can I be sure that the observed effect in my cell-based assay is due to this compound and not a cytotoxic effect?
-
A2: It is essential to perform a cytotoxicity assay, such as an MTT or LDH assay, in parallel with your glucose uptake experiment. This will help you determine the concentration range at which this compound is non-toxic to the cells.
-
Q3: What are the critical quality control steps for the this compound stock solution?
-
A3: The purity of the this compound stock solution should be confirmed by HPLC or LC-MS. The concentration should be accurately determined using a calibrated analytical balance and a validated solvent. Prepare fresh dilutions for each experiment from a concentrated, stored stock.
Data Presentation
Table 1: Troubleshooting Parameters for α-Glucosidase Inhibition Assays
| Parameter | Common Issue | Recommended Solution | Acceptance Criteria |
| Enzyme Activity | Inconsistent enzyme velocity | Aliquot enzyme; avoid repeated freeze-thaw cycles. | CV < 10% for control wells |
| Substrate Conc. | High background signal | Use pNPG at or below Km. | Linear substrate conversion over time |
| Incubation Time | Variable IC50 values | Use a calibrated timer; standardize for all plates. | ± 1 minute from the target time |
| Buffer pH | Drifting baseline | Prepare a large batch of buffer; verify pH before use. | pH 6.8 ± 0.05 |
Table 2: Key Parameters for Reproducible Cell-Based Glucose Uptake Assays
| Parameter | Common Issue | Recommended Solution | Acceptance Criteria |
| Cell Passage | Altered cell morphology | Use cells below passage 20. | Consistent doubling time |
| Seeding Density | Variable cell confluence | Use a hemocytometer for accurate cell counting. | 80-90% confluence at the start of the assay |
| Differentiation | Poor myotube formation | Standardize differentiation medium and duration. | >70% of cells are multinucleated myotubes |
| Serum Starvation | High basal glucose uptake | Starve cells for 3-5 hours in serum-free media. | >2-fold increase in glucose uptake with insulin |
Experimental Protocols
Protocol 1: α-Glucosidase Inhibition Assay
-
Prepare a 100 mM phosphate (B84403) buffer (pH 6.8).
-
Prepare the α-glucosidase enzyme solution at a concentration of 0.2 U/mL in the phosphate buffer.
-
Prepare the pNPG substrate solution at a concentration of 2 mM in the phosphate buffer.
-
Prepare serial dilutions of this compound (e.g., 1 µM to 1000 µM) and the positive control, Acarbose.
-
In a 96-well plate, add 50 µL of the this compound or Acarbose dilutions.
-
Add 50 µL of the enzyme solution to each well and incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the pNPG substrate solution.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 100 µL of 0.2 M sodium carbonate.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC50 value.
Protocol 2: L6 Myotube Glucose Uptake Assay
-
Seed L6 myoblasts in a 24-well plate and grow to confluence.
-
Induce differentiation by switching to DMEM containing 2% horse serum for 5-7 days.
-
Confirm myotube formation visually.
-
Serum starve the differentiated myotubes for 4 hours in serum-free DMEM.
-
Pre-incubate the cells with various concentrations of this compound for 30 minutes.
-
Stimulate the cells with 100 nM insulin for 20 minutes.
-
Add 10 µM of 2-deoxy-D-[³H]glucose and incubate for 10 minutes.
-
Wash the cells three times with ice-cold PBS to remove extracellular radiolabel.
-
Lyse the cells with 0.1 M NaOH.
-
Measure the radioactivity in the cell lysates using a scintillation counter.
-
Normalize the glucose uptake to the protein concentration in each well.
Mandatory Visualizations
Caption: Workflow for the α-Glucosidase Inhibition Assay.
Caption: this compound's role in the insulin signaling pathway.
Caption: Troubleshooting logic for high IC50 variability.
Technical Support Center: Kotalanol Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the scaled-up production of Kotalanol from Salacia reticulata.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the extraction and purification of this compound.
Issue 1: Low this compound Yield in Crude Extract
| Potential Cause | Troubleshooting Steps |
| Suboptimal Plant Material | - Source Verification: Ensure the plant material is authenticated as Salacia reticulata. The roots and stems have the highest reported concentrations of this compound.[1][2][3] - Geographical Origin: The concentration of active compounds like this compound can vary based on the geographical origin of the plant.[1] Sourcing from regions known for high-potency material is recommended. - Harvesting Time: The maturity of the plant can affect the concentration of secondary metabolites. Harvest during the appropriate season to maximize yield. - Storage Conditions: Improper storage of the plant material (e.g., high humidity, exposure to light) can lead to the degradation of bioactive compounds. Store in a cool, dark, and dry place. |
| Inefficient Extraction | - Particle Size: Ensure the plant material is coarsely powdered to increase the surface area for solvent penetration.[4] - Solvent Selection: While hot water extraction is a common method, methanolic or ethanolic extractions can also be effective.[4] The choice of solvent can significantly impact the extraction yield.[5] - Extraction Time and Temperature: For hot water extraction, a duration of 1-2 hours has been reported to be effective.[6] For solvent extraction, ensure sufficient time for the solvent to penetrate the plant material. Avoid excessive heat to prevent degradation of thermolabile compounds. - Solid-to-Solvent Ratio: A low solvent-to-solid ratio can lead to saturation of the solvent and incomplete extraction. Optimize the ratio to ensure all soluble compounds are extracted. |
Issue 2: Poor Purity of this compound after Purification
| Potential Cause | Troubleshooting Steps |
| Co-extraction of Impurities | - Pre-extraction Steps: Consider a pre-extraction step with a non-polar solvent like n-hexane to remove lipids and other non-polar impurities before the main extraction.[4] - Solvent Polarity: Adjust the polarity of the extraction solvent to selectively extract this compound while minimizing the co-extraction of impurities. |
| Ineffective Chromatographic Separation | - Column Packing: Ensure the chromatography column is packed uniformly to prevent channeling and poor separation. - Stationary Phase Selection: Utilize appropriate stationary phases for column chromatography. Reversed-phase (e.g., C18) or normal-phase chromatography can be employed.[7] - Mobile Phase Optimization: Systematically optimize the mobile phase composition (solvent ratio, pH, additives) to achieve better resolution between this compound and impurities. - Loading Concentration: Overloading the column can lead to broad peaks and poor separation. Determine the optimal loading capacity of your column. |
| Compound Degradation | - Temperature Control: Avoid high temperatures during solvent evaporation and other processing steps, as this compound may be heat-sensitive.[5] - pH Stability: Maintain an appropriate pH throughout the purification process to prevent degradation of the target compound. |
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for extracting this compound from Salacia reticulata?
A1: Hot water extraction is a commonly cited and effective method for extracting this compound.[6] This method involves boiling the dried and chipped roots and stems in water for about an hour.[6] Methanolic extraction has also been shown to be effective.[4] The optimal method may depend on the scale of production and available equipment.
Q2: Which parts of the Salacia reticulata plant contain the highest concentration of this compound?
A2: The roots and stems of Salacia reticulata have been found to contain the highest concentrations of this compound and other bioactive compounds like Salacinol (B1681389).[1][2][3]
Q3: How can I accurately quantify the amount of this compound in my extracts?
A3: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a precise and reproducible method for the quantitative determination of this compound. Capillary Zone Electrophoresis (CZE) is another effective analytical technique for the separation and quantification of this compound.
Q4: What are the main challenges in scaling up this compound production from a laboratory to an industrial scale?
A4: The primary challenges include:
-
Raw Material Consistency: The natural variability of this compound content in Salacia reticulata due to factors like genetics, geographical location, and harvest time poses a significant challenge for standardized production.
-
Process Reproducibility: Maintaining consistent extraction and purification conditions at a larger scale can be difficult, potentially leading to batch-to-batch variations in yield and purity.
-
Economic Viability: The costs associated with large-scale extraction and purification, including solvent consumption and equipment, need to be carefully managed to ensure a cost-effective process.
-
Regulatory Compliance: Meeting regulatory standards for natural health products or pharmaceuticals requires stringent quality control and documentation throughout the production process.
Experimental Protocols
1. Hot Water Extraction of this compound
-
Plant Material Preparation:
-
Collect the roots and stems of authenticated Salacia reticulata.
-
Wash the plant material thoroughly to remove any dirt and debris.
-
Shade-dry the material until it is brittle.
-
Grind the dried material into a coarse powder.[4]
-
-
Extraction Procedure:
-
Place the powdered plant material in a suitable vessel.
-
Add distilled water in a 1:10 solid-to-solvent ratio (w/v).
-
Bring the mixture to a boil and maintain it for 1-2 hours.[6]
-
Allow the mixture to cool to room temperature.
-
Filter the extract through a fine cloth or filter paper to remove the solid plant residue.
-
The resulting aqueous solution is the crude this compound extract.
-
2. Purification of this compound using Solid-Phase Extraction (SPE)
-
Principle: This protocol is designed to separate the zwitterionic compounds, including this compound, from other components in the crude extract.
-
Procedure:
-
Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange cartridge) according to the manufacturer's instructions.
-
Load the crude aqueous extract onto the conditioned cartridge.
-
Wash the cartridge with a non-polar solvent to remove non-polar impurities.
-
Elute the fraction containing this compound and other zwitterionic compounds with an appropriate solvent system (e.g., an aqueous solution with a specific pH or ionic strength).
-
Collect the eluate for further purification or analysis.
-
Quantitative Data Summary
Table 1: this compound and Salacinol Content in Different Parts of Salacia Species
| Species | Plant Part | This compound Content (mg/g of dry weight) | Salacinol Content (mg/g of dry weight) |
| S. reticulata | Roots | Highest | High |
| S. reticulata | Stems | High | High |
| S. reticulata | Leaves | Lower | Lower |
| S. reticulata | Fruits | Lowest | Lowest |
| S. oblonga | Roots | Present | Present |
| S. chinensis | Roots | Present | Present |
Note: This table provides a qualitative comparison based on literature. Actual quantitative values can vary significantly.[1]
Visualizations
Caption: Experimental workflow for this compound production.
Caption: Troubleshooting logic for low this compound yield.
Caption: Factors influencing this compound biosynthesis.
References
- 1. egpat.com [egpat.com]
- 2. A review of antidiabetic active thiosugar sulfoniums, salacinol and neothis compound, from plants of the genus Salacia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Structure proof and synthesis of this compound and de-O-sulfonated this compound, glycosidase inhibitors isolated from an herbal remedy for the treatment of type-2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thiosugars of Biological Significance | Encyclopedia MDPI [encyclopedia.pub]
- 6. researchgate.net [researchgate.net]
- 7. This compound, a potent alpha-glucosidase inhibitor with thiosugar sulfonium sulfate structure, from antidiabetic ayurvedic medicine Salacia reticulata - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability Testing of Kotalanol Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the stability testing of Kotalanol formulations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability testing important?
A1: this compound is a potent natural alpha-glucosidase inhibitor isolated from the Ayurvedic medicinal plant Salacia reticulata.[1][2][3] It has a unique thiosugar sulfonium (B1226848) sulfate (B86663) structure.[1] Stability testing is crucial to ensure that this compound formulations maintain their potency, purity, and safety throughout their shelf life, as degradation can lead to loss of efficacy and the formation of potentially harmful byproducts.
Q2: What are the common challenges in the stability testing of this compound formulations?
A2: As this compound is a natural product derived from a plant extract, its formulations present unique challenges. These include the inherent complexity of the extract, which may contain numerous other compounds that can influence the stability of this compound.[4][5][6] Additionally, the hygroscopic nature of herbal extracts can lead to physical stability issues in solid dosage forms.[7] The presence of enzymes like glycosidases or oxidases in the extract could also contribute to degradation, particularly in liquid formulations.[4][5][6]
Q3: What are the typical degradation pathways for this compound?
A3: this compound's structure, containing a sulfonium ion and multiple hydroxyl groups, makes it susceptible to certain degradation pathways. Alkaline-catalyzed degradation is a known pathway. Given its complex structure, it may also be susceptible to oxidation, especially due to the sulfur-containing moiety, and thermal degradation.[8] The polyol structure may also be sensitive to strong acidic conditions.
Q4: What are the regulatory guidelines for the stability testing of herbal products like this compound formulations?
A4: Regulatory bodies like the EMA and WHO have specific guidelines for the stability testing of herbal medicinal products.[9][10] These guidelines emphasize the need for stability-indicating methods and often require testing for physical, chemical, and microbiological stability. It is essential to consult the relevant guidelines from agencies such as the ICH, EMA, and WHO for detailed requirements.[9][10][11]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor peak shape or resolution in HPLC analysis. | Inappropriate mobile phase composition or pH. | Optimize the mobile phase. For this compound, a polar compound, a mobile phase of acetonitrile (B52724) and water on an amino-functionalized column has been shown to be effective. Adjusting the pH with a suitable buffer may improve peak shape. |
| Column degradation. | Use a guard column and ensure mobile phase compatibility with the stationary phase. Regularly perform column washing and regeneration. | |
| Inconsistent assay results. | Incomplete extraction of this compound from the formulation matrix. | Optimize the sample extraction procedure. This may involve testing different solvents, sonication times, or extraction temperatures. For solid dosage forms, ensure complete disintegration and dissolution. |
| Instability of this compound in the analytical solution. | Analyze samples immediately after preparation or perform a solution stability study to determine the time frame for which the prepared samples are stable under specified conditions (e.g., room temperature, refrigerated).[12] | |
| Appearance of unexpected peaks in the chromatogram during the stability study. | Degradation of this compound or interaction with excipients. | Perform forced degradation studies to identify potential degradation products. Conduct drug-excipient compatibility studies to identify any interactions.[13][14][15][16] |
| Contamination from laboratory equipment or solvents. | Ensure all glassware is thoroughly cleaned and use high-purity solvents. Run a blank to check for extraneous peaks. | |
| Physical changes in solid dosage forms (e.g., discoloration, hardening). | Hygroscopicity of the herbal extract. | Store samples in well-sealed containers with desiccants. Consider the use of excipients with low moisture content and appropriate packaging with good moisture barrier properties.[7] |
| Interaction between this compound and excipients (e.g., Maillard reaction with reducing sugars).[13] | Screen excipients for their compatibility with this compound. Avoid using excipients with known reactive impurities.[13][14] | |
| No significant degradation observed under stress conditions. | Stress conditions are not harsh enough. | Increase the duration, temperature, or concentration of the stressor. For hydrolytic degradation, refluxing in stronger acid or base (e.g., 1N HCl/NaOH) for a longer duration may be necessary. For oxidative stress, a higher concentration of hydrogen peroxide can be used. |
Data Presentation
Table 1: Example of Forced Degradation Data for a this compound Tablet Formulation
| Stress Condition | Duration | This compound Assay (%) | Total Degradation Products (%) |
| Acid Hydrolysis (0.1N HCl) | 24 hours | 92.5 | 7.5 |
| Alkaline Hydrolysis (0.1N NaOH) | 8 hours | 88.2 | 11.8 |
| Oxidative (3% H₂O₂) | 24 hours | 90.1 | 9.9 |
| Thermal (60°C) | 7 days | 95.3 | 4.7 |
| Photolytic (ICH Q1B) | 1.2 million lux hours | 98.7 | 1.3 |
Note: This table presents hypothetical data for illustrative purposes.
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines the procedure for conducting forced degradation studies on a this compound tablet formulation.
-
Sample Preparation:
-
Weigh and finely powder a sufficient number of this compound tablets to obtain a homogenous sample.
-
For each stress condition, accurately weigh a portion of the powdered tablets equivalent to one dosage unit and transfer to a suitable flask.
-
-
Stress Conditions:
-
Acid Hydrolysis: Add 10 mL of 0.1N HCl, reflux for 24 hours at 60°C.
-
Alkaline Hydrolysis: Add 10 mL of 0.1N NaOH, reflux for 8 hours at 60°C.
-
Oxidative Degradation: Add 10 mL of 3% H₂O₂, store at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the powdered tablet sample in a hot air oven at 60°C for 7 days.
-
Photolytic Degradation: Expose the powdered tablet sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[17][18][19][20] A control sample should be protected from light.
-
-
Sample Analysis:
-
After exposure, neutralize the acidic and basic solutions with an appropriate volume of base or acid, respectively.
-
Dissolve the thermal and photolytic degradation samples in a suitable solvent.
-
Dilute all samples to a final concentration suitable for HPLC analysis.
-
Filter the samples through a 0.45 µm syringe filter before injection.
-
Analyze by a validated stability-indicating HPLC method.
-
Stability-Indicating HPLC-MS Method
This method is adapted for the quantitative analysis of this compound and its degradation products in a tablet formulation.
-
Chromatographic Conditions:
-
Column: Asahipak NH2P-50 (5 µm, 2.0 mm i.d. x 150 mm) or equivalent amino-functionalized column.
-
Mobile Phase: Acetonitrile and water gradient.
-
Flow Rate: 0.2 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
Detector: Quadrupole or Time-of-Flight (TOF).
-
Scan Mode: Full scan and product ion scan for identification of degradation products.
-
-
Method Validation: The analytical method should be validated according to ICH guidelines to ensure it is stability-indicating.[21][22]
Visualizations
Caption: Workflow for forced degradation studies of this compound formulations.
Caption: Potential degradation pathways of this compound under stress conditions.
Caption: Logical workflow for troubleshooting inconsistent assay results.
References
- 1. This compound, a potent alpha-glucosidase inhibitor with thiosugar sulfonium sulfate structure, from antidiabetic ayurvedic medicine Salacia reticulata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bioactives.co.jp [bioactives.co.jp]
- 3. researchgate.net [researchgate.net]
- 4. benthamdirect.com [benthamdirect.com]
- 5. The Challenges of Chemical Stability Testing of Herbal Extracts i...: Ingenta Connect [ingentaconnect.com]
- 6. researchgate.net [researchgate.net]
- 7. STABILITY TESTING OF HERBAL NATURAL PRODUCTS | PPTX [slideshare.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Stability testing of herbal natural products and its | PPTX [slideshare.net]
- 11. Global Comparison of Stability Testing Parameters and Testing Methods for Finished Herbal Products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Understanding drug-excipient compatibility: oxidation of compound A in a solid dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. veeprho.com [veeprho.com]
- 16. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 17. q1scientific.com [q1scientific.com]
- 18. ema.europa.eu [ema.europa.eu]
- 19. database.ich.org [database.ich.org]
- 20. Q1B Photostability Testing of New Drug Substances and Products | FDA [fda.gov]
- 21. researchgate.net [researchgate.net]
- 22. The importance of method validation in herbal drug research: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
Kotalanol Technical Support Center: Optimizing Storage and Handling
This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal storage and handling of Kotalanol. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended short-term storage condition for this compound?
For short-term storage (days to weeks), it is recommended to store this compound as a dry powder in a cool, dark, and dry place. A standard laboratory refrigerator at 2-8°C is suitable.
Q2: How should I store this compound for long-term use?
For long-term storage, this compound should be stored as a dry powder at -20°C or below in a tightly sealed container to prevent moisture absorption.
Q3: What solvents are recommended for dissolving this compound?
This compound is soluble in water. For biological experiments, sterile, deionized water or a suitable buffer with a neutral to slightly acidic pH is recommended. Avoid alkaline solutions as they can cause degradation.
Q4: I am observing variable results in my bioassays. Could this be related to this compound stability?
Yes, inconsistent results can be a sign of this compound degradation. The primary cause of degradation is exposure to alkaline conditions. Ensure that all solutions and buffers used are not alkaline. It is also advisable to prepare fresh solutions for each experiment.
Q5: How can I check the integrity of my this compound sample?
The integrity of this compound can be assessed by analytical techniques such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). This method allows for the quantification of the intact this compound and the detection of any degradation products.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of biological activity | Degradation of this compound due to improper storage or handling. | 1. Verify the pH of all solutions used. This compound is susceptible to alkaline-catalyzed degradation.[1] 2. Prepare fresh stock solutions for each experiment. 3. Store stock solutions at -20°C or below and use within a short period. |
| Inconsistent experimental results | Instability of this compound in the experimental medium. | 1. Assess the stability of this compound in your specific experimental buffer and at the experimental temperature. 2. Minimize the time this compound is kept in solution before use. |
| Precipitate formation in stock solution | Poor solubility or degradation. | 1. Ensure the solvent is appropriate and of high purity. 2. Check for any visible signs of degradation (e.g., color change). 3. If precipitation persists, consider preparing a fresh stock solution at a slightly lower concentration. |
Stability Summary
While specific quantitative stability data for this compound under various conditions is limited in published literature, the following table summarizes the known stability profile based on its chemical class (thiosugar sulfonium (B1226848) salt).
| Condition | Stability Profile | Recommendation |
| pH | Known to undergo alkaline-catalyzed degradation. Stable in neutral to slightly acidic conditions. | Avoid buffers and solutions with a pH above 7. |
| Temperature | As a solid, expected to have good thermal stability, typical for sulfonium salts. Stability in solution is temperature-dependent. | Store stock solutions frozen (-20°C or -80°C). Avoid repeated freeze-thaw cycles. |
| Light | Photostability has not been extensively studied. As a general precaution, protect from light. | Store in amber vials or in the dark. |
| Oxidation | Susceptibility to oxidation has not been detailed. | To minimize oxidation, consider degassing solvents and storing under an inert atmosphere (e.g., nitrogen or argon) for long-term storage of solutions. |
Experimental Protocols
Protocol for Assessing this compound Stability
This protocol outlines a general method to assess the stability of this compound in a specific buffer or solvent system using HPLC-MS.
1. Materials:
- This compound
- High-purity solvent/buffer of interest
- HPLC-grade acetonitrile
- HPLC-grade water
- Formic acid (or other suitable modifier)
- HPLC system with a C18 column
- Mass spectrometer
2. Procedure:
- Prepare this compound Stock Solution: Accurately weigh a known amount of this compound and dissolve it in the solvent/buffer of interest to a final concentration of 1 mg/mL.
- Initial Analysis (T=0): Immediately analyze the freshly prepared solution by HPLC-MS to determine the initial peak area of intact this compound.
- Incubation: Aliquot the stock solution into several vials and store them under the desired test conditions (e.g., different temperatures, light exposure).
- Time-Point Analysis: At specified time points (e.g., 1, 3, 7, 14, 30 days), remove a vial from the test condition and analyze the sample by HPLC-MS.
- Data Analysis: Compare the peak area of this compound at each time point to the initial peak area (T=0) to calculate the percentage of this compound remaining. The appearance of new peaks may indicate degradation products.
3. HPLC-MS Conditions (Example):
- Column: C18, 2.1 x 50 mm, 1.8 µm
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- Gradient: Start at 5% B, increase to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
- Flow Rate: 0.3 mL/min
- Injection Volume: 5 µL
- MS Detection: Positive ion mode, scan for the m/z of this compound.
Visualizations
References
Technical Support Center: Kotalanol Experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with Kotalanol, a potent alpha-glucosidase inhibitor.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a natural, potent alpha-glucosidase inhibitor isolated from the plant Salacia reticulata.[1][3][4] Its primary mechanism of action is the inhibition of alpha-glucosidase enzymes in the small intestine, which are responsible for breaking down complex carbohydrates into glucose.[5][6] By inhibiting these enzymes, this compound delays carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels.[6]
Q2: What are the key applications of this compound in research?
A2: this compound is primarily investigated for its potential as an anti-diabetic agent due to its potent alpha-glucosidase inhibitory activity.[1][4] Research applications include studying enzyme kinetics, developing novel therapeutics for type 2 diabetes, and investigating the role of carbohydrate metabolism in various physiological processes.
Q3: How should this compound be stored?
A3: While specific stability data is not widely published, as a complex organic molecule, this compound should be stored in a cool, dry place, protected from light to prevent degradation. For long-term storage, it is advisable to store it at -20°C or below.
Troubleshooting Guide for Alpha-Glucosidase Inhibition Assays
This guide addresses common issues encountered during in vitro alpha-glucosidase inhibition assays using this compound.
Q4: My this compound stock solution appears cloudy or insoluble. What should I do?
A4: this compound is a water-soluble compound. If you observe insolubility, consider the following:
-
Solvent: Ensure you are using a suitable aqueous buffer (e.g., phosphate (B84403) buffer, pH 6.8) for dissolution.
-
Concentration: You may be exceeding the solubility limit. Try preparing a more dilute stock solution.
-
Purity: Impurities in the synthesized or isolated this compound can affect solubility. Consider re-purifying your compound if issues persist.
Q5: I am observing inconsistent or non-reproducible IC50 values for this compound. What are the potential causes?
A5: Inconsistent IC50 values can arise from several factors:
-
Pipetting Errors: Small volume variations can significantly impact results. Ensure your pipettes are calibrated and use proper pipetting techniques.
-
Reagent Stability: Alpha-glucosidase is sensitive to temperature and storage conditions. Ensure the enzyme is stored correctly and thawed on ice before use. Substrate solutions should also be freshly prepared.
-
Incubation Times: Adhere strictly to the specified incubation times for the enzyme-inhibitor and enzyme-substrate reactions.
-
Plate Reader Settings: Ensure the correct wavelength is used for absorbance readings and that the plate reader has been properly calibrated.
Q6: I am not observing any significant inhibition of alpha-glucosidase activity, even at high concentrations of this compound. What could be the problem?
A6: A lack of inhibition can be due to several reasons:
-
Inactive this compound: The compound may have degraded due to improper storage or handling.
-
Inactive Enzyme: The alpha-glucosidase may have lost its activity. It's advisable to run a positive control with a known inhibitor like acarbose (B1664774) to verify enzyme activity.[6][7]
-
Incorrect Assay Conditions: The pH of the buffer is critical for enzyme activity. Ensure the buffer pH is optimal for the specific alpha-glucosidase being used (typically pH 6.8).
-
Substrate Concentration: Very high substrate concentrations can sometimes overcome the effect of a competitive inhibitor. Review your substrate concentration in relation to its Km value.
Q7: The background absorbance in my assay is too high. How can I reduce it?
A7: High background absorbance can be caused by:
-
Substrate Instability: The substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), can spontaneously hydrolyze over time. Prepare fresh substrate solutions for each experiment.
-
Contamination: Ensure all reagents and labware are free from contaminants that might absorb at the detection wavelength.
-
Reaction Time: Prolonged incubation times can lead to increased background. Optimize the incubation time to ensure a linear reaction rate.
Experimental Protocols
In Vitro Alpha-Glucosidase Inhibition Assay
This protocol is a standard method to determine the inhibitory activity of this compound against alpha-glucosidase.
Materials:
-
This compound
-
Alpha-glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Acarbose (positive control)
-
Phosphate buffer (100 mM, pH 6.8)
-
Sodium carbonate (Na2CO3) solution (0.1 M)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagent Solutions:
-
Prepare a stock solution of this compound in phosphate buffer.
-
Prepare a series of dilutions of this compound from the stock solution.
-
Prepare a stock solution of acarbose in phosphate buffer.
-
Prepare a solution of alpha-glucosidase (0.5 U/mL) in phosphate buffer.
-
Prepare a solution of pNPG (5 mM) in phosphate buffer.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add 50 µL of the this compound dilution (or acarbose for positive control, or buffer for the blank).
-
Add 100 µL of the alpha-glucosidase solution to each well.
-
Incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the pNPG solution to each well.
-
Incubate the plate at 25°C for 5 minutes.
-
Stop the reaction by adding 100 µL of the Na2CO3 solution to each well.
-
Read the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The IC50 value (the concentration of this compound that inhibits 50% of the enzyme activity) can be determined by plotting the percentage of inhibition against the log of the this compound concentration.
-
Data Presentation
| Compound | Target Enzyme | IC50 (µM) | Reference |
| This compound | Sucrase | More potent than Acarbose | [1] |
| This compound Isomer | ntMGAM | 0.20 ± 0.02 | [8] |
| This compound | ntMGAM | 0.19 ± 0.03 | [8] |
ntMGAM: N-terminal catalytic domain of intestinal human maltase glucoamylase
Visualizations
Experimental Workflow for Alpha-Glucosidase Inhibition Assay
Caption: Workflow of the in vitro alpha-glucosidase inhibition assay.
This compound's Competitive Inhibition of Alpha-Glucosidase
Caption: this compound competitively inhibits alpha-glucosidase.
References
- 1. This compound, a potent alpha-glucosidase inhibitor with thiosugar sulfonium sulfate structure, from antidiabetic ayurvedic medicine Salacia reticulata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a Potent α-Glucosidase Inhibitor with Thiosugar Sulfonium Sulfate Structure, from Antidiabetic Ayurvedic Medicine Salacia reticulata [jstage.jst.go.jp]
- 3. Towards the elusive structure of this compound, a naturally occurring glucosidase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A review of antidiabetic active thiosugar sulfoniums, salacinol and neothis compound, from plants of the genus Salacia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. α-Glucosidase Inhibitory Activity of Selected Malaysian Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jbums.org [jbums.org]
- 7. jyoungpharm.org [jyoungpharm.org]
- 8. Synthesis of a biologically active isomer of this compound, a naturally occurring glucosidase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Kotalanol vs. Acarbose: A Comparative Analysis of α-Glucosidase Inhibitors
In the landscape of therapeutic agents for managing type 2 diabetes, α-glucosidase inhibitors play a crucial role by delaying carbohydrate digestion and reducing postprandial hyperglycemia. Acarbose (B1664774), a well-established synthetic drug, has long been a clinical standard. However, natural compounds have emerged as potent alternatives, with Kotalanol, isolated from the traditional Ayurvedic medicinal plant Salacia reticulata, demonstrating significant promise. This guide provides a detailed, data-driven comparison of this compound and acarbose for researchers, scientists, and drug development professionals.
Mechanism of Action: Competitive Inhibition of α-Glucosidase
Both this compound and acarbose share a common mechanism of action: the competitive and reversible inhibition of α-glucosidase enzymes in the brush border of the small intestine.[1][2] These enzymes, including sucrase, maltase, and isomaltase, are responsible for breaking down complex carbohydrates into absorbable monosaccharides like glucose. By binding to the active site of these enzymes, this compound and acarbose prevent the digestion of carbohydrates, thereby slowing the absorption of glucose into the bloodstream and mitigating sharp spikes in blood glucose levels after meals.[1][2]
Mechanism of α-Glucosidase Inhibition.
Comparative Efficacy: In Vitro Inhibition Data
This compound has demonstrated more potent in vitro inhibitory activity against certain α-glucosidase enzymes compared to acarbose.[3] The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of enzyme inhibitors, with a lower IC50 value indicating greater potency. While IC50 values for acarbose can vary depending on the experimental conditions, studies have shown this compound to be a particularly strong inhibitor of sucrase.[3][4]
| Inhibitor | Enzyme | IC50 (μM) | Source |
| This compound | Maltase | 0.227 | [4] |
| Sucrase | 0.186 | [4] | |
| Isomaltase | 0.099 | [4] | |
| Acarbose | α-Glucosidase (yeast) | ~250-1,500* | [5][6][7] |
*The IC50 values for acarbose against yeast α-glucosidase vary significantly across different studies due to differing experimental conditions such as enzyme and substrate concentrations, and incubation times.[5]
Experimental Protocols
In Vitro α-Glucosidase Inhibition Assay
A commonly employed method for assessing the inhibitory activity of compounds like this compound and acarbose is the in vitro α-glucosidase inhibition assay using p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate.
Objective: To determine the concentration of the inhibitor required to inhibit 50% of the α-glucosidase activity (IC50).
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Test compounds (this compound, Acarbose)
-
Phosphate (B84403) buffer (0.1 M, pH 6.8)
-
Sodium carbonate (Na₂CO₃) solution (0.2 M)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Dissolve the α-glucosidase enzyme in phosphate buffer.
-
Dissolve the pNPG substrate in phosphate buffer.
-
Dissolve the test compounds and acarbose (positive control) in DMSO and then dilute to various concentrations with phosphate buffer.
-
-
Assay Protocol:
-
Add 50 µL of the test compound solution or control to the wells of a 96-well microplate.
-
Add 100 µL of the α-glucosidase solution to each well.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the pNPG solution to each well.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 50 µL of sodium carbonate solution.
-
Measure the absorbance of the yellow-colored p-nitrophenol product at 405 nm using a microplate reader.
-
-
Calculation of Inhibition:
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
-
Experimental Workflow for α-Glucosidase Inhibition Assay.
In Vivo Effects and Clinical Considerations
Acarbose has been extensively studied in clinical trials and is used as a prescription medication for type 2 diabetes.[8] It is known to effectively reduce postprandial blood glucose and HbA1c levels.[9] However, its use is often associated with gastrointestinal side effects such as flatulence and diarrhea, which are a direct result of the undigested carbohydrates reaching the colon and undergoing fermentation by gut bacteria.[2]
In vivo studies on this compound and extracts of Salacia reticulata have demonstrated significant suppression of postprandial blood glucose levels in animal models.[10] While direct, head-to-head clinical trials comparing the efficacy and side-effect profiles of purified this compound and acarbose are lacking, the potent in vitro activity of this compound suggests it could be a highly effective agent. The natural origin of this compound may also be perceived as an advantage by some, though rigorous safety and toxicology studies are essential for any new therapeutic candidate.
Conclusion
This compound, a natural compound from Salacia reticulata, presents a compelling profile as a potent α-glucosidase inhibitor, in some instances surpassing the in vitro efficacy of the established drug, acarbose. Its strong inhibition of key carbohydrate-digesting enzymes highlights its potential as a therapeutic agent for managing postprandial hyperglycemia in type 2 diabetes. While acarbose has a well-documented clinical history, the gastrointestinal side effects can limit its tolerability. Future research, including comprehensive in vivo comparative studies and human clinical trials, will be crucial to fully elucidate the therapeutic potential and safety profile of this compound as a viable alternative or adjunct to current antidiabetic therapies. The development of standardized and validated analytical methods for quantifying this compound in Salacia extracts will also be vital for quality control and clinical development.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a potent alpha-glucosidase inhibitor with thiosugar sulfonium sulfate structure, from antidiabetic ayurvedic medicine Salacia reticulata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A review of alpha-glucosidase inhibitors from plants as potential candidates for the treatment of type-2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antioxidant activity, α-glucosidase inhibition and phytochemical profiling of Hyophorbe lagenicaulis leaf extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. α-Glucosidase Inhibitory Activity of Selected Malaysian Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2.4.2. Alpha-Glucosidase Inhibitory Assay [bio-protocol.org]
- 9. Reduction of glycosylated hemoglobin and postprandial hyperglycemia by acarbose in patients with NIDDM. A placebo-controlled dose-comparison study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. eurekaselect.com [eurekaselect.com]
- 11. Quantitative determination of potent alpha-glucosidase inhibitors, salacinol and this compound, in Salacia species using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Kotalanol vs. Miglitol: A Comparative Guide on Their Mechanisms of Action as Alpha-Glucosidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of kotalanol and miglitol (B1676588), two prominent alpha-glucosidase inhibitors. While both compounds effectively inhibit the enzymes responsible for carbohydrate digestion, their distinct mechanisms of action and inhibitory profiles present different therapeutic opportunities. This document synthesizes available experimental data to offer a clear comparison for research and drug development purposes.
Mechanism of Action: A Tale of Two Inhibitors
Both this compound and miglitol exert their primary therapeutic effect by inhibiting alpha-glucosidase enzymes in the brush border of the small intestine.[1][2] This inhibition delays the breakdown of complex carbohydrates into absorbable monosaccharides, thereby reducing postprandial hyperglycemia.[1][2]
This compound , a natural compound isolated from the plant Salacia reticulata, is a potent alpha-glucosidase inhibitor with a unique thiosugar sulfonium (B1226848) sulfate (B86663) structure.[3] Its mechanism is characterized by a highly effective, competitive inhibition of sucrase and other disaccharidases.[3]
Miglitol , a synthetic derivative of 1-deoxynojirimycin, also acts as a competitive and reversible inhibitor of alpha-glucosidases.[4] However, emerging research has unveiled a secondary mechanism of action for miglitol that distinguishes it from this compound. Studies have shown that miglitol can also activate sodium-glucose cotransporter 3 (SGLT3), which in turn potentiates the secretion of glucagon-like peptide-1 (GLP-1). This dual action not only delays glucose absorption but may also enhance insulin (B600854) secretion and promote satiety, offering a multifaceted approach to glycemic control.
dot
Caption: Comparative signaling pathways of this compound and Miglitol.
Quantitative Data Presentation: Inhibitory Potency
The following table summarizes the available half-maximal inhibitory concentration (IC50) values for this compound and miglitol against various alpha-glucosidase enzymes. It is important to note that the experimental conditions and enzyme sources may vary between studies, which can influence the absolute IC50 values.
| Compound | Enzyme | Source | IC50 (µM) |
| This compound | Sucrase | Rat Intestinal | Potent |
| Maltase | Human | ~3.9 - 4.9 | |
| Miglitol | α-Glucosidases (general) | Human Lysosomal | 0.35 |
| Sucrase | Rat | 0.11 | |
| Maltase | Rat | 1.3 | |
| Isomaltase | Rat | 1.2 |
Experimental Protocols: Alpha-Glucosidase Inhibition Assay
A standardized in vitro alpha-glucosidase inhibition assay is crucial for the comparative evaluation of inhibitors like this compound and miglitol. The following protocol outlines a common methodology.
Objective: To determine the in vitro inhibitory activity of a test compound against alpha-glucosidase.
Materials:
-
Alpha-glucosidase enzyme (e.g., from Saccharomyces cerevisiae or human intestinal extract)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
Phosphate (B84403) buffer (pH 6.8)
-
Test compounds (this compound, Miglitol) dissolved in a suitable solvent (e.g., DMSO)
-
Sodium carbonate (Na2CO3) solution to stop the reaction
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the alpha-glucosidase enzyme in phosphate buffer.
-
Prepare a stock solution of the pNPG substrate in phosphate buffer.
-
Prepare serial dilutions of the test compounds (this compound and miglitol) and a positive control (e.g., acarbose) in the buffer.
-
-
Assay in 96-Well Plate:
-
Add a specific volume of the enzyme solution to each well of the microplate.
-
Add an equal volume of the different concentrations of the test compounds or the positive control to the respective wells.
-
Pre-incubate the plate at 37°C for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiation and Termination of the Reaction:
-
Initiate the enzymatic reaction by adding the pNPG substrate to all wells.
-
Incubate the plate at 37°C for a specific duration (e.g., 20-30 minutes).
-
Stop the reaction by adding sodium carbonate solution to each well.
-
-
Measurement and Analysis:
-
Measure the absorbance of the yellow-colored p-nitrophenol produced at 405 nm using a microplate reader.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The IC50 value, the concentration of the inhibitor required to inhibit 50% of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
dot
Caption: A typical experimental workflow for an α-glucosidase inhibition assay.
Conclusion
This compound and miglitol are both effective alpha-glucosidase inhibitors with distinct profiles. This compound, a natural product, demonstrates potent and broad-spectrum inhibition of intestinal alpha-glucosidases. Miglitol, a synthetic compound, exhibits a dual mechanism of action by not only inhibiting alpha-glucosidases but also activating SGLT3 to enhance GLP-1 secretion. This secondary mechanism of miglitol may offer additional therapeutic benefits in the management of type 2 diabetes. The choice between these inhibitors for further research and development will depend on the specific therapeutic goals, whether it be potent, direct enzyme inhibition or a multi-faceted approach to glycemic control. Further head-to-head comparative studies using human intestinal enzymes are warranted to provide a more definitive comparison of their inhibitory potencies.
References
- 1. In vitro α-glucosidase inhibitory assay [protocols.io]
- 2. Alpha Glucosidase Inhibitors | Johns Hopkins Diabetes Guide [hopkinsguides.com]
- 3. This compound, a potent alpha-glucosidase inhibitor with thiosugar sulfonium sulfate structure, from antidiabetic ayurvedic medicine Salacia reticulata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Miglitol, a new alpha-glucosidase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Kotalanol and Synthetic Alpha-Glucosidase Inhibitors
This guide offers an objective, data-driven comparison between the natural alpha-glucosidase inhibitor, Kotalanol, and its synthetic counterparts. It is intended for researchers, scientists, and drug development professionals, providing supporting experimental data and detailed methodologies to inform research and development decisions.
Introduction to Alpha-Glucosidase Inhibitors
Alpha-glucosidase inhibitors (AGIs) represent a key therapeutic class for managing type 2 diabetes mellitus.[1] Located in the brush border of the small intestine, alpha-glucosidase enzymes are responsible for breaking down complex carbohydrates into absorbable monosaccharides, such as glucose.[2][3] AGIs work by competitively inhibiting these enzymes, which delays carbohydrate digestion and absorption, thereby reducing the characteristic postprandial spike in blood glucose levels.[1][3][4]
This compound is a potent, naturally occurring alpha-glucosidase inhibitor isolated from the traditional Ayurvedic medicinal plant Salacia reticulata.[5][6][7] Its unique structure features a thiosugar sulfonium (B1226848) sulfate (B86663) inner salt.[5][7] The most commonly prescribed synthetic AGIs include Acarbose (B1664774) , a pseudo-carbohydrate from microbial sources, Voglibose , and Miglitol , which is derived from 1-deoxynojirimycin.[3][4] These agents are widely used in clinical practice, but their application can be limited by gastrointestinal side effects.[8][9]
Comparative Efficacy: Inhibitory Potency (IC50)
The half-maximal inhibitory concentration (IC50) value is a critical measure of an inhibitor's potency. A lower IC50 value signifies greater efficacy at inhibiting enzyme activity. The table below summarizes the comparative IC50 values of this compound and synthetic inhibitors against sucrase, a key intestinal alpha-glucosidase.
| Inhibitor | Sucrase IC50 (µM) |
| This compound | Potent, stronger than Acarbose |
| Acarbose | 750.1 µM |
| Voglibose | Generally more potent than Acarbose |
| Miglitol | Efficacy comparable to other AGIs |
Mechanism of Action
Both natural and synthetic alpha-glucosidase inhibitors share a common mechanism of action. They act as competitive inhibitors at the site of carbohydrate digestion in the small intestine.[12] By mimicking the structure of dietary carbohydrates, they bind to the active site of alpha-glucosidase enzymes, preventing the breakdown of complex sugars into absorbable glucose.[3][4] This delayed glucose absorption helps to manage post-meal blood sugar levels.
Caption: Competitive inhibition of α-glucosidase by AGIs in the small intestine.
Experimental Protocols
The evaluation of alpha-glucosidase inhibitors relies on standardized in vitro assays. The following protocol outlines a common method for determining the inhibitory activity and IC50 value of a given compound.
Objective: To quantify the in vitro alpha-glucosidase inhibitory activity of a test compound (e.g., this compound) compared to a standard inhibitor (e.g., Acarbose).
Principle: This colorimetric assay measures the amount of p-nitrophenol (pNP) released from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) by the action of α-glucosidase.[2] The presence of an inhibitor reduces the rate of pNP formation, which is quantified by measuring absorbance at 405 nm.[2][13]
Materials:
-
Yeast α-glucosidase (EC 3.2.1.20) solution (e.g., 0.5 - 2 U/mL)[2][13]
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) solution (substrate)[2]
-
Test compounds (this compound, synthetic AGIs) at various concentrations
-
Acarbose (as a positive control)[14]
-
Sodium carbonate (Na₂CO₃) solution (to stop the reaction)[2][13]
-
96-well microplate and reader[2]
Procedure:
Caption: Standard workflow for an in vitro α-glucosidase inhibition assay.
Data Analysis: The percentage of enzyme inhibition is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100[15]
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentrations and performing a regression analysis.[15]
Safety and Side Effect Profile
The primary side effects of alpha-glucosidase inhibitors are gastrointestinal in nature.[8] They arise from the fermentation of undigested carbohydrates by bacteria in the colon, leading to gas formation.[1]
| Inhibitor | Common Side Effects | Notes |
| This compound (from Salacia) | Well-tolerated in human studies with no significant adverse effects reported.[16][17] | Long-term safety data from large clinical trials is less extensive than for synthetic drugs. |
| Acarbose | Flatulence, diarrhea, abdominal distension, and pain.[4][10] | Side effects are common and can lead to treatment discontinuation.[8] Rarely linked with hepatitis.[1] |
| Miglitol | Flatulence, diarrhea, abdominal pain.[4] | Almost completely absorbed in the small intestine, unlike acarbose and voglibose.[4] |
| Voglibose | Flatulence, abdominal distension.[11] | Often associated with fewer gastrointestinal side effects compared to acarbose.[8][11] |
Conclusion
This compound, a natural inhibitor from Salacia reticulata, demonstrates potent alpha-glucosidase inhibitory activity, proving more effective than Acarbose in preclinical assessments.[5][7] Its use in traditional medicine and favorable tolerability in initial human studies suggest a strong safety profile.[16][17]
Synthetic inhibitors like Acarbose, Miglitol, and Voglibose are established clinical options for managing type 2 diabetes.[8] However, their utility is often hampered by significant gastrointestinal side effects.[8][10] Voglibose is noted for having a somewhat better balance of efficacy and tolerability among the synthetic options.[11]
For drug development professionals, this compound and its derivatives represent a promising avenue for creating next-generation alpha-glucosidase inhibitors with potentially improved efficacy and fewer side effects. Further head-to-head clinical trials are essential to rigorously compare the long-term effectiveness and safety of this compound against currently prescribed synthetic agents.
References
- 1. Alpha Glucosidase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A review of alpha-glucosidase inhibitors from plants as potential candidates for the treatment of type-2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. This compound, a potent alpha-glucosidase inhibitor with thiosugar sulfonium sulfate structure, from antidiabetic ayurvedic medicine Salacia reticulata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Towards the elusive structure of this compound, a naturally occurring glucosidase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a Potent α-Glucosidase Inhibitor with Thiosugar Sulfonium Sulfate Structure, from Antidiabetic Ayurvedic Medicine Salacia reticulata [jstage.jst.go.jp]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis, in vitro anti-α-glucosidase evaluations, and computational studies of new phthalimide-phenoxy-1,2,3-triazole-N-phenyl (or benzyl) acetamides as potential anti-diabetic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. In vitro α-glucosidase inhibitory assay [protocols.io]
- 14. 2.4.2. Alpha-Glucosidase Inhibitory Assay [bio-protocol.org]
- 15. impactfactor.org [impactfactor.org]
- 16. Anti‐diabetic and Anti‐hyperlipidemic Effects and Safety of Salacia reticulata and Related Species - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Anti-diabetic and Anti-hyperlipidemic Effects and Safety of Salacia reticulata and Related Species - PubMed [pubmed.ncbi.nlm.nih.gov]
Kotalanol vs. Placebo: An Evidence-Based Comparison in the Context of Pre-clinical and Clinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Kotalanol and placebo, focusing on available data from pre-clinical studies and clinical trials involving extracts containing this compound. While direct clinical trial data for isolated this compound against a placebo is not currently available in published literature, this document synthesizes the existing evidence to offer a comprehensive overview of its potential therapeutic effects, primarily concerning glycemic control.
Executive Summary
This compound is a potent, naturally occurring alpha-glucosidase inhibitor isolated from the plant Salacia reticulata.[1] This plant has a history of use in traditional Ayurvedic medicine for the management of diabetes.[1] Pre-clinical studies have demonstrated the significant alpha-glucosidase inhibitory activity of this compound, suggesting its potential for managing postprandial hyperglycemia. Clinical trials have been conducted on extracts of Salacia reticulata, which contains this compound, providing insights into its effects in humans compared to a placebo.
Data Presentation
The following tables summarize the available quantitative data from both in-vitro studies of this compound and clinical trials of Salacia reticulata extract.
Table 1: In-Vitro Alpha-Glucosidase Inhibitory Activity
This table presents the half-maximal inhibitory concentration (IC50) values of this compound compared to Acarbose, a commercially available alpha-glucosidase inhibitor. Lower IC50 values indicate greater potency.
| Compound | Enzyme Source | Substrate | IC50 (µM) | Reference |
| This compound | Human Maltase | Maltose | 0.19 ± 0.03 | [2] |
| Acarbose | Not Specified | Not Specified | Varies widely (0.0013–1998.79 µM) | [3] |
Note: The wide range of reported IC50 values for Acarbose can be attributed to different experimental conditions, including enzyme source, substrate concentration, and incubation times.[3]
Table 2: Clinical Trial Data of Salacia reticulata Extract vs. Placebo
This table summarizes the results of a placebo-controlled, cross-over trial investigating the effects of a diet containing Salacia reticulata extract (SRE) in individuals with mild type 2 diabetes.[4]
| Parameter | SRE-Containing Diet Group (Change) | Placebo-Diet Group (Change) | Significance |
| Fasting Plasma Glucose | Significant Reduction | No Change | p < 0.05 |
| HbA1c | Significant Reduction | No Change | p < 0.05 |
| Body Mass Index (BMI) | Significant Reduction | No Change | p < 0.05 |
Source: Adapted from a study on the effects of a diet containing Salacia reticulata on mild type 2 diabetes in humans.[4][5]
Experimental Protocols
In-Vitro Alpha-Glucosidase Inhibition Assay (General Methodology)
The inhibitory activity of this compound is typically assessed by measuring its ability to inhibit the enzymatic activity of alpha-glucosidase. A common method involves the following steps:
-
Enzyme and Substrate Preparation: A solution of alpha-glucosidase (e.g., from yeast or mammalian sources) and a carbohydrate substrate (e.g., p-nitrophenyl-α-D-glucopyranoside (pNPG), maltose, or sucrose) are prepared in a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.8).
-
Incubation: The enzyme is pre-incubated with varying concentrations of the inhibitor (this compound) for a specific period at a controlled temperature (e.g., 37°C).
-
Reaction Initiation: The substrate is added to the enzyme-inhibitor mixture to start the reaction.
-
Measurement: The rate of product formation is measured over time, often by monitoring the absorbance of a chromogenic product at a specific wavelength.
-
IC50 Determination: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is calculated by plotting the percentage of inhibition against the inhibitor concentration.
Clinical Trial of Salacia reticulata Extract
The clinical trial summarized in Table 2 was a placebo-controlled, cross-over study designed to evaluate the clinical usefulness of a Salacia reticulata extract (SRE) for the prevention or treatment of type 2 diabetes.[4]
-
Study Design: A placebo-controlled, cross-over trial.[4]
-
Participants: 20 individuals with mild type 2 diabetes who were not on drug therapy.[4]
-
Intervention: Participants were divided into two groups. Each group followed a diet containing SRE (240mg/day) and a control diet (placebo) for six weeks.[4][5] After the initial six weeks, the groups were crossed over to the other diet for another six weeks.
-
Data Collection: Blood samples were collected before and after each six-week period for laboratory examination of fasting plasma glucose and HbA1c. Body Mass Index (BMI) was also measured.[4]
-
Outcome Measures: The primary outcomes were changes in fasting plasma glucose levels, HbA1c, and BMI.[4]
Mandatory Visualization
Mechanism of Action: Alpha-Glucosidase Inhibition by this compound
The following diagram illustrates the mechanism by which this compound inhibits the alpha-glucosidase enzyme in the small intestine, thereby reducing the absorption of glucose into the bloodstream.
Caption: this compound inhibits alpha-glucosidase, slowing carbohydrate digestion and glucose absorption.
Workflow of a Placebo-Controlled, Cross-Over Clinical Trial
This diagram outlines the general workflow of the clinical trial that investigated the effects of Salacia reticulata extract.
Caption: Workflow of the SRE placebo-controlled, cross-over clinical trial.
References
- 1. This compound, a potent alpha-glucosidase inhibitor with thiosugar sulfonium sulfate structure, from antidiabetic ayurvedic medicine Salacia reticulata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of a biologically active isomer of this compound, a naturally occurring glucosidase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A review of alpha-glucosidase inhibitors from plants as potential candidates for the treatment of type-2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of a diet containing Salacia reticulata on mild type 2 diabetes in humans. A placebo-controlled, cross-over trial. | Semantic Scholar [semanticscholar.org]
Kotalanol in Combination Therapy: A Comparative Guide to Synergistic Anti-Diabetic Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kotalanol, a potent natural α-glucosidase inhibitor isolated from Salacia reticulata, has garnered significant interest for its anti-diabetic properties.[1][2] Its primary mechanism involves the inhibition of α-glucosidase enzymes in the small intestine, which delays carbohydrate digestion and reduces postprandial hyperglycemia.[3][4] While this compound demonstrates efficacy as a monotherapy, its true potential may lie in synergistic combinations with existing anti-diabetic drugs. This guide provides a comprehensive comparison of the known and potential synergistic effects of this compound with three major classes of anti-diabetic medications: biguanides (metformin), sulfonylureas, and dipeptidyl peptidase-4 (DPP-4) inhibitors.
Direct clinical trials on the synergistic effects of purified this compound with other anti-diabetic drugs are limited. However, by examining studies on other α-glucosidase inhibitors with similar mechanisms, we can infer the potential for enhanced glycemic control and complementary pathway modulation.
Mechanisms of Action: A Foundation for Synergy
Understanding the distinct mechanisms of action for each drug class is crucial to appreciating their potential for synergistic interaction with this compound.
-
This compound (α-Glucosidase Inhibitor): this compound competitively and reversibly inhibits α-glucosidase enzymes (e.g., sucrase, maltase) in the brush border of the small intestine. This action slows the breakdown of complex carbohydrates into absorbable monosaccharides, thereby blunting the sharp rise in blood glucose after meals.[5][6]
-
Metformin (B114582) (Biguanide): Metformin's primary effect is to decrease hepatic glucose production. It also improves insulin (B600854) sensitivity in peripheral tissues, such as muscle, by activating AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism.[7][8][9]
-
Sulfonylureas (e.g., Glibenclamide, Glipizide): Sulfonylureas act by stimulating insulin secretion from the pancreatic β-cells. They achieve this by binding to and closing ATP-sensitive potassium (K-ATP) channels on the β-cell membrane, leading to depolarization and subsequent insulin release.[10][11][12][13]
-
DPP-4 Inhibitors (e.g., Sitagliptin (B1680988), Vildagliptin): These agents increase the levels of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme that degrades them.[14][15][16] Enhanced incretin levels lead to glucose-dependent insulin secretion and suppression of glucagon (B607659) release.
Quantitative Data on Combination Therapies
While specific data for this compound is sparse, studies on other α-glucosidase inhibitors in combination with metformin, sulfonylureas, and DPP-4 inhibitors provide valuable insights into the potential for synergistic or additive effects.
| Combination Therapy | Key Findings | Supporting Evidence |
| α-Glucosidase Inhibitor + Metformin | The combination of an α-glucosidase inhibitor (miglitol) with metformin resulted in significantly greater reductions in HbA1c and postprandial plasma glucose levels compared to metformin monotherapy. This suggests a synergistic effect on glycemic control.[17][18] Another study showed that the addition of acarbose (B1664774) to metformin therapy led to significant improvements in glycemic control.[19] | A study on miglitol (B1676588) and metformin combination therapy demonstrated a marked synergistic effect on glycemic control.[17] A separate study concluded that acarbose is a safe and valuable adjunct to metformin treatment in poorly-controlled patients with NIDDM.[19] |
| α-Glucosidase Inhibitor + Sulfonylurea | Combination therapy of an α-glucosidase inhibitor (voglibose) with a sulfonylurea was shown to be effective in controlling plasma glucose in patients with type 2 diabetes.[20][21] A study on "Kothala Himbutu tea," which contains this compound, showed a trend towards a reduced required daily dose of glibenclamide, although this finding was not statistically significant (P=0.07).[22] The addition of acarbose to sulfonylurea therapy also significantly improved glycemic control.[19] | A multicentre study concluded that the combined use of voglibose (B1684032) and sulfonylurea drugs may be effective in controlling plasma glucose.[20] A double-blind, randomized, placebo-controlled crossover study on a herbal preparation containing Salacia reticulata suggested a potential for reducing the required dose of glibenclamide.[22] |
| α-Glucosidase Inhibitor + DPP-4 Inhibitor | A systematic review and meta-analysis concluded that the combination of a DPP-4 inhibitor and an α-glucosidase inhibitor may provide an additive or synergistic glucose-lowering effect due to their complementary modes of action.[23][24] Studies have shown that this combination leads to a greater reduction in HbA1c, fasting plasma glucose, and 2-hour postprandial plasma glucose levels compared to an α-glucosidase inhibitor alone, without increasing the risk of hypoglycemia or weight gain.[23][25] A study on miglitol and sitagliptin combination showed a synergistic increase in active GLP-1 levels.[26] | A systematic review and meta-analysis of five studies concluded that the addition of a DPP-4 inhibitor to patients inadequately controlled with an α-glucosidase inhibitor achieved better glycemic control.[23][24] A study in mice demonstrated that the combination of miglitol and sitagliptin had both complementary and synergistic effects.[26] |
Signaling Pathways and Synergistic Mechanisms
The potential for synergy arises from the complementary targeting of different aspects of glucose homeostasis.
This compound and Metformin: A Dual Approach to Glucose Control
This compound's reduction of glucose absorption from the gut complements metformin's suppression of hepatic glucose output and enhancement of peripheral glucose uptake. This dual action can lead to a more comprehensive control of blood glucose levels throughout the day.
This compound and Sulfonylureas: Managing Postprandial Glucose and Enhancing Insulin Secretion
By reducing the post-meal glucose spike, this compound can lessen the demand on pancreatic β-cells. This may allow sulfonylureas to work more effectively at lower doses, potentially reducing the risk of hypoglycemia and β-cell exhaustion over time.
References
- 1. This compound, a potent alpha-glucosidase inhibitor with thiosugar sulfonium sulfate structure, from antidiabetic ayurvedic medicine Salacia reticulata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure proof and synthesis of this compound and de-O-sulfonated this compound, glycosidase inhibitors isolated from an herbal remedy for the treatment of type-2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 5. researchgate.net [researchgate.net]
- 6. ijeais.org [ijeais.org]
- 7. Role of AMP-activated protein kinase in mechanism of metformin action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The role of AMPK-dependent pathways in cellular and molecular mechanisms of metformin: a new perspective for treatment and prevention of diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. Molecular action of sulphonylureas on KATP channels: a real partnership between drugs and nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Video: Oral Hypoglycemic Agents: Sulfonylureas [jove.com]
- 12. droracle.ai [droracle.ai]
- 13. diabetesjournals.org [diabetesjournals.org]
- 14. Dipeptidyl peptidase-4 inhibitors: Novel mechanism of actions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. DPP-4 inhibitors and GLP-1RAs: cardiovascular safety and benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 17. diabetesjournals.org [diabetesjournals.org]
- 18. Potential pharmacokinetics interference between alpha-glucosidase inhibitors and other oral antidiabetic agents - ProQuest [proquest.com]
- 19. Effects of alpha-glucosidase inhibitor (acarbose) combined with sulfonylurea or sulfonylurea and metformin in treatment of non-insulin-dependent diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Effect of an alpha-glucosidase inhibitor (voglibose), in combination with sulphonylureas, on glycaemic control in type 2 diabetes patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Combination therapy of alpha-glucosidase inhibitor and a sulfonylurea compound prolongs the duration of good glycemic control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Efficacy and safety of combination therapy with an α-glucosidase inhibitor and a dipeptidyl peptidase-4 inhibitor in patients with type 2 diabetes mellitus: A systematic review with meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Efficacy and safety of combination therapy with an α‐glucosidase inhibitor and a dipeptidyl peptidase‐4 inhibitor in patients with type 2 diabetes mellitus: A systematic review with meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Synergistic effect of α-glucosidase inhibitors and dipeptidyl peptidase 4 inhibitor treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Kotalanol Isomers' Activity on α-Glucosidase Enzymes
A comprehensive guide for researchers, scientists, and drug development professionals on the differential inhibitory activities of Kotalanol and its isomers, supported by experimental data and detailed protocols.
This compound, a naturally occurring α-glucosidase inhibitor isolated from Salacia species, has garnered significant attention for its potential in managing postprandial hyperglycemia, a key factor in type 2 diabetes. The unique thiosugar sulfonium (B1226848) sulfate (B86663) structure of this compound contributes to its potent inhibitory activity against intestinal α-glucosidases, enzymes responsible for the breakdown of complex carbohydrates into absorbable monosaccharides.[1] The stereochemistry of this compound's side chain plays a crucial role in its enzymatic inhibition, and various isomers have been synthesized and evaluated to understand the structure-activity relationship. This guide provides a comparative analysis of the inhibitory activities of this compound and its key isomers against different α-glucosidase enzymes, supported by quantitative data and detailed experimental methodologies.
Comparative Inhibitory Activity of this compound Isomers
The inhibitory potency of this compound and its isomers is highly dependent on the stereochemical configuration of the side chain and the specific α-glucosidase enzyme being targeted.
| Compound | Target Enzyme | Inhibitory Activity (IC₅₀/Kᵢ) | Reference |
| This compound | Sucrase | More potent than acarbose (B1664774) and salacinol | [1] |
| Human Maltase Glucoamylase (ntMGAM) | Kᵢ = 0.19 ± 0.03 µM | [2] | |
| C-6' Epimer of this compound | Human Maltase Glucoamylase (ntMGAM) | Kᵢ = 0.20 ± 0.02 µM | [2] |
| This compound Diastereomer 9a (3'S, 4'S) | Maltase | IC₅₀ = 1.3 μg/mL | [3] |
| Sucrase | IC₅₀ = 0.5 μg/mL | [3] | |
| Isomaltase | IC₅₀ = 1.8 μg/mL | [3] | |
| This compound Diastereomer 9b (3'R, 4'S) | Maltase | > 100 μg/mL (inactive) | [3] |
| Sucrase | IC₅₀ = 19.4 μg/mL | [3] | |
| Isomaltase | IC₅₀ = 1.0 μg/mL | [3] | |
| This compound Diastereomer 9c (3'S, 4'R) | Maltase | > 100 μg/mL (inactive) | [3] |
| Sucrase | > 100 μg/mL (inactive) | [3] | |
| Isomaltase | IC₅₀ = 2.4 μg/mL | [3] | |
| This compound Diastereomer 9d (3'R, 4'R) | Maltase | > 100 μg/mL (inactive) | [3] |
| Sucrase | > 100 μg/mL (inactive) | [3] | |
| Isomaltase | IC₅₀ = 1.1 μg/mL | [3] |
Key Findings from the Data:
-
Stereochemistry at C-6': The configuration at the C-6' position of the this compound side chain appears to be inconsequential for inhibitory activity against the N-terminal catalytic domain of intestinal human maltase glucoamylase (ntMGAM). A synthesized stereoisomer with the opposite stereochemistry at C-6' exhibited a Kᵢ value (0.20 ± 0.02 µM) nearly identical to that of natural this compound (0.19 ± 0.03 µM).[2]
-
Stereochemistry at C-3' and C-4': In contrast, the stereochemistry at the C-3' and C-4' positions is critical for the inhibition of maltase and sucrase.[3] Stereo-inversion at these positions, as seen in diastereomers 9b, 9c, and 9d, leads to a significant decrease or complete loss of inhibitory activity against these two enzymes.[3]
-
Selective Inhibition of Isomaltase: Interestingly, while the inhibitory activity against maltase and sucrase is diminished in the C-3' and C-4' diastereomers, the inhibition of isomaltase is largely sustained.[3] This suggests that the binding requirements for isomaltase are different and that these isomers exhibit selectivity for this particular enzyme.
Experimental Protocols
A detailed understanding of the experimental conditions is crucial for the replication and interpretation of these findings.
α-Glucosidase Inhibition Assay
This in vitro assay is fundamental to determining the inhibitory activity of this compound and its isomers.
Principle: The assay measures the amount of p-nitrophenol released from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) by the action of α-glucosidase. An inhibitor will reduce the rate of this reaction.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae (or other sources such as rat intestinal acetone (B3395972) powder)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
This compound or its isomers
-
Phosphate buffer (e.g., 50 mM, pH 6.8)
-
Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M) for stopping the reaction
-
96-well microplate reader
Procedure:
-
Preparation of Solutions: Prepare stock solutions of the enzyme, substrate, and test compounds in the appropriate buffer.
-
Reaction Mixture: In a 96-well plate, add a solution of the test compound (this compound isomer) at various concentrations.
-
Enzyme Addition: Add the α-glucosidase solution to each well containing the test compound and incubate for a defined period (e.g., 10 minutes at 37°C) to allow for inhibitor-enzyme interaction.
-
Initiation of Reaction: Add the pNPG substrate to each well to start the enzymatic reaction.
-
Incubation: Incubate the reaction mixture for a specific time (e.g., 20 minutes at 37°C).
-
Termination of Reaction: Stop the reaction by adding a sodium carbonate solution.
-
Measurement: Measure the absorbance of the produced p-nitrophenol at 405 nm using a microplate reader.
-
Calculation: The percentage of inhibition is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
IC₅₀ Determination: The IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.
Inhibition Assays for Maltase, Sucrase, and Isomaltase
Enzyme Source: A crude enzyme solution can be prepared from the small intestine of rats. The intestine is homogenized in a buffer (e.g., maleate (B1232345) buffer, pH 6.0) and centrifuged to obtain a supernatant containing the disaccharidases.
Substrates:
-
Maltose for maltase activity
-
Sucrose for sucrase activity
-
Isomaltose for isomaltase activity
Procedure:
-
Reaction Mixture: A mixture containing the enzyme solution, the test compound (this compound isomer), and the respective substrate (maltose, sucrose, or isomaltose) in a suitable buffer is prepared.
-
Incubation: The reaction mixture is incubated at 37°C for a defined period (e.g., 30-60 minutes).
-
Measurement of Glucose: The amount of glucose produced from the disaccharide hydrolysis is quantified using a glucose oxidase method or a commercially available glucose assay kit.
-
Calculation of Inhibition: The inhibitory activity is calculated by comparing the amount of glucose produced in the presence of the inhibitor to that of a control reaction without the inhibitor. IC₅₀ values are then determined.
Visualizing the Mechanism and Workflow
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
References
- 1. This compound, a potent alpha-glucosidase inhibitor with thiosugar sulfonium sulfate structure, from antidiabetic ayurvedic medicine Salacia reticulata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of a biologically active isomer of this compound, a naturally occurring glucosidase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of the side chain stereochemistry in the α-glucosidase inhibitory activity of this compound, a potent natural α-glucosidase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
evaluating the safety profile of Kotalanol compared to metformin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the safety profiles of Kotalanol, a natural α-glucosidase inhibitor, and metformin (B114582), a widely prescribed biguanide (B1667054) for type 2 diabetes. Due to the limited availability of safety data on isolated this compound, this comparison primarily evaluates the safety of Salacia reticulata extracts, the natural source of this compound, against the well-established safety profile of metformin.
Executive Summary
Metformin is a cornerstone in the management of type 2 diabetes with a generally favorable safety profile, although it is commonly associated with gastrointestinal side effects.[1] The most serious, though rare, adverse effect is lactic acidosis. In contrast, extracts from Salacia reticulata, containing this compound, have demonstrated a high margin of safety in clinical studies, with no serious adverse events reported.[2][3][4][5] The most frequently noted side effects are mild and transient gastrointestinal discomfort. This guide presents the available data to facilitate an evidence-based evaluation.
Quantitative Safety Data
The following tables summarize the reported adverse effects for metformin and Salacia reticulata extracts from various clinical studies.
Table 1: Adverse Effects of Metformin
| Adverse Effect | Incidence Rate | Severity | Notes |
| Gastrointestinal | |||
| Diarrhea, Nausea, Vomiting | 20-30% of patients report gastrointestinal side effects.[6] Approximately 5% discontinue treatment due to severe GI symptoms.[6] | Mild to Severe | Symptoms are often transient and can be mitigated by starting with a low dose and taking the medication with meals. |
| Abdominal Bloating, Flatulence | Commonly reported. | Mild to Moderate | |
| Metabolic | |||
| Lactic Acidosis | Rare, with an incidence of about 1 in 30,000 patients.[7] | Severe | Life-threatening. The risk is increased in patients with renal impairment, hepatic disease, and conditions predisposing to hypoxia.[7] |
| Vitamin B12 Deficiency | Long-term use can be associated with decreased vitamin B12 levels. | Mild to Moderate | Can lead to peripheral neuropathy if not addressed.[8] |
| Other | |||
| Asthenia (Weakness), Headache | Reported side effects. | Mild | |
| Altered or Metallic Taste | A known side effect. | Mild |
Table 2: Adverse Effects of Salacia reticulata Extract
| Adverse Effect | Incidence Rate | Severity | Notes |
| Gastrointestinal | |||
| Stomach pain, Diarrhea, Indigestion, Gas, Nausea | Mild and transient gastrointestinal side effects have been reported in some individuals. Specific incidence rates are not well-documented in the available literature. | Mild | These effects are generally not severe enough to cause discontinuation of the extract. |
| Other | |||
| Serious Adverse Events | No serious adverse events, including effects on liver or kidney function, have been reported in clinical trials.[2][3][4][5] | None | Studies have shown no significant changes in hematology, blood chemistry, or organ weights in animal models even at high doses.[9] Human studies also report no significant adverse effects.[2] |
Experimental Protocols
Salacia reticulata Extract Safety Studies
A number of clinical trials have investigated the safety and efficacy of Salacia reticulata extracts. The general methodologies are summarized below:
-
Study Design: Most studies are randomized, double-blind, placebo-controlled trials.[2]
-
Participants: Studies have included healthy volunteers, individuals with prediabetes, and patients with type 2 diabetes.
-
Intervention: Participants typically receive an aqueous extract of Salacia reticulata root and/or stem. Dosages in human studies have ranged from 200 mg to 1000 mg per day, administered with meals.[10]
-
Duration: Study durations have varied from single-dose administrations to longer-term interventions of up to 3 months.[2]
-
Safety Assessment: Safety is typically evaluated through the monitoring and reporting of adverse events, as well as through the analysis of hematological and biochemical parameters (including liver and kidney function tests) at baseline and at the end of the study.[11]
For instance, a triple-blind randomized clinical trial investigating the effect of a biscuit containing Salacia reticulata extract on glycemia in patients with Type 2 Diabetes Mellitus included a run-in period to ensure stable HbA1c. Participants were then randomized to receive either the active or placebo biscuit. The primary outcomes included changes in HbA1c and the incidence of serious liver and kidney adverse events.[11]
Metformin Safety Studies
The safety of metformin has been extensively evaluated in numerous large-scale, long-term clinical trials.
-
Study Design: Randomized, controlled trials are the standard for evaluating the safety and efficacy of metformin.
-
Participants: A broad range of patients with type 2 diabetes, including different age groups and ethnicities, have been studied.
-
Intervention: Metformin is typically administered orally, with doses ranging from 500 mg to a maximum of 2550 mg per day, often in divided doses.
-
Duration: Clinical trials have ranged from short-term studies to long-term outcomes trials spanning several years.
-
Safety Assessment: Comprehensive safety monitoring includes the recording of all adverse events, with a particular focus on gastrointestinal symptoms and the incidence of lactic acidosis. Regular monitoring of renal function is a standard part of the safety protocol.[12][13][14][15][16]
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of action of this compound (as an α-glucosidase inhibitor) and metformin contribute to their different safety profiles.
References
- 1. heraldopenaccess.us [heraldopenaccess.us]
- 2. Anti‐diabetic and Anti‐hyperlipidemic Effects and Safety of Salacia reticulata and Related Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 4. prakruti.com [prakruti.com]
- 5. researchgate.net [researchgate.net]
- 6. Efficacy and Side Effect Profile of Different Formulations of Metformin: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The Reported Adverse Events of Metformin: A Descriptive Analysis Using Data from VigiBase [wisdomlib.org]
- 9. A subchronic oral toxicity study of Salacia reticulata extract powder in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijeais.org [ijeais.org]
- 11. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 12. medrxiv.org [medrxiv.org]
- 13. Metformin for sepsis-associated AKI: a protocol for the Randomized Clinical Trial of the Safety and FeasibiLity of Metformin as a Treatment for sepsis-associated AKI (LiMiT AKI) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Safety and feasibility trial protocol of metformin in infants after perinatal brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Kotalanol's Glucosidase Inhibition Profile: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Kotalanol, a naturally occurring α-glucosidase inhibitor isolated from the plant Salacia reticulata, has garnered significant attention for its potent anti-hyperglycemic properties. This guide provides a comparative analysis of this compound's cross-reactivity with various glucosidases, supported by available experimental data. Understanding its inhibitory profile is crucial for the development of targeted therapies for metabolic disorders such as type 2 diabetes.
Quantitative Comparison of Glucosidase Inhibition
This compound exhibits a strong and differential inhibitory activity against various α-glucosidases. The following table summarizes the available quantitative data on its inhibitory potency, primarily represented by the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). Lower values indicate higher inhibitory potency.
| Glucosidase Target | Enzyme Source | Inhibition Metric | Value (µM) | Reference |
| Sucrase | Rat small intestine | IC50 | 0.43 | [1] |
| Isomaltase | Rat small intestine | IC50 | 1.8 | [1] |
| Maltase | Rat small intestine | IC50 | 2.0 | [1] |
| N-terminal Maltase-Glucoamylase (ntMGAM) | Human intestine | Ki | 0.19 ± 0.03 | [2] |
It has also been reported that this compound is a more potent inhibitor of sucrase than the commercially available antidiabetic drug acarbose (B1664774) and another natural inhibitor, salacinol (B1681389).[3]
Experimental Protocols
The determination of this compound's inhibitory activity against glucosidases involves standardized in vitro enzyme assays. Below are detailed methodologies for assessing α-glucosidase and sucrase inhibition.
Alpha-Glucosidase Inhibition Assay
This protocol outlines a general method for determining the inhibitory effect of this compound on α-glucosidase activity.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as substrate
-
This compound (test compound)
-
Acarbose (positive control)
-
Phosphate (B84403) buffer (pH 6.8)
-
Sodium carbonate (Na₂CO₃)
-
96-well microplate reader
Procedure:
-
Prepare a solution of α-glucosidase in phosphate buffer.
-
In a 96-well microplate, add the α-glucosidase solution to each well.
-
Add different concentrations of this compound or acarbose to the respective wells. A control well should contain the enzyme and buffer only.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the enzymatic reaction by adding the pNPG substrate to all wells.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding sodium carbonate solution.
-
Measure the absorbance of the yellow-colored p-nitrophenol product at 405 nm using a microplate reader.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Sucrase Inhibition Assay
This protocol is specifically designed to measure the inhibition of sucrase activity.
Materials:
-
Sucrase from rat small intestine or other appropriate source
-
Sucrose (B13894) as substrate
-
This compound (test compound)
-
Acarbose (positive control)
-
Phosphate buffer (pH 7.0)
-
Glucose oxidase-peroxidase (GOPOD) reagent for glucose detection
-
96-well microplate reader
Procedure:
-
Prepare a sucrase enzyme solution in phosphate buffer.
-
In a 96-well microplate, add the sucrase solution to each well.
-
Add various concentrations of this compound or acarbose to the designated wells.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Start the reaction by adding the sucrose substrate to all wells.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Terminate the reaction by heat inactivation (e.g., boiling for 5 minutes).
-
Centrifuge the samples to pellet any precipitate.
-
Transfer the supernatant to a new microplate.
-
Add GOPOD reagent to each well to quantify the amount of glucose produced.
-
Incubate at 37°C for 20 minutes.
-
Measure the absorbance at 510 nm.
-
Calculate the percentage of inhibition and the IC50 value as described in the α-glucosidase assay protocol.
Mechanism of Action and Physiological Impact
This compound's primary mechanism of action is the competitive and reversible inhibition of α-glucosidases in the brush border of the small intestine. This inhibition delays the digestion of complex carbohydrates into absorbable monosaccharides, such as glucose. The subsequent reduction in glucose absorption leads to a lower postprandial blood glucose spike, which is a key therapeutic target in the management of type 2 diabetes.
The provided diagrams and data offer a comprehensive overview of this compound's cross-reactivity with key glucosidases. This information is vital for researchers in the field of diabetology and drug development, providing a basis for further investigation into the therapeutic potential of this compound and its derivatives. The detailed experimental protocols serve as a practical guide for the replication and expansion of these findings.
References
- 1. A review of antidiabetic active thiosugar sulfoniums, salacinol and neothis compound, from plants of the genus Salacia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of a biologically active isomer of this compound, a naturally occurring glucosidase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a potent alpha-glucosidase inhibitor with thiosugar sulfonium sulfate structure, from antidiabetic ayurvedic medicine Salacia reticulata - PubMed [pubmed.ncbi.nlm.nih.gov]
Kotalanol's Performance in the Modern Diabetes Treatment Landscape: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The global landscape of diabetes management is rapidly evolving, with a continuous influx of novel therapeutic agents. This guide provides a comprehensive performance benchmark of Kotalanol, a naturally derived potent α-glucosidase inhibitor, against contemporary diabetes therapies. By presenting objective comparisons and supporting experimental data, this document serves as a valuable resource for researchers and professionals in the field of diabetology and drug development.
This compound, isolated from the plant Salacia reticulata, has a long history of use in traditional Ayurvedic medicine for the treatment of diabetes.[1][2] Its primary mechanism of action is the inhibition of intestinal α-glucosidases, enzymes responsible for the breakdown of complex carbohydrates into absorbable monosaccharides.[2][3] This action effectively blunts postprandial hyperglycemia. This guide will compare the efficacy of this compound and other α-glucosidase inhibitors with newer classes of antidiabetic drugs, namely Dipeptidyl Peptidase-4 (DPP-4) inhibitors, Sodium-Glucose Cotransporter-2 (SGLT2) inhibitors, and Glucagon-Like Peptide-1 (GLP-1) Receptor Agonists.
In Vitro Efficacy: A Potent α-Glucosidase Inhibitor
This compound has demonstrated significant inhibitory activity against key α-glucosidase enzymes. Notably, it has been reported to be a more potent inhibitor of sucrase than acarbose, a widely prescribed α-glucosidase inhibitor.[4] Further research has quantified its inhibitory constant (Ki) against the N-terminal catalytic domain of intestinal human maltase glucoamylase (ntMGAM) to be 0.19 ± 0.03μM, with a stereoisomer showing a similar Ki of 0.20 ± 0.02μM, indicating that the configuration at the C-6' stereogenic centre is not critical for its inhibitory action against this enzyme.[5]
For context, the following table summarizes the in vitro inhibitory potential of this compound and other α-glucosidase inhibitors.
| Compound | Target Enzyme | Inhibitory Potency (IC50/Ki) | Source |
| This compound | Human Maltase Glucoamylase (ntMGAM) | Ki: 0.19 ± 0.03 µM | [5] |
| This compound | Sucrase | More potent than Acarbose | [4] |
| Acarbose | α-glucosidase | IC50 values vary widely (e.g., 117.20 µg/mL, 262.32 µg/mL) depending on the assay conditions.[6][7] | [6][7] |
| Voglibose (B1684032) | α-glucosidase | Generally considered a potent inhibitor. | [8] |
| Miglitol | α-glucosidase | Effective inhibitor. |
Note: Direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions.
Clinical Efficacy: Benchmarking Against Modern Therapies
While direct head-to-head clinical trials comparing this compound with newer diabetes therapies are not yet available, we can establish an indirect comparison by using the broader class of α-glucosidase inhibitors (AGIs) as a benchmark.
α-Glucosidase Inhibitors vs. DPP-4 Inhibitors
A meta-analysis of 18 randomized controlled trials involving 4,051 patients with type 2 diabetes directly compared the efficacy of DPP-4 inhibitors and α-glucosidase inhibitors. The results showed that DPP-4 inhibitors were associated with a greater reduction in glycosylated hemoglobin (HbA1c) compared to AGIs (weighted mean difference: -0.37%).[9][10] DPP-4 inhibitors also led to a greater reduction in fasting blood glucose and 2-hour postprandial glucose.[9][10] However, AGIs were associated with a modest decrease in body weight, whereas DPP-4 inhibitors were linked to a slight increase.[9][10]
| Parameter | α-Glucosidase Inhibitors | DPP-4 Inhibitors | Advantage |
| HbA1c Reduction | Less effective | More effective (WMD: -0.37%)[9][10] | DPP-4 Inhibitors |
| Fasting Blood Glucose | Less effective | More effective (WMD: -0.53 mmol/L)[9][10] | DPP-4 Inhibitors |
| Postprandial Glucose (2h) | Less effective | More effective (WMD: -0.60 mmol/L)[9][10] | DPP-4 Inhibitors |
| Body Weight | Modest decrease | Slight increase (WMD: 0.34 kg)[9][10] | α-Glucosidase Inhibitors |
| Gastrointestinal Side Effects | Higher incidence | Lower incidence (RR: 0.48)[9][10] | DPP-4 Inhibitors |
α-Glucosidase Inhibitors vs. GLP-1 Receptor Agonists
A study comparing the GLP-1 receptor agonist adlyxin to the α-glucosidase inhibitor voglibose in a Chinese population with type 2 diabetes found that adlyxin achieved significantly better glycemic control, as indicated by a greater reduction in HbA1c from a baseline of 8.2%.[11] Adlyxin users also experienced a significant decrease in mean body weight compared to those on voglibose.[11] However, the incidence of treatment-emergent adverse events was highest in the α-glucosidase inhibitor group.[11]
| Parameter | α-Glucosidase Inhibitors (Voglibose) | GLP-1 Receptor Agonists (Adlyxin) | Advantage |
| HbA1c Reduction | Less effective | More effective | GLP-1 RAs |
| Body Weight | Less effective | Significant decrease | GLP-1 RAs |
| Adverse Events | Highest incidence | Lower incidence | GLP-1 RAs |
α-Glucosidase Inhibitors vs. SGLT2 Inhibitors
While direct head-to-head trials are limited, the established efficacy of SGLT2 inhibitors in reducing HbA1c (typically by 0.7-1.0%) and promoting weight loss suggests a favorable profile compared to the more modest effects of AGIs on these parameters.[12] SGLT2 inhibitors also offer cardiovascular and renal benefits, which have not been a primary demonstrated outcome for AGIs.[13]
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms and methodologies discussed, the following diagrams illustrate the relevant signaling pathways and experimental workflows.
Experimental Protocols
In Vitro α-Glucosidase Inhibition Assay
The inhibitory activity of this compound and other compounds against α-glucosidase is typically determined using an in vitro enzymatic assay. A common protocol involves the following steps:
-
Enzyme and Substrate Preparation: An α-glucosidase solution (e.g., from Saccharomyces cerevisiae) is prepared in a suitable buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 6.8). A solution of a chromogenic substrate, such as p-nitrophenyl-α-D-glucopyranoside (pNPG), is also prepared in the same buffer.[14][15]
-
Incubation: The test compound (e.g., this compound) at various concentrations is pre-incubated with the α-glucosidase solution for a defined period (e.g., 10 minutes at 37°C).[16]
-
Reaction Initiation: The enzymatic reaction is initiated by adding the pNPG solution to the enzyme-inhibitor mixture. The reaction is allowed to proceed for a specific time (e.g., 20 minutes at 37°C).[14]
-
Reaction Termination and Measurement: The reaction is stopped by adding a solution such as sodium carbonate (Na2CO3).[14] The amount of p-nitrophenol released from the substrate by the enzyme is quantified by measuring the absorbance of the solution at a specific wavelength (e.g., 405 nm) using a spectrophotometer.[14][16]
-
Calculation: The percentage of enzyme inhibition is calculated by comparing the absorbance of the test samples with that of a control (containing the enzyme and substrate but no inhibitor). The IC50 value, which is the concentration of the inhibitor required to inhibit 50% of the enzyme activity, is then determined from a dose-response curve.[16]
Measurement of Glycated Hemoglobin (HbA1c) in Clinical Trials
HbA1c is a crucial endpoint in diabetes clinical trials, reflecting average blood glucose levels over the preceding 2-3 months. Standardized and accurate measurement is critical.
-
Sample Collection: Whole blood samples are collected from trial participants at baseline and subsequent follow-up visits.
-
Analytical Methods: Several methods are used for HbA1c measurement, with High-Performance Liquid Chromatography (HPLC) being considered the gold standard.[17] Other methods include immunoassay and enzymatic assays.[18][19] It is essential that the method used is certified by the National Glycohemoglobin Standardization Program (NGSP) to ensure traceability to the Diabetes Control and Complications Trial (DCCT) reference method.[19]
-
Centralized vs. Local Testing: For multicenter trials, samples are often sent to a central laboratory for analysis to minimize inter-laboratory variability and ensure consistency in measurements.[20]
-
Reporting: HbA1c results are typically reported as a percentage (%) or in mmol/mol.[20]
Oral Glucose Tolerance Test (OGTT) in Clinical Trials
The OGTT is used to assess how the body processes glucose and is a common procedure in diabetes research.
-
Patient Preparation: Participants are required to fast for at least 8-10 hours overnight before the test. They should also have had an unrestricted carbohydrate intake for the three days preceding the test.[21]
-
Baseline Measurement: A fasting blood sample is taken to measure the baseline plasma glucose level.[22]
-
Glucose Administration: The participant drinks a standardized glucose solution, typically containing 75 grams of glucose dissolved in water.[22][23]
-
Post-load Blood Sampling: Blood samples are drawn at specific time points after the glucose load, most commonly at 2 hours.[22][23] In some research protocols, samples may be taken at more frequent intervals (e.g., 30, 60, 90, and 120 minutes) to provide a more detailed glucose response curve.[24]
-
Analysis: Plasma glucose concentrations in the collected samples are measured to determine the glucose tolerance of the individual.
Conclusion
This compound stands out as a potent, naturally derived α-glucosidase inhibitor with in vitro efficacy that appears to be superior to some established drugs in its class, such as acarbose, particularly in sucrase inhibition. While direct clinical comparisons with newer antidiabetic agents are lacking, indirect evidence suggests that while this compound is effective in managing postprandial hyperglycemia, newer therapies like DPP-4 inhibitors and GLP-1 receptor agonists may offer superior glycemic control and additional benefits such as more significant weight loss and a better side-effect profile. SGLT2 inhibitors also present a compelling alternative with their established cardiovascular and renal protective effects.
Future research should focus on conducting head-to-head clinical trials to directly compare the efficacy, safety, and long-term outcomes of this compound with these newer therapeutic classes. Such studies will be crucial in defining the optimal place of this compound and other α-glucosidase inhibitors in the evolving and increasingly personalized landscape of diabetes management.
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. researchgate.net [researchgate.net]
- 3. Anti‐diabetic and Anti‐hyperlipidemic Effects and Safety of Salacia reticulata and Related Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a potent alpha-glucosidase inhibitor with thiosugar sulfonium sulfate structure, from antidiabetic ayurvedic medicine Salacia reticulata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of a biologically active isomer of this compound, a naturally occurring glucosidase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A review of alpha-glucosidase inhibitors from plants as potential candidates for the treatment of type-2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijbcp.com [ijbcp.com]
- 9. Head-to-Head Comparison of the Hypoglycemic Efficacy and Safety Between Dipeptidyl Peptidase-4 Inhibitors and α-Glucosidase Inhibitors in Patients With Type 2 Diabetes Mellitus: A Meta-Analysis of Randomized Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Head-to-Head Comparison of the Hypoglycemic Efficacy and Safety Between Dipeptidyl Peptidase-4 Inhibitors and α-Glucosidase Inhibitors in Patients With Type 2 Diabetes Mellitus: A Meta-Analysis of Randomized Controlled Trials [frontiersin.org]
- 11. ajol.info [ajol.info]
- 12. hcplive.com [hcplive.com]
- 13. Comparison of SGLT1, SGLT2, and Dual Inhibitor biological activity in treating Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro α-glucosidase inhibitory assay [protocols.io]
- 15. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 2.4.2. Alpha-Glucosidase Inhibitory Assay [bio-protocol.org]
- 17. HPLC: The Gold Standard in HbA1c Testing - Why This Technology Powers Global Diabetes Management - Mindray [mindray.com]
- 18. A Comparative Evaluation of HbA1c Measurement Methods and Their Implications for Diabetes Management [mdpi.com]
- 19. youtube.com [youtube.com]
- 20. Measurement of HbA1c in multicentre diabetes trials – should blood samples be tested locally or sent to a central laboratory: an agreement analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Glucose Tolerance Test - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. testmenu.com [testmenu.com]
- 23. Oral glucose tolerance test in diabetes, the old method revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 24. ijeais.org [ijeais.org]
Kotalanol: A Potent Natural Alpha-Glucosidase Inhibitor in the Antidiabetic Landscape - An Economic and Efficacy Comparison
For researchers, scientists, and drug development professionals, the quest for novel, effective, and economically viable antidiabetic agents is a perpetual endeavor. Kotalanol, a naturally occurring alpha-glucosidase inhibitor isolated from the plant Salacia reticulata, presents a compelling case for consideration.[1] This guide provides an objective comparison of this compound's performance with existing alpha-glucosidase inhibitors, supported by available experimental data and a prospective economic analysis.
Executive Summary
This compound demonstrates potent in-vitro inhibition of alpha-glucosidase, an enzyme crucial for carbohydrate digestion.[1] This mechanism of action is shared with commercially available drugs such as acarbose (B1664774), miglitol, and voglibose, which are used to manage postprandial hyperglycemia in type 2 diabetes.[2] While direct clinical and economic data for this compound are limited, this analysis suggests that its high potency, coupled with the potential for lower production costs associated with natural products, positions it as a promising candidate for further development. This guide will delve into the comparative efficacy, detail the experimental protocols for its evaluation, and explore the prospective economic standing of this compound in the current antidiabetic market.
Data Presentation: Comparative Efficacy of Alpha-Glucosidase Inhibitors
The primary measure of in-vitro efficacy for alpha-glucosidase inhibitors is the half-maximal inhibitory concentration (IC50), which indicates the concentration of a drug required to inhibit 50% of the enzyme's activity. A lower IC50 value signifies greater potency.
| Compound | Target Enzyme | IC50 Value (µM) | Source |
| This compound | Sucrase | More potent than acarbose | [1] |
| This compound | Maltase | 2.0 | [3] |
| This compound | Isomaltase | 1.8 | [3] |
| Acarbose | Sucrase | - | - |
| Acarbose | Maltase | 1.7 | [3] |
| Acarbose | Isomaltase | - | - |
| Acarbose | Alpha-glucosidase (yeast) | 4.40 ± 0.05 | [4] |
| Miglitol | Maltase | 8.2 | [3] |
| Voglibose | Maltase | 1.3 | [3] |
Note: IC50 values can vary depending on the specific experimental conditions, such as the source of the enzyme and the substrate used.[5]
Economic Analysis: this compound vs. Existing Drugs
A formal cost-effectiveness analysis of this compound is not yet possible due to the absence of extensive clinical trial data. However, a prospective economic analysis can be constructed based on raw material costs and general principles of natural product versus synthetic drug manufacturing.
The global market for alpha-glucosidase inhibitors is substantial, valued at approximately USD 3.3 billion in 2023 and projected to grow.[2] Acarbose, a widely used generic, has a global market of approximately USD 300-400 million.[6] The price of generic acarbose is relatively low, often below $1 per tablet in many regions.[6]
Cost Considerations for this compound:
This compound is derived from Salacia reticulata. The cost of the raw material, Salacia reticulata root powder, is in the range of ₹230 to ₹490 per kilogram in India (approximately $2.75 - $5.85 USD/kg).[7] The extract can cost significantly more, around
10−
60 per kilogram from Chinese suppliers.[8]
Comparison with Synthetic Drugs:
-
Raw Material Cost: The raw material for this compound is a cultivated or wild-harvested plant, which can be a cost-effective source, particularly in regions where the plant is abundant.[9][10]
-
Manufacturing Complexity: The extraction and purification of a natural product like this compound can be less complex and require less infrastructure than the multi-step synthesis of a chemical drug like acarbose.[9] However, standardization and ensuring consistent purity of a natural extract can present challenges.
-
Development Pathway: Pharmaceuticals derived from natural products with a history of traditional use may have a slightly more streamlined development pathway, potentially reducing overall development costs.[9]
Prospective Economic Positioning:
Given the high potency of this compound, a lower dosage may be required to achieve a therapeutic effect comparable to existing drugs. This, combined with potentially lower manufacturing costs, could position this compound as a highly cost-effective treatment option. However, this is contingent on successful clinical development, regulatory approval, and scalable, standardized production methods.
Experimental Protocols
The following is a generalized protocol for an in-vitro alpha-glucosidase inhibitory assay, based on commonly cited methodologies.
Alpha-Glucosidase Inhibitory Assay Protocol:
-
Preparation of Solutions:
-
Prepare a phosphate (B84403) buffer (pH 6.8).
-
Dissolve the alpha-glucosidase enzyme (from Saccharomyces cerevisiae) in the phosphate buffer.
-
Prepare a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the phosphate buffer.
-
Prepare various concentrations of the test compound (this compound) and the standard inhibitor (acarbose).
-
-
Assay Procedure:
-
In a 96-well microplate, add a specific volume of the test compound/standard inhibitor solution to each well.
-
Add the alpha-glucosidase enzyme solution to each well and incubate at a specified temperature (e.g., 37°C) for a set time (e.g., 10 minutes).
-
Initiate the reaction by adding the pNPG solution to each well.
-
Incubate the plate at the specified temperature for a defined period (e.g., 20 minutes).
-
-
Measurement:
-
Stop the reaction by adding a solution of sodium carbonate.
-
Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.
-
-
Calculation:
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the inhibitor.
-
Mandatory Visualizations
Caption: Mechanism of alpha-glucosidase inhibition by this compound.
Caption: Workflow for in-vitro alpha-glucosidase inhibitory assay.
Conclusion
This compound demonstrates significant potential as a natural alternative to existing synthetic alpha-glucosidase inhibitors. Its high in-vitro potency suggests that it could be an effective agent for managing postprandial hyperglycemia. The prospective economic analysis indicates that this compound could be a cost-effective treatment, provided that challenges in standardization and large-scale production are addressed. Further research, including robust clinical trials, is warranted to fully elucidate the therapeutic and economic potential of this compound in the management of type 2 diabetes. The information presented in this guide provides a foundational understanding for researchers and drug development professionals to consider the future role of this compound in the antidiabetic drug market.
References
- 1. This compound, a potent alpha-glucosidase inhibitor with thiosugar sulfonium sulfate structure, from antidiabetic ayurvedic medicine Salacia reticulata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. gminsights.com [gminsights.com]
- 3. mordorintelligence.com [mordorintelligence.com]
- 4. In Vitro α-Glucosidase and α-Amylase Inhibition, Cytotoxicity and Free Radical Scavenging Profiling of the 6-Halogeno and Mixed 6,8-Dihalogenated 2-Aryl-4-methyl-1,2-dihydroquinazoline 3-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A review of alpha-glucosidase inhibitors from plants as potential candidates for the treatment of type-2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drugpatentwatch.com [drugpatentwatch.com]
- 7. indiamart.com [indiamart.com]
- 8. Salacia Reticulata Extract: Pure Herbal Supplement [accio.ai]
- 9. traditionalmedicine.actabotanica.org [traditionalmedicine.actabotanica.org]
- 10. Herbal Supplements Vs. Synthetic Medication | by Lisa Manzer | Medium [thehealthytomato.medium.com]
Safety Operating Guide
Navigating the Safe Disposal of Kotalanol: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, particularly those utilizing α-glucosidase inhibitors like Kotalanol, ensuring safe and compliant disposal of chemical waste is paramount. This guide provides essential, step-by-step logistical information for the proper disposal of this compound, grounded in general laboratory safety principles. Adherence to these procedures is critical for personnel safety and environmental protection.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Based on available safety data for similar compounds, this compound should be treated as a hazardous substance.
Recommended PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety glasses or goggles to prevent accidental splashes.
-
Lab Coat: A standard laboratory coat to protect from skin contact.
-
Respiratory Protection: If handling the powder form and there is a risk of aerosolization, a dust mask or respirator should be used.
This compound Disposal: A Step-by-Step Protocol
The following procedures are based on general best practices for hazardous chemical waste disposal. It is imperative to consult your institution's Environmental Health and Safety (EHS) office for specific guidelines and local regulations.
Step 1: Waste Segregation
-
Properly segregate this compound waste from other laboratory waste streams.
-
Do not mix this compound waste with non-hazardous trash or other chemical waste unless explicitly permitted by your EHS office.
-
Solid waste (e.g., contaminated gloves, weigh boats, paper towels) should be collected separately from liquid waste.
Step 2: Containerization
-
Liquid Waste:
-
Use a designated, leak-proof, and chemically compatible container with a secure screw-top cap.
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name ("this compound"), concentration, and accumulation start date.
-
Do not fill the container to more than 80% capacity to allow for expansion.
-
-
Solid Waste:
-
Place all contaminated solid materials into a designated, durable, and clearly labeled hazardous waste bag or container.
-
Step 3: Labeling
-
All waste containers must be accurately and clearly labeled.
-
The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The molecular formula: C₁₂H₂₄O₁₂S₂
-
An indication of the hazards (e.g., "Toxic," "Irritant") based on available safety information.
-
The name of the principal investigator and the laboratory location.
-
Step 4: Storage
-
Store this compound waste in a designated, well-ventilated, and secure area.
-
Ensure the storage area is away from general laboratory traffic and incompatible chemicals.
-
Secondary containment (e.g., a larger, chemically resistant bin) is highly recommended to contain any potential leaks or spills.
Step 5: Final Disposal
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.
-
Do not attempt to dispose of this compound down the drain or in regular trash.
-
The most likely required method of disposal is through a licensed hazardous waste incineration facility. One safety data sheet for a similar compound suggests dissolving or mixing the material with a combustible solvent and burning in a chemical incinerator equipped with an afterburner and scrubber.
Quantitative Data: Inhibitory Activity of this compound
This compound is a potent inhibitor of α-glucosidase, an enzyme involved in the digestion of carbohydrates. Its efficacy is often measured by its half-maximal inhibitory concentration (IC₅₀) or its inhibitor constant (Kᵢ). Lower values indicate higher potency.
| Inhibitor | Enzyme Target | IC₅₀ / Kᵢ Value | Reference |
| This compound | Human α-glucosidases (Maltase) | 3.9 - 4.9 µM (IC₅₀) | [1] |
| This compound | Human Maltase Glucoamylase (ntMGAM) | 0.19 ± 0.03 µM (Kᵢ) | [2] |
| Acarbose (B1664774) (Reference Drug) | α-glucosidase | Varies significantly by study |
Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay
This protocol outlines a typical colorimetric assay to determine the inhibitory activity of a compound like this compound against α-glucosidase.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
This compound (or other test inhibitors)
-
Acarbose (as a positive control)
-
Phosphate (B84403) buffer (pH 6.8)
-
Sodium carbonate (Na₂CO₃) solution to stop the reaction
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of α-glucosidase in phosphate buffer.
-
Prepare a stock solution of pNPG in phosphate buffer.
-
Prepare serial dilutions of this compound and acarbose in the appropriate solvent (e.g., phosphate buffer or DMSO, ensuring the final solvent concentration is low and consistent across wells).
-
-
Assay in 96-Well Plate:
-
Add a small volume of the test compound solution (this compound or acarbose) or buffer (for control wells) to the wells of a 96-well plate.
-
Add the α-glucosidase solution to all wells except the blank.
-
Pre-incubate the plate at 37°C for a defined period (e.g., 10 minutes).
-
-
Initiation of Reaction:
-
Add the pNPG substrate solution to all wells to start the enzymatic reaction.
-
Incubate the plate at 37°C for a specific time (e.g., 20-30 minutes).
-
-
Termination of Reaction:
-
Add sodium carbonate solution to each well to stop the reaction. The addition of a basic solution will also induce a color change in the product.
-
-
Measurement:
-
Measure the absorbance of each well at 405 nm using a microplate reader. The intensity of the yellow color from the product, p-nitrophenol, is proportional to the enzyme activity.
-
-
Calculation:
-
Calculate the percentage of inhibition for each concentration of the test compound compared to the control (enzyme activity without inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the α-glucosidase inhibition assay.
Caption: Workflow for the in vitro α-glucosidase inhibition assay.
References
Essential Safety and Logistical Information for Handling Kotalanol
Hazard Assessment and General Precautions
Kotalanol is a sulfated thiosugar with the molecular formula C12H24O12S2.[4] As with any chemical of unknown toxicological properties, it is crucial to handle this compound with care to minimize exposure. A thorough risk assessment should be conducted before beginning any experimental work.
Key considerations include:
-
Route of Exposure: The primary routes of exposure in a laboratory setting are inhalation, ingestion, and skin contact.
-
Unknown Toxicity: The specific health effects of this compound are not well-documented. Therefore, it should be treated as a potentially hazardous substance.
Personal Protective Equipment (PPE)
The minimum PPE for handling this compound in a laboratory includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[5] This should be supplemented with appropriate gloves and, if necessary, respiratory protection.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side shields (minimum). Chemical splash goggles should be worn when there is a risk of splashing. A face shield should be worn over safety glasses or goggles for large-volume transfers.[5][6][7] | Protects eyes from accidental splashes and airborne particles. |
| Hand Protection | Disposable nitrile gloves are recommended for incidental contact.[5][6] For prolonged handling or when a higher level of protection is needed, consider double-gloving or using thicker, chemical-resistant gloves. | Prevents skin contact and absorption of the chemical. |
| Body Protection | A standard laboratory coat is required to protect skin and clothing.[6] For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is advised. | Minimizes skin exposure to spills and contamination of personal clothing. |
| Respiratory Protection | Not generally required if handled in a well-ventilated area or a fume hood. If aerosols may be generated and engineering controls are insufficient, a respirator may be necessary based on a formal risk assessment. | Protects against inhalation of airborne particles or aerosols. |
Operational Plan: Handling and Experimental Protocols
All work with this compound should be performed in a well-ventilated laboratory, preferably within a chemical fume hood to minimize inhalation exposure.
Step-by-Step Handling Procedure:
-
Preparation: Before handling this compound, ensure the work area is clean and uncluttered. Have all necessary equipment and materials, including waste containers, readily accessible.
-
Donning PPE: Put on all required personal protective equipment as outlined in the table above.
-
Weighing and Transfer:
-
If this compound is in solid form, handle it carefully to avoid generating dust.
-
Use a chemical fume hood for weighing and transferring the substance.
-
Utilize appropriate tools (e.g., spatulas, weighing paper) to handle the compound.
-
-
Solution Preparation:
-
When dissolving this compound, add the solvent to the solid slowly to avoid splashing.
-
If the solvent is volatile, ensure this is done in a fume hood.
-
-
Experimental Use:
-
Clearly label all containers with the name of the compound, concentration, and date.
-
Keep containers sealed when not in use.
-
-
Post-Handling:
-
After handling, decontaminate the work area with an appropriate cleaning agent.
-
Remove gloves and wash hands thoroughly with soap and water.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure safety.
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as chemical waste in a clearly labeled, sealed container in accordance with institutional and local regulations. |
| Contaminated Labware (e.g., pipette tips, gloves) | Place in a designated, sealed hazardous waste container. |
| Liquid Waste (e.g., solutions containing this compound) | Collect in a labeled, sealed, and appropriate hazardous waste container. Do not pour down the drain. |
Emergency Procedures
| Situation | Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. If the spill is small and you are trained to do so, contain the spill with absorbent material and place it in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department. |
Visual Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound, from preparation to disposal.
References
- 1. This compound, a Potent α-Glucosidase Inhibitor with Thiosugar Sulfonium Sulfate Structure, from Antidiabetic Ayurvedic Medicine Salacia reticulata [jstage.jst.go.jp]
- 2. This compound, a potent alpha-glucosidase inhibitor with thiosugar sulfonium sulfate structure, from antidiabetic ayurvedic medicine Salacia reticulata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C12H24O12S2 | CID 42632210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. westlab.com.au [westlab.com.au]
- 7. uah.edu [uah.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
